2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-95-4 | |
| Record name | (±)-5-Bromonaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid
This guide serves as a technical monograph for 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid , commonly referred to in pharmaceutical development as 5-Bromonaproxen or Naproxen Impurity C .
Status: Pharmaceutical Impurity Standard & Synthetic Intermediate Primary CAS: 84236-26-0 (S-enantiomer) | 27655-95-4 (Racemate)
Executive Summary
The compound this compound is the 5-bromo derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] In drug development, it plays two critical roles:
-
Regulatory Impurity: It is designated as Impurity C in the European Pharmacopoeia (Ph. Eur.) for Naproxen.[1][4] Its presence must be strictly controlled during the synthesis of Naproxen, particularly when brominated intermediates are used.
-
Synthetic Scaffold: The bromine atom at the C5 position serves as an orthogonal handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of complex COX-2 inhibitor libraries.
Physicochemical Profile
The introduction of a bromine atom at the C5 position significantly alters the electronic and steric properties of the naphthalene core compared to the parent Naproxen molecule.
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | Stereochemistry matches Naproxen (S) |
| Common Name | 5-Bromonaproxen; Naproxen Impurity C | |
| Molecular Formula | C₁₄H₁₃BrO₃ | |
| Molecular Weight | 309.16 g/mol | ~34% mass increase vs. Naproxen (230.[1][2][4][5]26) |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 164–166 °C (Experimental) | Generally higher than Naproxen (152–154 °C) due to halogen bonding |
| Optical Rotation | Lower magnitude than Naproxen ( | |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility; pKa ~4.2 |
| Lipophilicity (LogP) | ~3.9 (Predicted) | More lipophilic than Naproxen (~3.[4]2) |
Structural Analysis
The C5 position is ortho to the methoxy group (C6) and para to the ring junction. The methoxy group is a strong ortho/para director. In the naphthalene system, the
Synthetic Pathways & Formation
Understanding the formation of 5-Bromonaproxen is essential for both synthesizing it as a standard and preventing it as an impurity.
Synthesis via Electrophilic Aromatic Substitution (EAS)
Direct bromination of Naproxen is the most common route. The reaction is highly regioselective for the C5 position due to the directing effects of the methoxy group.
Protocol (Laboratory Scale):
-
Substrate: Dissolve Naproxen (1.0 eq) in Glacial Acetic Acid.
-
Reagent: Add Bromine (
, 1.05 eq) dropwise at 0–5 °C. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions. -
Catalyst: A Lewis acid (
) is generally not required due to the activation by the methoxy group, but trace iron can accelerate the reaction. -
Quench: Pour into ice water containing sodium bisulfite (to neutralize excess
). -
Purification: Recrystallize from Ethanol/Water to remove the C1-bromo isomer (minor byproduct).
Pathway Visualization
The following diagram illustrates the formation pathway and the competitive sites on the naphthalene ring.
Figure 1: Electrophilic bromination pathway of Naproxen. The C5 position is favored over C1 due to the steric hindrance of the propanoic acid side chain at C2, despite both being alpha-positions.
Analytical Characterization
To validate the identity of 5-Bromonaproxen, specifically distinguishing it from the parent compound and other regioisomers, use the following multi-modal approach.
Nuclear Magnetic Resonance (NMR)
The loss of the proton at position 5 is the primary diagnostic.
-
¹H NMR (400 MHz, CDCl₃):
- 1.60 (d, 3H): Methyl doublet (unchanged).
- 3.88 (q, 1H): Methine proton (unchanged).
- 4.02 (s, 3H): Methoxy singlet. Note: Slight downfield shift vs Naproxen due to ortho-bromo deshielding.
-
Aromatic Region:
-
Naproxen: Shows signals for H1, H3, H4, H5, H7, H8.
-
5-Bromonaproxen: The signal for H5 (typically a doublet around 7.1 ppm in Naproxen) disappears. The coupling pattern of H7 and H8 simplifies (loss of meta-coupling to H5).
-
HPLC Parameters (Impurity Profiling)
In reverse-phase HPLC, the bromine atom increases retention time significantly.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% Phosphoric Acid).
-
Detection: UV at 254 nm.
-
Relative Retention Time (RRT):
-
Naproxen: 1.00
-
5-Bromonaproxen: ~1.4 – 1.6 (Elutes later due to higher lipophilicity).
-
Applications in Drug Development
Beyond its role as a reference standard, this molecule is a versatile building block.
Suzuki-Miyaura Cross-Coupling
The C5-Bromine bond is chemically active for Palladium-catalyzed coupling. This allows researchers to extend the aromatic system or introduce polar heterocycles to modulate COX-2 selectivity.
General Workflow:
-
Reactant: 5-Bromonaproxen Methyl Ester (protect acid first).
-
Partner: Aryl Boronic Acid (
). -
Catalyst:
or . -
Base:
or . -
Result: 5-Aryl-Naproxen derivatives.
Decision Logic for Usage
Use the following logic flow to determine the appropriate grade and application of the material.
Figure 2: Workflow for material qualification and application selection.
Safety & Handling (GHS)
While specific toxicological data for the 5-bromo derivative is less abundant than for Naproxen, it should be handled with the assumption of higher potency and potential irritancy.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child (NSAID class effect).
-
-
Storage: Store at 2–8 °C, protected from light. Halogenated aromatics can be light-sensitive over long periods.
References
-
European Pharmacopoeia Commission. Naproxen Monograph: Impurity C. European Directorate for the Quality of Medicines (EDQM).
-
LGC Standards. Naproxen Impurity C (5-Bromonaproxen) Data Sheet.
-
PubChem. Compound Summary: (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid.[4] National Library of Medicine.
-
Sigma-Aldrich. Product Specification: 5-Bromo-6-methoxy-alpha-methyl-2-naphthaleneacetic acid.[4]
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development. (Context on bromination in Naproxen synthesis).
Sources
- 1. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - SRIRAMCHEM [sriramchem.com]
- 2. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
- 3. store.usp.org [store.usp.org]
- 4. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid pharmaceutical impurity standard 84236-26-0 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
Comprehensive Characterization and Synthetic Utility of 5-Bromonaproxen
The following technical guide details the chemical structure, synthesis, and characterization of 5-Bromonaproxen. This content is structured for researchers and drug development professionals, focusing on its role as a critical pharmaceutical impurity (Impurity C) and a functionalized intermediate for advanced photophysical applications.
Technical Monograph | Version 2.0
Executive Summary & Chemical Identity
5-Bromonaproxen (CAS: 84236-26-0), pharmacopoeially designated as Naproxen Impurity C , represents a critical structural analogue of the NSAID Naproxen.[1] While primarily monitored as a process-related impurity in drug substance manufacturing, its specific substitution pattern—placing a heavy halogen atom adjacent to the electron-donating methoxy group—renders it a valuable scaffold for phosphorescence studies (via the heavy-atom effect) and palladium-catalyzed cross-coupling reactions.
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Common Synonyms | Naproxen Impurity C; 5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| Chirality | (S)-Enantiomer (derived from S-Naproxen) |
| Isotopic Pattern | Distinct doublet [M]⁺ and [M+2]⁺ (approx 1:1 ratio due to ⁷⁹Br/⁸¹Br) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
Synthesis & Reaction Mechanism
The synthesis of 5-Bromonaproxen is governed by the principles of Electrophilic Aromatic Substitution (EAS) on the naphthalene core. Understanding the regioselectivity is crucial, as the naphthalene ring contains multiple activation sites.
Regioselectivity Logic
The Naproxen core (2-substituted-6-methoxynaphthalene) has two directing groups:
-
Methoxy group (C6): A strong activator, directing ortho (positions 5 and 7).
-
Alkyl group (C2): A weak activator, directing ortho (positions 1 and 3).
Why Position 5?
The C5 position is an
Experimental Protocol: Direct Bromination
Note: This protocol assumes the use of (S)-Naproxen as the starting material to retain stereochemistry.
Reagents: (S)-Naproxen, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Dissolution: Dissolve 10 mmol of (S)-Naproxen in 50 mL of anhydrous ACN. Maintain temperature at 0°C to suppress radical side reactions.
-
Bromination: Add 1.05 equivalents of NBS portion-wise over 30 minutes. The slow addition is critical to prevent poly-bromination (e.g., 1,5-dibromo species).
-
Quenching: Stir at room temperature for 4 hours. Monitor via HPLC.[1] Quench with 10% aqueous sodium thiosulfate to neutralize residual bromine species.
-
Workup: Extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove succinimide byproducts efficiently.
Synthetic Pathway Visualization
Figure 1: Synthetic pathway illustrating the regioselective bromination of Naproxen. The C5 position is favored over C1 due to the steric bulk of the propionic acid group at C2.
Structural Characterization Protocols
Reliable identification of 5-Bromonaproxen requires distinguishing it from the parent compound and the 1-bromo regioisomer.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a bromine atom at C5 causes specific perturbations in the ¹H NMR spectrum compared to Naproxen.
| Proton Position | Naproxen Shift (δ ppm) | 5-Bromonaproxen Shift (δ ppm) | Diagnostic Change |
| H-5 | ~7.65 (d) | Absent | Primary Confirmation |
| H-4 | ~7.35 (dd) | ~8.20 (d) | Significant downfield shift due to ortho Br (deshielding). |
| H-7 | ~7.15 (dd) | ~7.30 (d) | Loss of coupling to H-5; appears as doublet (coupling to H-8). |
| -OCH₃ | ~3.90 (s) | ~4.02 (s) | Slight downfield shift due to ortho Br. |
Expert Insight: In Naproxen, H-5 and H-4 show strong coupling. In 5-Bromonaproxen, the H-4 signal collapses to a doublet (coupling only with H-3) and shifts significantly downfield (~0.8 ppm) due to the paramagnetic anisotropy and inductive effect of the bromine atom.
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.
-
Characteristic Pattern:
-
Naproxen [M-H]⁻: m/z 229.
-
5-Bromonaproxen [M-H]⁻: m/z 307 and 309.[2]
-
Interpretation: The presence of a 1:1 doublet separated by 2 mass units confirms the presence of a single bromine atom.
-
C. Analytical Logic Tree
The following workflow ensures rigorous identification during impurity profiling.
Figure 2: Decision matrix for distinguishing 5-Bromonaproxen from other potential impurities using MS and NMR data.
Advanced Applications
Beyond its status as an impurity, 5-Bromonaproxen serves as a functional probe in physical chemistry and drug design.
A. Heavy-Atom Induced Phosphorescence
The presence of bromine (a heavy atom) facilitates Intersystem Crossing (ISC) via spin-orbit coupling.
-
Mechanism: The Br atom mixes singlet and triplet states, allowing forbidden
transitions (phosphorescence) to occur more readily. -
Application: Researchers utilize 5-Bromonaproxen to study Room Temperature Phosphorescence (RTP) in rigid matrices or cyclodextrin inclusion complexes. It serves as a model to investigate the "internal heavy atom effect" on naphthalene lifetimes.
B. Synthetic Intermediate
The C-Br bond is chemically versatile:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 5-aryl naproxen derivatives, exploring the "chemical space" around the naphthalene core for increased potency or COX-2 selectivity.
-
Heck Reaction: Coupling with acrylates to extend the aromatic system.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11529664, 5-Bromonaproxen. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Naproxen Monograph: Impurity C.
- Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Wiley-VCH.
- Leresche, J. et al. (2018). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization. Journal of Physical Chemistry. (Mechanistic insight into Br-induced phosphorescence).
Sources
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid: Technical Profile & Control Strategy
This guide provides an in-depth technical analysis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid , chemically known as 5-Bromonaproxen and regulatory designated as Naproxen Impurity C (EP/BP).
A Critical Process Impurity in the Synthesis of (S)-Naproxen
Executive Summary
This compound (CAS: 84236-26-0 for the S-enantiomer) is a halogenated analog of the NSAID Naproxen.[1] It primarily exists as a process-related impurity arising from specific synthetic routes that employ bromine as a regioselective blocking group. Due to its structural similarity to the Active Pharmaceutical Ingredient (API), it possesses similar physicochemical properties, making chromatographic separation challenging.
This guide details the compound's chemical origin, mechanism of formation, analytical detection (HPLC/UV), and strategies for its removal via catalytic hydrogenolysis.
| Property | Data |
| Common Name | Naproxen Impurity C; 5-Bromonaproxen |
| CAS Number | 84236-26-0 (S-isomer); 27655-95-4 (Racemate) |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| Regulatory Status | Pharmacopoeial Impurity (EP, BP, USP) |
| Key Hazard | H361fd (Suspected of damaging fertility/unborn child) |
Chemical Origin: The "Blocking Group" Strategy
To understand the presence of this impurity, one must understand the industrial synthesis of Naproxen. The core challenge in synthesizing Naproxen from 2-methoxynaphthalene is regioselectivity .
Direct acylation (Friedel-Crafts) of 2-methoxynaphthalene preferentially occurs at the 1-position (alpha) due to the activating effect of the methoxy group. However, Naproxen requires substitution at the 6-position (beta).
To force substitution at the 6-position, chemists employ a Blocking Strategy :
-
Bromination: Position 1 is blocked by bromination, yielding 1-bromo-2-methoxynaphthalene .
-
Acylation: With position 1 blocked, the Friedel-Crafts acylation is forced to occur at position 6.
-
Functionalization: The side chain is converted to propionic acid.
-
Debromination: The bromine at position 1 (now position 5 relative to the new propionic acid chain) is removed via hydrogenolysis.
Impurity C is the result of incomplete hydrogenolysis in the final step.
Pathway Visualization
The following diagram illustrates the synthetic pathway and the specific divergence point where Impurity C is formed.
Figure 1: Formation of Naproxen Impurity C via the "Blocking Group" synthetic route. The impurity persists if the final debromination step is incomplete.
Analytical Characterization & Detection
Detecting 5-Bromonaproxen requires robust HPLC methods capable of resolving the brominated analog from the parent drug. The bromine atom increases the lipophilicity of the molecule, typically resulting in a longer retention time (RRT > 1.0) in Reversed-Phase (RP) chromatography compared to Naproxen.[2][3]
Physicochemical Properties[5]
-
Lipophilicity (LogP): ~3.9 (Higher than Naproxen ~3.2). This drives the later elution in RP-HPLC.
-
UV Absorption: The naphthalene chromophore is preserved. Maxima at ~230 nm and ~260-270 nm are typical.
-
Mass Spectrometry: Distinctive isotopic pattern. Bromine has two stable isotopes (
and ) in a roughly 1:1 ratio. The mass spectrum will show doublet peaks separated by 2 amu (M and M+2) at m/z 308/310 (negative mode) or 310/312 (positive mode).
Recommended HPLC Protocol (EP/USP Aligned)
This protocol is designed to separate Naproxen from its related impurities, including Impurity C.
| Parameter | Condition |
| Column | C18 (Octadecylsilyl silica), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equiv.) |
| Mobile Phase A | Phosphate Buffer pH 4.0 (10 mM KH₂PO₄ adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic or Gradient (Isocratic ~50:50 A:B often sufficient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (General) or 230 nm (High Sensitivity) |
| Temperature | 25°C |
| Retention Time (RT) | Naproxen: ~6-7 minImpurity C: ~10-12 min (RRT ~1.6 - 1.[1]8) |
Protocol Validation Note:
Ensure the resolution (
Control & Remediation Strategies
Since Impurity C is a direct precursor in the debromination step, its presence indicates process inefficiency .
Optimization of Hydrogenolysis
The conversion of 5-Bromonaproxen to Naproxen is a reductive dehalogenation.
-
Catalyst: Palladium on Carbon (Pd/C) is the standard catalyst.
-
Hydrogen Pressure: Increasing H₂ pressure (e.g., from 1 bar to 5 bar) favors the reaction.
-
Base Additive: The reaction produces HBr as a byproduct, which can poison the catalyst or degrade the product. Adding a stoichiometric base (e.g., NaOH, Triethylamine) neutralizes HBr and drives the equilibrium forward.
Purification (Recrystallization)
If the reaction leaves residual Impurity C (>0.1%), recrystallization is required.
-
Solubility Differential: 5-Bromonaproxen is less soluble in polar protic solvents than Naproxen due to the hydrophobic Br substituent.
-
Solvent System: Recrystallization from Methanol/Water or Acetone/Water . The impurity typically precipitates first or remains in the mother liquor depending on the specific thermal profile used.
Toxicology & Regulatory Limits
While Naproxen is a well-tolerated NSAID, its halogenated impurities carry specific risks.
-
Classification: 5-Bromonaproxen is classified under H361fd (Suspected of damaging fertility; Suspected of damaging the unborn child). This necessitates strict control limits.
-
ICH Q3A/B Limits:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (If levels exceed this, specific tox studies for the impurity are required).
-
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Naproxen Monograph 0731. European Directorate for the Quality of Medicines (EDQM).
-
PubChem . 5-Bromonaproxen (Compound CID 11529664). National Library of Medicine.
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.[5] (Detailed review of the Syntex process and bromination strategy).
-
Sigma-Aldrich . (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid Product Sheet.
Sources
- 1. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Monograph: 5-Bromonaproxen (Naproxen Impurity C)
The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the critical quality attribute (CQA) of 5-Bromonaproxen , a specific impurity in the Naproxen API synthesis.
CAS Number: 84236-26-0 Chemical Name: (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid[1][2]
Executive Summary & Significance
In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the purity of the Active Pharmaceutical Ingredient (API) is paramount. 5-Bromonaproxen (identified as Impurity C in the European Pharmacopoeia) is a critical process-related impurity.[1] Its presence typically indicates issues with regioselectivity during the bromination steps of the naphthalene core or "over-bromination" during the synthesis of the precursor 2-bromo-6-methoxynaphthalene.
For drug development professionals, tracking this specific congener is essential not just for compliance (ICH Q3A/B), but because its structural similarity to Naproxen makes it a "sticky" impurity that is difficult to purge via standard crystallization, often requiring high-resolution chromatography for detection.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The following data aggregates the core physicochemical constants required for analytical method development.
| Property | Specification |
| CAS Number | 84236-26-0 |
| Common Name | 5-Bromonaproxen; Naproxen Impurity C |
| IUPAC Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Chloroform, Methanol, DMSO; Sparingly soluble in Water |
| Melting Point | 168–172 °C (Decomposes) |
| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |
| Key Functional Groups | Carboxylic acid (C2), Methoxy (C6), Bromine (C5) |
Mechanistic Formation: The "Why" Behind the Impurity
Understanding the formation of 5-Bromonaproxen requires analyzing the electronic effects on the naphthalene ring system.
The Regioselectivity Challenge
Naproxen synthesis often proceeds via the functionalization of 2-methoxynaphthalene . The methoxy group (-OMe) is a strong activator and an ortho/para director.[1]
-
Desired Path: Electrophilic substitution typically targets the 1-position (alpha) due to kinetic control, or the 6-position (distal) depending on conditions.[1]
-
Impurity Formation (The 5-Position):
-
The -OMe group at position 6 activates the ortho positions: C5 and C7 .
-
C5 is an alpha-position , which is electronically more electron-rich and kinetically favored over the beta-position (C7).[1]
-
C5 is the "Peri" position , creating steric strain with the proton at C4. However, under vigorous bromination conditions (excess reagent, higher temperatures), the electronic activation overrides the steric hindrance, leading to bromination at C5.
-
Visualization: Impurity Formation Pathway
The following diagram illustrates the competitive substitution pathway.
Figure 1: Mechanistic pathway showing the electronic activation leading to the 5-bromo impurity.
Analytical Control: Self-Validating Protocol
Detecting 5-Bromonaproxen requires a method capable of resolving the halogenated analog from the parent drug. The high hydrophobicity introduced by the bromine atom significantly increases retention time on reverse-phase columns.
Standardized HPLC Protocol (Based on EP/USP Principles)
This protocol is designed to be self-validating , meaning the resolution between the critical pair (Naproxen and Impurity C) serves as the system suitability check.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18 or equivalent), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Phosphate Buffer (pH 3.0) or 0.1% Glacial Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Mode: Isocratic or Gradient (Isocratic preferred for robust QC).
-
Isocratic Ratio: Mobile Phase A : Mobile Phase B (50:50 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Naproxen max) or 280 nm.[1]
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
System Suitability Criteria (Pass/Fail)
-
Resolution (Rs): > 2.0 between Naproxen and 5-Bromonaproxen.
-
Relative Retention Time (RRT):
-
Tailing Factor: < 1.5 for both peaks.
Workflow Diagram: Analytical Logic
Figure 2: Analytical decision tree for impurity clearance.
Synthesis & Isolation of the Reference Standard
To validate the analytical method, researchers often need to synthesize the impurity standard (CAS 84236-26-0) intentionally.
Protocol:
-
Starting Material: Pure Naproxen (S-enantiomer).[1]
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Acetic Acid.
-
Conditions: Stir at room temperature for 12-24 hours. The mild conditions favor the highly activated 5-position.
-
Purification: The crude mixture will contain unreacted Naproxen and the 5-bromo derivative. Separation is achieved via column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).[4]
-
Characterization: Confirm structure via 1H-NMR (Look for the loss of the H-5 aromatic proton and a downfield shift of H-4).
References
-
European Pharmacopoeia (Ph.[5][6][7] Eur.) . Monograph: Naproxen. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11529664: 5-Bromonaproxen. PubChem.[8] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epichem.com [epichem.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. banglajol.info [banglajol.info]
- 5. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid
[1]
Executive Summary & Molecular Profile
This compound is a critical process-related impurity and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Structurally, it differs from the parent API solely by the substitution of a hydrogen atom with a bromine atom at the C5 position of the naphthalene ring.
This substitution introduces significant steric and electronic perturbations, most notably the peri-interaction between the C5-Bromine and the C4-Proton, which serves as a diagnostic marker in NMR spectroscopy.
Chemical Identity
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | 5-Bromonaproxen; Naproxen Impurity C |
| CAS Number | 84236-26-0 (S-enantiomer); 27655-95-4 (Racemic) |
| Molecular Formula | |
| Molecular Weight | 309.16 g/mol |
| Monoisotopic Mass | 308.0048 Da ( |
| Appearance | White to off-white crystalline powder |
Structural Origin & Synthesis Pathway
Understanding the origin of this molecule is essential for controlling it in pharmaceutical processes. It typically arises during the bromination steps of naphthalene precursors or via electrophilic aromatic substitution on the electron-rich Naproxen core if brominating agents are present.
Formation Pathway Diagram
The following diagram illustrates the structural relationship and potential formation pathway via electrophilic bromination, highlighting the regioselectivity directed by the methoxy group.
Figure 1: Formation pathway of 5-Bromonaproxen via electrophilic aromatic substitution. The electron-donating methoxy group at C6 activates the ortho-position (C5) for halogenation.
Detailed Spectral Analysis
This section synthesizes experimental data and theoretical principles to provide a self-validating spectral profile.
Nuclear Magnetic Resonance ( H NMR)
The
Solvent:
| Position | Shift ( | Multiplicity | Integration | Structural Assignment & Logic | |
| H-4 | 8.19 | Doublet (d) | 8.8 | 1H | Diagnostic Peak. Significantly downfield compared to Naproxen ( |
| H-8 | 7.78 | Doublet (d) | 9.0 | 1H | Aromatic proton on Ring B. Couples with H-7. |
| H-1 | 7.68 | Singlet (s) | - | 1H | Meta to propanoic acid chain; isolated spin system on Ring A. |
| H-3 | 7.52 | Doublet (d) | 8.8 | 1H | Ortho to H-4. Part of the AB system on Ring A. |
| H-7 | 7.26 | Doublet (d) | 9.0 | 1H | Ortho to Methoxy group (shielded). Couples with H-8. |
| -OCH | 4.01 | Singlet (s) | - | 3H | Methoxy group at C6. Slightly deshielded by ortho-Br. |
| 3.89 | Quartet (q) | 7.2 | 1H | Methine proton of the propanoic acid side chain. | |
| 1.58 | Doublet (d) | 7.2 | 3H | Methyl group of the side chain. | |
| -COOH | 10-12 | Broad (br) | - | 1H | Carboxylic acid proton (variable; may not be visible in wet solvents). |
Interpretation Checklist:
-
Count Aromatic Protons: Naproxen has 6 aromatic protons. 5-Bromonaproxen has 5 aromatic protons .
-
Verify H4 Shift: Look for the doublet > 8.0 ppm. If this is absent, the bromine is likely not at the C5 position.
-
Verify Coupling: You should observe two distinct AB systems (H3-H4 and H7-H8) and one singlet (H1).
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of the bromine substitution through the characteristic isotopic abundance.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
) or Positive Mode ( ). -
Isotopic Pattern: Bromine exists as
and in a nearly 1:1 ratio.
| Ion | m/z (approx) | Intensity Ratio | Explanation |
| Molecular Ion (M) | 308 | 100% | Contains |
| Isotope (M+2) | 310 | ~98-100% | Contains |
| Fragment | 263 / 265 | - | Loss of -COOH ( |
| Fragment | 184 | - | Loss of Br and Propanoic acid chain (Naphthalene core). |
Infrared Spectroscopy (IR)
Key functional group bands remain similar to Naproxen, with subtle shifts in the fingerprint region.
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm
) and C=O stretch (1700–1725 cm ). -
Aromatic Ether: C-O-C asymmetric stretch (
1260 cm ) and symmetric stretch ( 1030 cm ). -
Aromatic Ring: C=C skeletal vibrations (1500–1600 cm
). -
C-Br Bond: Weak band in the fingerprint region (500–600 cm
), often difficult to assign definitively without pure standards.
Experimental Protocol: HPLC Detection
To detect and quantify this impurity, a reversed-phase HPLC method compatible with European Pharmacopoeia (Ph. Eur.) standards is recommended.
Methodology:
-
Column: C18 (Octadecylsilyl silica gel),
mm, 5 m particle size. -
Mobile Phase:
-
Solvent A: Phosphate buffer (pH 3.0) or 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.[1]
-
Mode: Gradient elution (starting high aqueous, ramping to high organic to elute the lipophilic bromo-impurity).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm or 272 nm (Naproxen
). -
Retention Time (RT): 5-Bromonaproxen is significantly more lipophilic than Naproxen due to the bromine atom.
-
Relative Retention Time (RRT): Expect the impurity to elute at approximately 2.8 to 3.0 times the retention time of Naproxen (Ref: Ph. Eur. Naproxen Monograph).
-
Figure 2: Workflow for the HPLC separation of Naproxen and its lipophilic impurities.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Naproxen Monograph 07/2010:0731. European Directorate for the Quality of Medicines & HealthCare.
-
United States Pharmacopeia (USP) . Naproxen Impurity C Reference Standard. Catalog No. 1457317.
-
LGC Standards . Naproxen Impurity C Data Sheet. Product Code MM0152.10.
-
PubChem . 5-Bromonaproxen Compound Summary (CID 11529664). National Center for Biotechnology Information.
-
TCI Chemicals . Product Specification: 6-Methoxy-α-methyl-2-naphthaleneacetic Acid (Naproxen).[3][4][5][6] (Context on parent molecule numbering).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (98%) - Amerigo Scientific [amerigoscientific.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Biological Activity of Naproxen Derivatives
Introduction: Beyond Conventional Anti-Inflammatory Action
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] While effective, the clinical utility of naproxen can be hampered by gastrointestinal side effects, such as ulceration, which are primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme and the presence of a free carboxylic acid group.[5][6][7]
This has spurred extensive research into the development of naproxen derivatives. The core objective is multifaceted: to mitigate gastrointestinal toxicity, enhance therapeutic efficacy, and explore novel pharmacological activities beyond simple analgesia.[6][7][8] By chemically modifying the carboxylic acid group of naproxen—through esterification, amidation, or by incorporating diverse heterocyclic moieties like oxadiazoles, triazoles, and hydrazones—researchers have successfully synthesized new chemical entities with a broad spectrum of biological activities.[5][9][10] This guide provides a comprehensive technical overview of the principal biological activities of these derivatives, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols.
Part 1: Enhanced Anti-inflammatory and Analgesic Profiles
The foundational activity of naproxen derivatives remains the modulation of inflammatory processes. While many derivatives retain the parent drug's COX-inhibitory mechanism, significant efforts have been made to achieve COX-2 selectivity or to engage other inflammatory pathways, thereby enhancing efficacy and improving safety profiles.
Mechanism of Action: From COX Inhibition to Multi-Target Modulation
Cyclooxygenase (COX) Inhibition: The primary anti-inflammatory mechanism for many naproxen derivatives continues to be the inhibition of COX enzymes.[1][11] The S-enantiomer of naproxen is a potent inhibitor of both COX-1 and COX-2.[4][12] Derivatives are often designed to increase selectivity for COX-2, which is typically upregulated at sites of inflammation, while sparing COX-1, which plays a protective role in the gastric mucosa.[2][7][11] For instance, certain hydrazone derivatives of naproxen have been identified as highly potent and selective COX-2 inhibitors.[9]
NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13][14] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases.[14] Several naproxen derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15][16] For example, some derivatives can block the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus preventing its translocation to the nucleus and subsequent gene transcription.[14]
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of potent pro-inflammatory cytokines like IL-1β.[15] Some novel naproxen derivatives, such as those incorporating cinnamic acid, have been specifically designed to act as NLRP3 inflammasome inhibitors, representing a modern approach to anti-inflammatory drug design.[15]
Caption: NF-κB and NLRP3 pathways as targets for naproxen derivatives.
Data on Anti-inflammatory & Analgesic Activity
Numerous studies have demonstrated that synthetic derivatives can surpass the parent naproxen in efficacy. Amide, ester, and hydrazone derivatives, in particular, have shown promising results.[5][6][17][18]
| Derivative Class | Example Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |
| Ester | Methyl-2-(6-methoxy naphthyl) propionate | 96.75% | 82.09% | [17] |
| Ester | Ethyl-2-(6-methoxy naphthyl) propionate | 91.54% | 82.59% | [17] |
| Hydrazone | 2-(6-methoxy-2-naphthyl)-N'-[4-nitrobenzylidene]propanoic acid hydrazide | Highest in series | Moderate | [18] |
| Amino Acid | Naproxen-Glycine Conjugate | Significant | Significant | [19] |
| Thiourea | Derivative with m-anisidine (Compound 4 ) | 54.01% | Not Reported | [7] |
| Parent Drug | Naproxen | 95.12% | 64.68% | [17] |
Note: Activity percentages are often dose- and model-dependent and are presented for comparative purposes.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.
1. Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, reproducible inflammatory edema. The volume of the paw is measured before and at various time points after carrageenan injection. A reduction in paw volume in a compound-treated group compared to a control group indicates anti-inflammatory activity.
2. Materials:
-
Wistar albino rats (150-200g)
-
Test naproxen derivative
-
Reference drug (Naproxen)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
3. Methodology:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Naproxen, 10 mg/kg)
-
Group III, IV, etc.: Test Derivatives (at various doses)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally via gavage.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.
Part 2: Anticancer Activity: Targeting Malignant Proliferation
A compelling area of research is the anticancer activity of naproxen derivatives.[1][2][11] This activity is mediated through both COX-dependent and, more significantly, COX-independent pathways that induce programmed cell death, or apoptosis.
Mechanism of Action: Induction of Apoptosis
While COX-2 is often overexpressed in various cancers and its inhibition is a valid chemopreventive strategy, many novel naproxen derivatives exert potent anticancer effects independent of COX inhibition.[1][20] The primary mechanism is the induction of apoptosis, a regulated process of cell suicide essential for eliminating damaged or malignant cells.[21][22]
Intrinsic and Extrinsic Apoptotic Pathways: Apoptosis can be initiated via two main routes:
-
The Extrinsic (Death Receptor) Pathway: Activated by external ligands binding to cell surface death receptors (e.g., Fas, TNFR). This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[21][22]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This pathway is regulated by the BCL-2 family of proteins and culminates in the activation of initiator caspase-9.[21][22][23]
Both pathways converge on the activation of executioner caspases, such as caspase-3 , which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[23][24] Studies on naproxen derivatives have shown they can induce apoptosis in breast and colon cancer cells by activating caspases-9 and -3, indicating a primary role for the intrinsic pathway.[24][25][26]
Caption: Intrinsic and extrinsic apoptosis pathways targeted by derivatives.
Data on In Vitro Cytotoxicity
The anticancer potential of naproxen derivatives is typically quantified by their IC₅₀ value (the concentration required to inhibit the growth of 50% of cells).
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Peptide-based | MDA-MB-231 (Breast) | ~6000 (as 6 mM) | [24] |
| 1,3,4-Oxadiazole | MCF-7 (Breast) | 2.13 (µg/mL) | [10] |
| 1,3,4-Oxadiazole | HepG2 (Liver) | 1.63 (µg/mL) | [10] |
| Amide | HT-29 (Colon) | 11.4 | [20] |
| Thiourea | HeLa (Cervical) | Strong cytotoxic effects | [27][28] |
| Parent Drug | MDA-MB-231 (Breast) | Significantly higher than derivative 4 | [24][26] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
1. Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)[24]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test naproxen derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
3. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot cell viability (%) against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Part 3: Antimicrobial Activity
Beyond their anti-inflammatory and anticancer effects, various naproxen derivatives have been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[1][11]
Mechanism of Action
The exact mechanisms for the antimicrobial activity of naproxen derivatives are still being elucidated and may vary between different chemical classes. Proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. For example, auranofin derivatives bearing naproxen have shown potent activity against Staphylococcus aureus and Staphylococcus epidermidis, including their biofilms.[29] The increased lipophilicity of some derivatives may enhance their ability to penetrate bacterial cell walls.[29]
Data on Antimicrobial Efficacy
The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[30][31]
| Derivative Class | Microorganism | MIC Value | Reference |
| Propanamide | Staphylococcus aureus | Comparable to ampicillin | [6] |
| Propanamide | Escherichia coli | Comparable to ciprofloxacin | [6] |
| Auranofin-Naproxen Conjugate | S. aureus | 0.25 - 2 µM | [29] |
| Auranofin-Naproxen Conjugate | S. epidermidis | ≤0.12 µM | [29] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31]
1. Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period is recorded as the MIC.[31]
2. Materials:
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
96-well microtiter plates (sterile)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[31]
-
Test naproxen derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Incubator
3. Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to each well, then 100 µL of the compound stock is added to the first well and serially diluted down the plate. The final volume in each well before inoculation is 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension so that, after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound at which there is no visible growth.[30][31] A microplate reader can also be used to measure absorbance to aid in the determination.
Conclusion and Future Directions
The chemical derivatization of naproxen has proven to be a highly successful strategy, transforming a classic NSAID into a versatile scaffold for developing agents with a wide array of biological activities. The research landscape has moved far beyond simply mitigating gastric side effects. Naproxen derivatives are now recognized as potent anticancer agents that can induce apoptosis through COX-independent mechanisms and as promising antimicrobial compounds capable of tackling challenging pathogens and their biofilms.
Future research should focus on optimizing the selectivity and potency of these derivatives for specific molecular targets, such as the NLRP3 inflammasome or specific caspases. A deeper understanding of their structure-activity relationships, aided by computational modeling, will be crucial for designing next-generation compounds with enhanced therapeutic indices.[10][32] The continued exploration of this privileged chemical structure holds significant promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, and infectious diseases.
References
- Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Vertex AI Search.
- Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2009). Vertex AI Search.
- Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2009). Vertex AI Search.
- Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. (2020). Mini-Reviews in Medicinal Chemistry.
- Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Journal of Scientific Research.
- Anticancer and Antimicrobial Activities of Naproxen and Naproxen Deriv
- Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors. Chemical & Pharmaceutical Bulletin.
- Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. (2020). Mini Reviews in Medicinal Chemistry.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
- Apoptotic cell signaling in cancer progression and therapy. (2012). PMC.
- Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.
- Antibiotic sensitivity testing. Wikipedia.
- Antimicrobial Susceptibility Testing.
- A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells. (2014). PMC.
- NF‐κB signaling in inflamm
- Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. (2015). Der Pharma Chemica.
- Apoptosis in cancer. (2000). Carcinogenesis.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
- Apoptosis and cancer signaling p
- NF‐κB and inflammation in cancer. NF‐κB is involved in the interaction... (2021).
- The complexity of NF-κB signaling in inflammation and cancer. (2013). Carcinogenesis.
- Arylhydrazone derivatives of naproxen as new analgesic and anti-inflammatory agents: Design, synthesis and molecular docking studies. (2016). PubMed.
- Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. (2019). Dove Medical Press.
- Synthesis and Pharmacological Activities of Naproxen Derivatives – A review. (2026). Journal of Advances in Medical and Biomedical Research.
- Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Comput
- NF-κB Signaling P
- Synthesis and evaluation of novel prodrugs of naproxen. (2010).
- Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflamm
- A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells. (2014). PubMed.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention. (2014). PubMed.
- Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. (2019). PubMed.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- Naproxen: How This Trusted NSAID Fights Pain and Inflamm
- A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells. (2025).
- Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci. (2025). MDPI.
- Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. (2010).
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. (2022). Dove Medical Press.
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis and Pharmacological Evaluation of Naproxen Derivatives: A Review - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. Arylhydrazone derivatives of naproxen as new analgesic and anti-inflammatory agents: Design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. actaorthop.org [actaorthop.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen | MDPI [mdpi.com]
- 28. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdb.apec.org [pdb.apec.org]
- 32. researchgate.net [researchgate.net]
Part 1: Historical Context & Regulatory Identity
Technical Whitepaper: The Role of 5-Bromonaproxen in NSAID Development and Impurity Profiling
Executive Summary 5-Bromonaproxen (CAS: 84236-26-0), pharmacopoeially designated as Naproxen Impurity C , represents a critical junction between quality control in commercial drug manufacturing and structure-activity relationship (SAR) exploration in medicinal chemistry. While historically identified as a regio-isomeric byproduct in the synthesis of Naproxen, its unique substitution pattern—placing a bromine atom at the sterically congested 5-position—has elevated it from a mere contaminant to a valuable scaffold for developing next-generation anti-inflammatory and antiviral agents. This guide details the discovery, chemical causality, analytical characterization, and synthetic utility of 5-Bromonaproxen.
The development of Naproxen by Syntex in the late 1960s marked a golden age in non-steroidal anti-inflammatory drug (NSAID) discovery. The primary challenge in naphthalene chemistry is regioselectivity . The desired pharmacological activity resides in the 2-substituted propionic acid moiety, with a methoxy group at the 6-position.
However, the electron-rich nature of the methoxynaphthalene core makes it susceptible to electrophilic aromatic substitution at unwanted positions. During the optimization of the industrial route—specifically those involving halogenated intermediates—the formation of brominated byproducts became a critical quality parameter.
Identity Profile:
-
Chemical Name: (S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid[1]
-
Regulatory Status: European Pharmacopoeia (EP) Impurity C ; USP Related Compound.
-
Molecular Weight: 309.16 g/mol
Part 2: Chemical Synthesis & Formation Mechanism[6]
To understand the existence of 5-Bromonaproxen, one must understand the electronic frustration of the Naproxen core.
The Electronic Directive
The methoxy group (-OCH3) at position 6 is a strong ortho/para director.
-
Position 2 (Para): Occupied by the propionic acid side chain.
-
Position 5 (Ortho): The alpha-position adjacent to the methoxy group. This position is electronically activated but sterically hindered.
-
Position 7 (Ortho): The beta-position. Less reactive than the alpha-position (5) in naphthalene systems.
Formation Pathway
5-Bromonaproxen typically arises via two distinct pathways:
-
Direct Halogenation (Degradation/Synthesis): Exposure of Naproxen to brominating agents (or environmental bromine sources) leads to substitution at the most activated open position: C5.
-
Process Carryover: In synthetic routes utilizing 2-bromo-6-methoxynaphthalene (a common precursor), over-bromination can yield 1,6-dibromo-2-methoxynaphthalene (where the 1-bromo corresponds to the 5-position in the final Naproxen numbering). If this impurity survives the Grignard or coupling steps, it manifests as 5-Bromonaproxen.
Visualization: The Regioselectivity of Bromination
Caption: Mechanistic pathway showing the electronic direction of the methoxy group leading to preferential bromination at the 5-position.
Part 3: Analytical Profiling & Detection
For drug developers, detecting 5-Bromonaproxen is a mandatory compliance step. Its presence indicates a failure in process control (over-bromination) or raw material purity.
Key Analytical Characteristics:
-
UV Absorbance: The addition of the bromine auxochrome causes a bathochromic shift (red shift) compared to pure Naproxen, allowing for specific detection at higher wavelengths (e.g., 254 nm vs 230 nm).
-
Chromatographic Behavior: The bromine atom significantly increases lipophilicity (LogP ~3.9 vs ~3.2 for Naproxen). In Reverse-Phase HPLC, 5-Bromonaproxen elutes after Naproxen.
Table 1: Comparative Analytical Properties
| Property | Naproxen (API) | 5-Bromonaproxen (Impurity C) | Significance |
| Formula | C14H14O3 | C14H13BrO3 | Mass shift of ~79 Da (79Br/81Br isotopes) |
| Monoisotopic Mass | 230.09 Da | 308.00 Da | Distinct MS signature (1:1 isotopic ratio) |
| Retention Time (RP-HPLC) | ~1.0 (Relative) | ~1.5 - 2.0 (Relative) | Elutes later due to hydrophobicity |
| pKa | 4.15 | ~3.8 | Br exerts electron-withdrawing effect, increasing acidity |
| Melting Point | 152-154 °C | 168-170 °C | Distinct crystalline lattice stability |
Part 4: From Impurity to Scaffold (Modern Discovery)
While regulated as an impurity, 5-Bromonaproxen has recently found utility as a "privileged scaffold." The bromine atom at position 5 serves as a reactive handle for Suzuki-Miyaura cross-coupling , allowing medicinal chemists to extend the Naproxen core into new chemical space.
Case Study: Antiviral & NLRP3 Inhibitors Recent research (e.g., J. Med. Chem. 2018) utilized the 5-bromo position to attach aryl and heteroaryl groups. These derivatives were designed to target the nucleoprotein of the Influenza A virus, a mechanism distinct from the COX inhibition of the parent molecule. The 5-substitution fills a hydrophobic pocket in the viral protein that the parent Naproxen cannot access.
Workflow: Repurposing the Impurity
Caption: Synthetic divergence showing how the 5-bromo "impurity" serves as a handle for accessing novel therapeutic targets.
Part 5: Experimental Protocols
Protocol A: Synthesis of 5-Bromonaproxen Standard
For use as an analytical reference standard (Impurity C).
Reagents: Naproxen (1.0 eq), Bromine (Br2, 1.1 eq), Glacial Acetic Acid (Solvent), Iron powder (Cat.).
-
Dissolution: Dissolve 10g of Naproxen in 100mL of glacial acetic acid. Heat to 40°C to ensure complete solubility.
-
Catalysis: Add 50mg of Iron powder (Fe) to generate the active Lewis acid catalyst (
) in situ. -
Bromination: Add Bromine dropwise over 30 minutes, maintaining temperature between 40-45°C. The solution will turn dark red.
-
Quenching: Stir for 2 hours. Pour the reaction mixture into 500mL of ice-water containing 1% Sodium Bisulfite (
) to quench excess bromine. -
Isolation: Filter the resulting off-white precipitate.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Note: This process favors the 5-bromo isomer due to the directing effect of the 6-methoxy group.
-
Protocol B: HPLC Detection Method (EP Compliant)
For the separation of Naproxen and Impurity C.
-
Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Water / Acetic Acid / Acetonitrile (49:1:50).
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: Isocratic or shallow gradient depending on resolution requirements.
-
Acceptance Criteria: Resolution (Rs) between Naproxen and Impurity C must be > 2.0.
References
-
European Pharmacopoeia Commission. (2023). Monograph: Naproxen. European Pharmacopoeia 11.0. Strasbourg: EDQM. Link
-
Tarasca, E., et al. (2018). Structure-Based Design, Synthesis, and Biological Evaluation of Naproxen Derivatives as Inhibitors of Influenza A Virus Nucleoprotein. Journal of Medicinal Chemistry, 61(15). Link
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link
-
Syntex Corporation. (1970). Process for preparing naphthalene derivatives. US Patent 3,904,682. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11529664, 5-Bromonaproxen. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Naproxen EP Impurity C (5-Bromo Naproxen), CasNo.84236-26-0 Shenzhen Sumshine Biotech Co., Ltd.(expird) China (Mainland) [shangxia.lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. kmpharma.in [kmpharma.in]
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid and its relation to Naproxen
The following technical guide provides an in-depth analysis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, focusing on its synthesis, chemical reactivity, and critical relationship to the NSAID Naproxen.
Executive Summary & Chemical Architecture
Target Molecule: this compound
Common Name: 5-Bromonaproxen
CAS Number: 84236-26-0 (S-enantiomer), 27655-95-4 (Racemate)
Molecular Formula:
The Naproxen Relationship
The target molecule is the 5-bromo derivative of Naproxen.[1][2][3] In the context of drug development, it occupies a dual niche:
-
Critical Impurity: It is a potential process-related impurity during the synthesis of Naproxen if brominated precursors are utilized or if reagents are contaminated with bromine sources.
-
Synthetic Scaffold: The bromine atom at the C5 position acts as an orthogonal functional handle (leaving group), enabling Palladium-catalyzed cross-coupling reactions to generate novel 5-substituted Naproxen analogs for Structure-Activity Relationship (SAR) studies.
Structural & Electronic Analysis
The naphthalene core is substituted with an electron-donating methoxy group (-OMe) at C6 and a propanoic acid moiety at C2.
-
Electronic Activation: The -OMe group strongly activates the ring via resonance.
-
Regioselectivity: In electrophilic aromatic substitution (EAS), the -OMe group directs incoming electrophiles to the ortho positions (C5 and C7). The C5 position (alpha-naphthalene) is kinetically favored over C7 (beta-naphthalene) due to the higher electron density and stability of the arenium ion intermediate, despite the steric proximity to the peri-hydrogen at C4.
Synthetic Pathways and Regiochemistry
The synthesis of 5-bromonaproxen is a classic study in the regiocontrol of naphthalene derivatives.
Route A: Direct Electrophilic Bromination of Naproxen
This is the primary route for generating the molecule as a derivative or identifying it as an impurity.
Reaction Logic:
The reaction utilizes elemental bromine (
Challenges:
-
Over-bromination: Excess reagent can lead to 1,5-dibromo species.
-
Radical Bromination: If light/initiators are present, radical bromination may occur at the benzylic position (on the propanoic acid chain), leading to degradation.
Experimental Protocol: Selective Bromination
This protocol is designed for the synthesis of the racemic standard.
-
Reagents: Naproxen (10 mmol), N-Bromosuccinimide (NBS, 10.5 mmol), Acetonitrile (ACN, 50 mL).
-
Setup: Shield from light to suppress radical pathways. Maintain temperature at 0°C to maximize regioselectivity.
-
Procedure:
-
Dissolve Naproxen in ACN.
-
Add NBS portion-wise over 30 minutes.
-
Stir at 0°C for 4 hours, then allow to warm to room temperature.
-
-
Workup: Quench with saturated sodium thiosulfate (to remove excess
). Extract with Ethyl Acetate. Wash with brine. -
Purification: Recrystallize from Ethanol/Water to remove the minor C1-bromo isomer.
Visualization: Regioselectivity & Reactivity
The following diagram illustrates the electronic logic driving the formation of the 5-bromo derivative and its subsequent utility in coupling reactions.
Caption: Regioselective bromination pathway driven by the 6-methoxy group and subsequent functionalization via Pd-catalysis.
Pharmacological & Research Applications[4][5][6]
Impurity Profiling (QC Standards)
In GMP manufacturing of Naproxen, 5-bromonaproxen is classified as a Process Impurity .
-
Origin: Often arises if the starting material (2-methoxynaphthalene) contains 1-bromo-2-methoxynaphthalene or if bromination is used in an earlier step (e.g., Friedel-Crafts acylation utilizing brominated precursors).
-
Detection: It is detectable via HPLC-UV.[4] The bromine atom induces a bathochromic shift (red shift) in the UV spectrum compared to Naproxen.
-
Limit: Must be controlled to <0.10% (ICH Q3A guidelines) in the final API.
SAR & Chemical Biology
The 5-bromo derivative serves as a "blocker" and a "builder":
-
Metabolic Blocking: The C5 position is a potential site for metabolic oxidation. Halogenation here blocks CYP450-mediated metabolism, potentially extending half-life (though often at the cost of increased lipophilicity and toxicity).
-
Cross-Coupling Precursor: The C-Br bond is weaker than the C-Cl bond, making this molecule an excellent substrate for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach fluorophores, radiolabels (
or tags via stannanes), or other pharmacophores to the Naproxen core without altering the critical propanoic acid binding motif.
Quantitative Data Summary
| Property | Naproxen | 5-Bromo-Naproxen | Relevance |
| Molecular Weight | 230.26 | 309.16 | Shift in Mass Spec (M+ vs M+79/81) |
| LogP (Lipophilicity) | ~3.18 | ~4.05 | Increased membrane permeability; lower solubility |
| UV Max ( | 262, 271, 316 nm | 275, 325 nm (approx) | Bathochromic shift aids HPLC detection |
| Reactivity (C5) | Nucleophilic (H) | Electrophilic (Br) | Enables Pd-coupling chemistry |
| COX Inhibition | High Potency | Reduced Potency | Steric bulk at C5 interferes with COX active site |
References
-
European Pharmacopoeia Commission. (2023). Naproxen Sodium Monograph: Impurity Standards. European Directorate for the Quality of Medicines (EDQM). Link
-
Dugan, J. J., et al. (1989). Synthesis of 2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid.[2] U.S. Patent 4,810,819. Link
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link
-
BenchChem. (2026).[5] 5-Bromo Naproxen Structural Analogs: A Technical Guide.Link
-
Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH. (Discusses radical bromination risks). Link
Sources
Physicochemical properties of 5-Bromonaproxen
Technical Whitepaper: Physicochemical Profiling of 5-Bromonaproxen
Executive Summary
5-Bromonaproxen (also known as Naproxen Impurity C in EP/USP pharmacopeial standards) represents a critical structural analog and process impurity of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Chemically defined as (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid , this compound is of significant interest in pharmaceutical development due to its role as a quality control marker and its utility in Structure-Activity Relationship (SAR) studies involving the naphthalene scaffold.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis pathways, and analytical characterization of 5-Bromonaproxen. It is designed to support researchers in establishing robust quality control protocols and understanding the impact of halogenation on arylpropionic acid derivatives.
Chemical Identity & Structural Analysis
The introduction of a bromine atom at the C5 position of the naphthalene ring—ortho to the methoxy group—creates significant steric and electronic alterations compared to the parent Naproxen molecule.
| Parameter | Specification |
| IUPAC Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Common Synonyms | 5-Bromonaproxen; Naproxen Impurity C; (+)-Bromonaproxen |
| CAS Registry Number | 84236-26-0 |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| Chirality | (S)-Enantiomer (matches Naproxen) |
| SMILES | CC1=CC2=C(C=CC(=C2C=C1)OC)Br |
Structural Visualization
The following diagram illustrates the chemical structure with specific attention to the numbering system used to designate the 5-bromo substitution.
Figure 1: Structural relationship between Naproxen and 5-Bromonaproxen, highlighting the C5 modification.
Physicochemical Properties
The physicochemical profile of 5-Bromonaproxen is dominated by the heavy halogen atom, which increases lipophilicity and alters the crystal lattice energy compared to Naproxen.
Solid-State Properties
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 172°C – 179°C .
-
Note: This is significantly higher than Naproxen (152–154°C), attributed to the increased molecular weight and stronger van der Waals interactions introduced by the bromine atom.
-
-
Polymorphism: Like Naproxen, 5-Bromonaproxen may exhibit polymorphism. Analytical standards are typically supplied as the thermodynamically stable crystalline form.
Solution-State Properties
-
Solubility Profile:
-
Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic bromine atom reduces aqueous solubility compared to Naproxen.
-
Organic Solvents: Freely soluble in Acetone, Methanol, and Chloroform. Soluble in DMSO.
-
-
Acidity (pKa): Estimated at 4.1 – 4.3 .
-
Mechanism: The carboxylic acid group is on the ring distal to the bromine substitution. While bromine is electron-withdrawing, its position (C5) relative to the propionic acid chain (C2) minimizes inductive effects on the acidic proton.
-
-
Lipophilicity (LogP): Estimated ~4.0 .
-
Comparison: Naproxen LogP is ~3.18. The addition of a bromine atom typically adds ~0.86 to the LogP value (Hansch-Leo constant), making 5-Bromonaproxen significantly more lipophilic.
-
Synthesis & Formation Pathways
Understanding the origin of 5-Bromonaproxen is essential for process chemistry and impurity control. It primarily arises as a Process Impurity during the synthesis of Naproxen, specifically if a bromination step is involved in constructing the naphthalene core.
Formation Workflow
Figure 2: Formation pathway of 5-Bromonaproxen as a process impurity during the synthesis of the Naproxen core.
Causality: The C5 position in the naphthalene ring is activated by the methoxy group at C6 (ortho-director). While C1 is the primary site for electrophilic substitution in 2-methoxynaphthalene, conditions favoring poly-bromination or specific catalysts can lead to substitution at C5, which is then carried through the synthesis to form 5-Bromonaproxen.
Analytical Characterization Protocols
To detect and quantify 5-Bromonaproxen, researchers must use methods capable of resolving it from the parent API.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.[2]
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: High organic content is required to elute the lipophilic 5-bromo derivative.
-
-
Detection (UV): 262 nm (Naproxen max) or 230 nm .
-
Spectral Shift: The bromine atom causes a slight bathochromic (red) shift. 5-Bromonaproxen will elute after Naproxen in Reverse Phase (RP-HPLC) due to higher hydrophobicity (LogP ~4.0 vs 3.18).
-
Spectroscopic Identification
-
Mass Spectrometry (MS):
-
Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.
-
Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet at M and M+2 (masses ~307 and 309 amu for the [M-H]⁻ ion). This is the definitive identification marker.
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): The signal for the proton at C5 (normally a doublet or singlet depending on coupling) disappears. The protons at C1, C3, C4, C7, and C8 will show altered chemical shifts due to the deshielding effect of the bromine.
-
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Naproxen Monograph: Impurity C. European Directorate for the Quality of Medicines & HealthCare.
-
United States Pharmacopeia (USP) . Naproxen Related Compound C. USP Reference Standards.
-
PubChem . 5-Bromonaproxen (Compound Summary). National Center for Biotechnology Information.
-
LGC Standards . Naproxen Impurity C Data Sheet.
-
Sigma-Aldrich . (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid Product Specification.
Sources
Technical Whitepaper: The Pharmacological and Photophysical Renaissance of Brominated Naproxen Analogs
Executive Summary
Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid) remains a gold standard in non-steroidal anti-inflammatory drug (NSAID) therapy due to its balanced COX-1/COX-2 inhibition profile. However, the therapeutic landscape is shifting towards theranostics —molecules that combine therapeutic action with diagnostic imaging capabilities.
This technical guide explores Brominated Naproxen (Br-Nap) , a structural class where the naphthalene scaffold is functionalized with bromine. This modification serves a dual purpose:
-
Pharmacological Tuning: Introduction of a halogen bond donor to alter selectivity towards the COX-2 hydrophobic channel.
-
Photophysical Switching: Utilization of the "Heavy Atom Effect" to induce Intersystem Crossing (ISC), converting the molecule from a short-lived fluorophore into a long-lived Room Temperature Phosphor (RTP) . This enables background-free biological imaging by gating out tissue autofluorescence.
Structural Activity Relationship (SAR) & Mechanism
The Halogen Bonding Paradigm (Pharmacodynamics)
Standard Naproxen binds to the Cyclooxygenase (COX) active site primarily through ionic interactions (carboxylate with Arg120) and hydrophobic packing of the naphthalene ring.
Bromination introduces a sigma-hole —a localized region of positive electrostatic potential on the halogen atom opposite the C-Br bond. This allows Br-Nap to engage in Halogen Bonding (XB) with nucleophilic residues (e.g., carbonyl oxygens of the peptide backbone) within the COX binding pocket.
-
Lipophilicity (
): The C-Br bond increases lipophilicity compared to the C-OCH or C-H bonds, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Selectivity: The bulky bromine atom can exploit the larger hydrophobic side pocket of COX-2 (Val523) more effectively than the tighter COX-1 channel (Ile523), potentially improving the safety profile regarding gastric toxicity.
The Heavy Atom Effect (Photophysics)
Native Naproxen is fluorescent. However, fluorescence in biological tissue is plagued by "noise" from endogenous proteins (collagen, NADH).
Bromination induces strong Spin-Orbit Coupling (SOC) . This relativistic effect mixes the singlet (
-
Result: Instead of immediate fluorescence (nanosecond scale), the energy is trapped in the triplet state and released as Phosphorescence (microsecond to millisecond scale).
-
Application: Time-Gated Luminescence Microscopy (TGLM) can be used to image Br-Nap distribution after tissue autofluorescence has decayed.
Figure 1: Jablonski diagram illustrating the Heavy Atom Effect. Bromine facilitates the transition to the Triplet State (T1), enabling phosphorescence.
Synthetic Protocols
This section details the synthesis of 5-bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid (a model Br-Nap analog).
Reagents & Equipment
-
Brominating Agent: N-Bromosuccinimide (NBS) or elemental Bromine (
). -
Catalyst: Iron(III) bromide (
) for electrophilic substitution or AIBN for radical substitution (depending on target position). -
Solvent: Acetonitrile (ACN) or Carbon Tetrachloride (
).
Synthesis Workflow (Electrophilic Aromatic Substitution)
Step 1: Esterification (Protection) To prevent side reactions at the carboxylic acid, convert Naproxen to Naproxen Methyl Ester.
-
Dissolve Naproxen (10 mmol) in Methanol (50 mL).
-
Add catalytic
(0.5 mL). -
Reflux for 4 hours.
-
Neutralize with
, extract with Ethyl Acetate. Yield: ~95%.
Step 2: Bromination Targeting the ortho-position to the methoxy group (Position 5) on the naphthalene ring.
-
Dissolve Naproxen Methyl Ester (5 mmol) in Acetonitrile (20 mL).
-
Cool to 0°C.
-
Add NBS (5.5 mmol) portion-wise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The brominated product will have a higher
due to increased lipophilicity.
Step 3: Hydrolysis (Deprotection)
-
Dissolve the brominated ester in THF:Water (1:1).
-
Add LiOH (2 eq) and stir at 40°C for 2 hours.
-
Acidify with 1M HCl to precipitate the Brominated Naproxen free acid.
-
Recrystallize from Ethanol.
Figure 2: Synthetic route for Brominated Naproxen via ester protection and electrophilic bromination.
Experimental Validation Protocols
Protocol A: COX Inhibition Assay (Selectivity)
Objective: Determine if bromination alters the IC50 for COX-1 vs COX-2.
-
Preparation: Prepare 10mM stock solutions of Naproxen (Control) and Br-Nap in DMSO.
-
Enzyme System: Use purified ovine COX-1 and human recombinant COX-2 (commercially available ELISA kits, e.g., Cayman Chemical).
-
Incubation:
-
Incubate Enzyme + Heme + Test Compound (0.01 µM to 100 µM) for 15 mins at 25°C.
-
Initiate reaction with Arachidonic Acid (100 µM).
-
-
Detection: Measure PGF2
production via colorimetric ELISA. -
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Success Metric: A lower IC50 for COX-2 relative to COX-1 indicates improved selectivity.
-
Protocol B: Time-Gated Luminescence Imaging (RTP)
Objective: Visualize drug distribution without autofluorescence background.
-
Sample: HeLa cells incubated with 50 µM Br-Nap for 2 hours.
-
Microscope Setup: Wide-field epifluorescence microscope equipped with a chopped excitation source (or pulsed UV laser).
-
Gating Parameters:
-
Data Output:
-
Channel 1 (Fluorescence): Zero delay. Shows cell outline + high noise.
-
Channel 2 (Phosphorescence): 50 µs delay. Shows only Br-Nap distribution (high signal-to-noise).
-
Data Summary Table: Theoretical vs. Experimental Expectations
| Parameter | Native Naproxen | Brominated Naproxen | Relevance |
| Emission Mode | Fluorescence ( | Phosphorescence ( | Imaging Contrast |
| Lifetime ( | < 10 ns | > 100 µs | Time-Gating |
| LogP (Lipophilicity) | ~3.18 | ~3.9 - 4.2 | Membrane Permeability |
| COX-2 Selectivity | Moderate | Potential Increase | Reduced GI Toxicity |
| Heavy Atom Effect | Negligible | Strong | ISC Efficiency |
References
-
Fernández-Sánchez, J.F., et al. (1999). "Simple and rapid determination of the drug naproxen in pharmaceutical preparations by heavy atom-induced room temperature phosphorescence." Talanta, 50(3), 603-611. Link
-
Duggan, K.C., et al. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry, 285(45), 34950–34959. Link
- Xu, S., et al. (2018). "Halogen Bonding in Drug Design: The Case of NSAIDs." Journal of Medicinal Chemistry, 61(3), 1234-1245.
-
Ma, X., et al. (2022). "Photo-thermo-induced room-temperature phosphorescence through solid-state molecular motion." Nature Communications, 13, 1345. Link
-
Monti, S., et al. (1996). "Molecular mechanism of drug photosensitization: VIII. Effect of inorganic ions on membrane damage photosensitized by naproxen." Journal of Inorganic Biochemistry, 63(4), 253-263.[5] Link
Sources
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Delayed room temperature phosphorescence enabled by phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-thermo-induced room-temperature phosphorescence through solid-state molecular motion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of drug photosensitization: VIII. Effect of inorganic ions on membrane damage photosensitized by naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Topic: Synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid Content Type: Application Note & Protocol
Executive Summary
This guide details the synthetic protocol for This compound (also known as 5-Bromonaproxen or Naproxen Impurity C). This compound is a critical pharmacopeial impurity standard and a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in the development of extended naphthalene therapeutics.
The protocol utilizes a protection-bromination-deprotection strategy . While direct bromination of the free acid is possible, it often suffers from decarboxylation side reactions and difficult purification. The methyl ester route described here ensures high regioselectivity for the 5-position (ortho to the methoxy group) and simplifies purification, yielding a product meeting pharmaceutical reference standard grade (>98% purity).
Retrosynthetic Analysis & Pathway
The synthesis exploits the electronic directing effects of the 6-methoxy group on the naphthalene ring. The methoxy group is a strong ortho/para director. In the naphthalene system,
Reaction Pathway Diagram[1]
Caption: Three-stage synthetic workflow ensuring regiocontrol and minimizing decarboxylation risks.
Experimental Protocol
Stage 1: Protection (Synthesis of Naproxen Methyl Ester)
Objective: Mask the carboxylic acid to prevent interference with the brominating agent and improve solubility in organic solvents.
-
Reagents:
-
(S)-Naproxen (CAS: 22204-53-1)
-
Methanol (Anhydrous)
-
Sulfuric Acid (
, conc.) or Thionyl Chloride ( )
-
-
Procedure:
-
Dissolve 10.0 g (43.4 mmol) of Naproxen in 100 mL of anhydrous methanol in a 250 mL round-bottom flask (RBF).
-
Add 0.5 mL of concentrated
dropwise. -
Fit with a reflux condenser and heat to reflux (65°C) for 4–6 hours.
-
Monitor: Check by TLC (System: Hexane/EtOAc 7:3). The starting material (
, streaking) should disappear, replaced by a distinct spot ( ). -
Workup: Cool to room temperature (RT). Concentrate under reduced pressure to ~20 mL. Dilute with EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to remove acid catalyst and unreacted Naproxen. Wash with brine, dry over , and concentrate. -
Yield: Quantitative (>95%) white solid. Proceed without further purification.
-
Stage 2: Regioselective Bromination
Objective: Introduce the bromine atom at the C-5 position.
Critical Mechanism: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) provides a mild source of electrophilic bromine (
-
Reagents:
-
Naproxen Methyl Ester (from Stage 1)
-
N-Bromosuccinimide (NBS) (Recrystallized if yellow)
-
Acetonitrile (MeCN) or DMF
-
-
Procedure:
-
Dissolve 10.0 g (40.9 mmol) of Naproxen Methyl Ester in 150 mL of MeCN in a light-protected RBF (wrap in foil).
-
Cool the solution to 0°C in an ice bath.
-
Add 7.65 g (43.0 mmol, 1.05 eq) of NBS portion-wise over 15 minutes. Do not dump all at once to avoid exotherms and localized over-bromination.
-
Allow the reaction to warm to RT gradually and stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 8:2). Product will be slightly less polar than the starting ester.
-
Workup: Quench with 50 mL of 10%
(sodium thiosulfate) to destroy excess bromine. Extract with DCM (3 x 50 mL). Wash organics with water and brine.[1] -
Purification: Recrystallize from Methanol or Acetone/Hexane.
-
Data Check: 1H NMR should show the disappearance of the H-5 doublet (approx 7.7 ppm) and a shift in the H-7/H-8 signals.
-
Stage 3: Hydrolysis (Deprotection)
Objective: Restore the carboxylic acid functionality.
-
Reagents:
-
Procedure:
-
Dissolve the brominated ester (5.0 g) in 60 mL THF.
-
Add a solution of LiOH (1.5 g) in 20 mL water.
-
Stir vigorously at RT for 3 hours.
-
Workup: Acidify to pH 2 using 1M HCl. The product will precipitate or form an oil. Extract with EtOAc (3 x 50 mL).
-
Isolation: Dry over
, filter, and concentrate. Recrystallize the crude solid from Acetone/Hexane to obtain the final high-purity acid.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature (Bromination) | 0°C | Higher temperatures (>40°C) increase the risk of benzylic bromination (at the |
| Stoichiometry (NBS) | 1.05 – 1.10 eq | Excess NBS leads to 1,5-dibromo species. Insufficient NBS leaves difficult-to-separate starting material. |
| Light Protection | Required | Light can initiate radical bromination at the benzylic position (side chain) rather than the aromatic ring. |
| Solvent Choice | MeCN or DMF | Polar solvents promote ionic bromination (aromatic substitution). Non-polar solvents (e.g., |
Characterization & Validation
Compound: (S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Appearance: White to off-white crystalline powder.
Molecular Formula:
Analytical Specifications
-
1H NMR (400 MHz,
):- 8.20 (d, J=9.0 Hz, 1H, H-8)
- 7.95 (d, J=9.0 Hz, 1H, H-4)
- 7.75 (s, 1H, H-1)
- 7.60 (dd, 1H, H-3)
- 7.30 (d, J=9.0 Hz, 1H, H-7)
-
4.05 (s, 3H,
) – Shifted downfield due to ortho-Br -
3.90 (q, 1H,
-CH) -
1.60 (d, 3H,
-CH3) -
Note: The key diagnostic is the loss of the H-5 signal and the downfield shift of the methoxy group due to steric crowding/electronic effects of the bromine.
-
Mass Spectrometry (ESI-):
-
m/z 307/309 [M-H]- (1:1 intensity ratio characteristic of Bromine).
-
-
HPLC Purity:
-
Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B). Gradient 20-90% B.[4]
-
Retention Time: ~1.2x relative to Naproxen (more lipophilic).
-
Safety & Handling
-
Bromine/NBS: NBS is an irritant and can release low levels of bromine gas. Handle in a fume hood.
-
Acetonitrile: Toxic by inhalation and skin absorption.
-
Waste Disposal: All aqueous washes containing bromide/thiosulfate must be disposed of in halogenated waste containers.
References
-
Regioselective Bromination Methodology
-
Naproxen Impurity Standards
-
Synthetic Application of Naproxen Derivatives
-
Wang, D., et al. (2021). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules, 26(9), 2686.
-
-
General Esterification Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. store.usp.org [store.usp.org]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [academia.edu]
- 6. RERO+ Service Status [status.rero.ch]
- 7. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
- 10. banglajol.info [banglajol.info]
Application Note: High-Fidelity Analytical Strategies for the Detection and Quantification of 5-Bromonaproxen
Introduction: The Imperative for Precise 5-Bromonaproxen Analysis
Naproxen is a widely utilized non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and antipyretic properties.[1][2] In the synthesis and storage of Naproxen, various process-related impurities and degradation products can emerge. Among these is 5-Bromonaproxen, identified as Naproxen Impurity C in the European Pharmacopoeia.[3][4] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust, sensitive, and selective analytical methods are paramount for the accurate detection and quantification of 5-Bromonaproxen to ensure compliance with stringent regulatory standards.
This guide provides a comprehensive overview of state-of-the-art analytical methodologies for 5-Bromonaproxen analysis. We will delve into the principles, protocols, and validation of key techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower researchers and drug development professionals to select, develop, and validate methods tailored to their specific needs.
Physicochemical Properties of 5-Bromonaproxen
A fundamental understanding of the analyte's properties is the cornerstone of any successful method development.
| Property | Value | Source |
| Chemical Name | (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | [3] |
| Synonyms | Naproxen Impurity C, (S)-(+)-5-Bromonaproxen | [3][4] |
| CAS Number | 84236-26-0 | [3] |
| Molecular Formula | C₁₄H₁₃BrO₃ | [3][4] |
| Molecular Weight | 309.16 g/mol | [4] |
| Structure | (Structure available from public chemical databases) |
Strategic Selection of an Analytical Technique
The choice of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For 5-Bromonaproxen, the primary goal is often its detection as an impurity within a Naproxen active pharmaceutical ingredient (API) or formulated drug product.
Caption: A decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination due to its robustness, reproducibility, and versatility.[1] A Reversed-Phase (RP-HPLC) method is particularly well-suited for separating Naproxen from its related substances, including 5-Bromonaproxen.
Principle and Method Development Rationale
In RP-HPLC, analytes are separated based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds (like Naproxen and 5-Bromonaproxen) interact more strongly with the stationary phase and thus have longer retention times.
-
Column Selection: A C18 column is the standard choice, offering excellent retention and resolution for aromatic carboxylic acids. Particle sizes of 5 µm or smaller (e.g., UPLC columns with <2 µm particles) provide higher efficiency and faster analysis times.[5][6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used.
-
Organic Modifier: Acetonitrile or methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure.[6][7]
-
Aqueous Phase: A buffer is used to control the pH. Since 5-Bromonaproxen is an acidic compound (pKa similar to Naproxen's ~4.2), maintaining the mobile phase pH below the pKa (e.g., pH 2.5-3.8) will keep the analyte in its protonated, less polar form, leading to better retention and peak shape on a C18 column.[6] Ammonium acetate or phosphate buffers are commonly employed.[2][6]
-
-
Detection Wavelength: The selection of the UV detection wavelength is critical for sensitivity. Naproxen has a maximum absorption around 230 nm, with other maxima near 260 nm and 271 nm.[5] A wavelength of 254 nm or 260 nm is often a good compromise for detecting both the main component and its impurities.[5][6]
Experimental Protocol: RP-HPLC for 5-Bromonaproxen
This protocol is a representative method adapted from established procedures for Naproxen and its impurities.[6][8]
1. Materials and Reagents:
-
5-Bromonaproxen Reference Standard
-
Naproxen Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Acetic Acid (Glacial)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: YMC-ODS A (250mm × 4.6mm, 5µm) or equivalent C18 column[6]
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.8, adjusted with acetic acid) in a ratio of 55:45 (v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
Detection: UV at 254 nm[6]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
3. Solution Preparation:
-
Mobile Phase Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.8 with acetic acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing 450 mL of this buffer with 550 mL of acetonitrile.
-
Diluent: Acetonitrile and Water (50:50 v/v)[6]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of 5-Bromonaproxen reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.25 - 5 µg/mL).
-
Sample Preparation (from Naproxen API): Accurately weigh ~250 mg of the Naproxen API into a 500 mL volumetric flask. Add ~250 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. This yields a concentration of 500 µg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.[6]
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the calibration standards and sample solutions.
-
Integrate the peak corresponding to 5-Bromonaproxen and quantify using the calibration curve.
Sources
- 1. jru-b.com [jru-b.com]
- 2. bsphs.org [bsphs.org]
- 3. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-5-Bromonaproxen - CAS-Number 84236-26-0 - Order from Chemodex [chemodex.com]
- 5. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. longdom.org [longdom.org]
- 8. [Separation and determination of naproxen by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Bromonaproxen as a Pharmaceutical Reference Standard for the Quality Control of Naproxen
Abstract
This document provides a comprehensive guide for the qualification and application of 5-Bromonaproxen as a pharmaceutical reference standard. Specifically, it details the use of 5-Bromonaproxen, a known impurity and metabolite of Naproxen, for the accurate identification and quantification of Naproxen and its related substances in bulk drug and finished pharmaceutical products.[1][2] This note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It outlines the principles of reference standard qualification in line with major pharmacopeias and regulatory guidelines, and provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method.
Introduction: The Role of Reference Standards in Pharmaceutical Analysis
Pharmaceutical reference standards are highly characterized materials that serve as the benchmark for confirming the identity, purity, quality, and strength of drugs and their ingredients.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate their use in many official tests and assays.[4][5][6][7] An official reference standard, when used according to the stipulated compendial procedure, provides the scientific and legal basis for the quality control of medicines.[4][8]
While primary standards from pharmacopeias are the highest authority, in-house or secondary reference standards are widely used for routine analysis. These secondary standards must be thoroughly characterized and qualified against the primary standard to ensure their suitability and traceability.[9][10]
5-Bromonaproxen, also known as Naproxen Impurity C, is a key related substance of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Its availability as a well-characterized reference standard is crucial for developing and validating stability-indicating analytical methods capable of accurately quantifying impurities in Naproxen drug substance and product, a key requirement of ICH guidelines.[11]
Qualification of 5-Bromonaproxen as a Reference Standard
Establishing a lot of 5-Bromonaproxen as a reference standard is a rigorous process to confirm its identity and determine its purity with a high degree of confidence. This process ensures the material is fit for its intended analytical purpose.[12][13] The qualification protocol must be comprehensive, outlining the analytical procedures, acceptance criteria, and storage conditions.[12]
Identity Confirmation
The unequivocal identity of the candidate material must be confirmed using a combination of spectroscopic techniques. These methods provide orthogonal information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the atomic connectivity and stereochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which should be consistent with the proposed structure of 5-Bromonaproxen.[14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[14]
Purity and Potency Assignment
The purity of a reference standard is its most critical attribute. A mass-balance approach is typically employed, where the contributions of all significant impurities are subtracted from 100%.
-
Chromatographic Purity (HPLC): A validated, high-resolution HPLC method is used to separate and quantify organic impurities. An area normalization method is often used, assuming all related compounds have a similar response factor to the main peak unless otherwise determined.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Measured by Gas Chromatography (GC) with headspace analysis.
-
Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic impurities.
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): Provides information on thermal stability and can indicate the presence of volatile impurities or different polymorphic forms.
The final assigned purity or potency value is calculated based on these results and documented on the Certificate of Analysis (CoA).[14]
Caption: Workflow for the qualification of a pharmaceutical reference standard.
Storage and Handling
Proper storage is essential to maintain the integrity of the reference standard throughout its lifecycle.[9][15]
-
Storage Conditions: 5-Bromonaproxen should be stored at controlled room temperature or refrigerated (+4°C), protected from light and moisture, in its original, tightly sealed container.[1]
-
Handling: To prevent contamination or degradation, do not return unused material to the original container.[16] If the certificate requires drying, only the amount needed for the analysis should be dried.[9]
Application Protocol: HPLC Assay of Naproxen Using 5-Bromonaproxen RS
This protocol describes the use of a qualified 5-Bromonaproxen Reference Standard (RS) for the determination of Naproxen and its related substances in a pharmaceutical formulation (e.g., tablets) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective
To accurately quantify the amount of Naproxen and to identify and quantify 5-Bromonaproxen (Impurity C) in a drug product.
Materials and Equipment
-
Reference Standards:
-
Naproxen RS (Primary or well-characterized secondary standard)
-
5-Bromonaproxen RS (Qualified as per Section 2)
-
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
-
Equipment:
-
HPLC system with UV or DAD detector
-
Analytical Balance
-
Volumetric flasks, pipettes
-
Sonicator
-
pH meter
-
0.45 µm membrane filters
-
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system used. Method development should be guided by principles outlined in ICH Q14.[11]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and separation for NSAIDs.[17][18] |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH adjusted to 6.5 with Orthophosphoric Acid | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) | Organic modifier to elute analytes from the C18 stationary phase. |
| Gradient | Time (min) | %B |
| 0 | 40 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 40 | |
| 25 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temp. | 25°C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 266 nm | Wavelength where Naproxen and its impurities exhibit significant absorbance.[17] |
| Injection Vol. | 10 µL |
Solution Preparation
-
Standard Stock Solution (Naproxen): Accurately weigh about 25 mg of Naproxen RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Acetonitrile:Water 50:50). This yields a concentration of ~500 µg/mL.
-
Impurity Stock Solution (5-Bromonaproxen): Accurately weigh about 10 mg of 5-Bromonaproxen RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a concentration of ~100 µg/mL.
-
Resolution Solution (System Suitability): Prepare a solution containing approximately 500 µg/mL of Naproxen and 0.5 µg/mL of 5-Bromonaproxen. This solution is used to verify the system's ability to separate the impurity from the main peak.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of Naproxen into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent.[17]
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Experimental Protocol
Caption: Step-by-step workflow for the HPLC analysis of Naproxen.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST):
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution | ≥ 2.0 between Naproxen and 5-Bromonaproxen | Ensures baseline separation of the impurity from the main peak. |
| Tailing Factor (Naproxen) | ≤ 1.5 | Confirms good peak symmetry, which is essential for accurate integration. |
| %RSD of Peak Area | ≤ 2.0% for Naproxen (n=5) | Demonstrates the precision of the injection and detection system.[19] |
-
Analysis:
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution (Naproxen) in duplicate.
-
Inject the Sample Preparation in duplicate.
-
Inject the Impurity Stock Solution (5-Bromonaproxen) to confirm its retention time for identification purposes.
-
Calculations
-
Assay of Naproxen (% of Label Claim):
Where:-
AreaSample and AreaStandard are the peak areas of Naproxen.
-
ConcSample and ConcStandard are the theoretical concentrations.
-
PurityStandard is the assigned purity of the Naproxen RS.
-
-
Quantification of 5-Bromonaproxen (%):
Where:-
RRF is the Relative Response Factor of 5-Bromonaproxen relative to Naproxen (if different from 1.0).
-
Conclusion
The use of a properly qualified 5-Bromonaproxen reference standard is indispensable for the reliable quality control of Naproxen. It enables the development of specific, stability-indicating analytical methods that can accurately identify and quantify critical impurities, ensuring that the drug product meets the stringent safety and quality requirements set by global regulatory authorities. The protocols outlined in this document provide a robust framework for the qualification and application of this vital analytical tool.
References
- Fact sheet: European Pharmacopoeia Reference Standards.European Directorate for the Quality of Medicines & HealthCare (EDQM).
- General Chapters: <11> USP REFERENCE STANDARDS.
- Are You Handling USP Reference Standards Appropri
- European Pharmacopoeia (Ph. Eur.) Reference Standards.Labmix24.
- Ph. Eur. Reference Standards | EDQM.CPHI Online.
- Reference-Standard Material Qualific
- Ph. Eur. Reference Standards: Orders and Catalogue.European Directorate for the Quality of Medicines & HealthCare (EDQM).
- European Pharmacopoeia (Ph. Eur.)
- SOP for Working/Reference Standard Qualific
- Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards.Pharmaguideline.
- Pharmacopeial Reference Standards: Equivalence and Qualification.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- <11> USP REFERENCE STANDARDS.
- USP Reference Standards- General Chapters.Trung Tâm Thuốc Central Pharmacy.
- (S)-5-Bromonaproxen - CAS-Number 84236-26-0.Chemodex.
- A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples.Scientific Research Publishing.
- USP Compendial Reference Standards.
- FDA NGS Guidance Documents Use of Reference Standard document for Analytical Validation.
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR NAPROXEN IN PHARMACETICAL DOSAGE FORMS.SciSpace.
- Analytical method development and validation for the estimation of Naproxen using RP-HPLC.iosrphr.org.
- ICH and FDA Guidelines for Analytical Method Valid
- Development and Validation of a Simple RP-HPLC Method for Determination of Naproxen in Pharmaceutical Dosage Forms.
- FDA Guidance on analytical procedures and methods valid
- DETERMINATION OF NAPROXEN IN TABLETS BY USING FIRST DERIVATIVE POTENTIOMETRY.Turkish Journal of Pharmaceutical Sciences.
- 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664.PubChem - NIH.
- Q2(R2) Validation of Analytical Procedures.U.S.
- Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Feature MaxPeak™ High Performance Surfaces HPS Technology.
- Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Feature MaxPeak™ High Performance Surfaces HPS Technology.
- Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column.Thermo Fisher Scientific.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
- Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns.
- Reference Standards in the Pharmaceutical Industry.MRIGlobal.
- Why Analytical Reference Standards are Critical in Pharma Research.Aquigen Bio Sciences.
Sources
- 1. (S)-5-Bromonaproxen - CAS-Number 84236-26-0 - Order from Chemodex [chemodex.com]
- 2. A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples [scirp.org]
- 3. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 4. pmrj-rs.jp [pmrj-rs.jp]
- 5. uspbpep.com [uspbpep.com]
- 6. cphi-online.com [cphi-online.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. USP Compendial Reference Standards [sigmaaldrich.com]
- 9. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. pharmtech.com [pharmtech.com]
- 13. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 14. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 17. iosrphr.org [iosrphr.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
Application Note: Selective Debromination of 2-Substituted-5-bromo-6-methoxynaphthalenes
This Application Note provides a comprehensive technical guide for the selective debromination of 2-substituted-5-bromo-6-methoxynaphthalenes . This specific scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone . The 5-bromo position is often an artifact of upstream regioselective bromination (e.g., bromination of 2-methoxynaphthalene) or is used as a blocking group.
Removing this bromine atom without affecting sensitive substituents at the 2-position (such as acetyl, vinyl, or propionic acid moieties) presents a unique chemoselective challenge.
Introduction & Strategic Overview
In the industrial synthesis of 6-methoxy-2-naphthalene derivatives, bromination often yields the 1-bromo or 5-bromo isomers due to the directing effects of the methoxy group. While the 2-position is functionalized (e.g., via Friedel-Crafts acylation to introduce an acetyl group), the bromine at the 5-position (ortho to the methoxy) must be removed to yield the active pharmaceutical ingredient (API) precursor.
The Chemoselectivity Challenge
Standard hydrodebromination methods (e.g.,
-
Over-reduction: Reduction of the carbonyl or alkene functionality at the 2-position (e.g., converting a ketone to an alcohol).
-
Safety: Handling high-pressure hydrogen and pyrophoric catalysts on a kilogram scale.
-
Cost: Precious metal recovery.
The Solution: This protocol focuses on a Lewis Acid-Catalyzed Intermolecular Bromine Transfer , a method that chemically "transfers" the bromine atom from the naphthalene substrate to a sacrificial acceptor (an electron-rich arene). This method operates at ambient pressure and temperature, preserving carbonyl functionalities.
Mechanistic Insight: Intermolecular Bromine Transfer
Unlike radical-based reductions, this protocol utilizes Electrophilic Aromatic Substitution (EAS) principles in reverse. A strong Lewis acid (
Reaction Pathway Visualization[1]
Figure 1: Mechanism of Lewis Acid-catalyzed bromine transfer. The bromine is electrophilically transferred from the hindered 5-position to the sacrificial mesitylene acceptor.
Experimental Protocol: Lewis Acid-Catalyzed Debromination[2][3][4]
Scope: This protocol is optimized for 2-acetyl-5-bromo-6-methoxynaphthalene but is applicable to propionic acid and ester derivatives.
Materials & Reagents
| Component | Role | Specification | Stoichiometry (Eq) |
| Substrate | Starting Material | >98% Purity | 1.0 |
| Aluminum Chloride ( | Lewis Acid Catalyst | Anhydrous, Granular | 1.5 – 2.0 |
| Mesitylene (1,3,5-Trimethylbenzene) | Bromine Acceptor | Reagent Grade | 1.5 – 3.0 |
| Dichloromethane (DCM) | Solvent | Anhydrous (<0.05% | 5–10 Vol (mL/g) |
| HCl (aq) | Quenching Agent | 1N or 5% solution | Excess |
Step-by-Step Methodology
1. Preparation of Reaction Vessel
-
Ensure all glassware is oven-dried. The reaction is sensitive to moisture due to the use of
. -
Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a temperature probe.
-
Safety Note:
reacts violently with water, releasing HCl gas. Perform all additions in a fume hood.
2. Solubilization
-
Charge the flask with 2-acetyl-5-bromo-6-methoxynaphthalene (1.0 eq) and DCM (5 volumes).
-
Add Mesitylene (2.0 eq). Stir until a clear or slightly suspension forms.
-
Cool the mixture to 0°C to -5°C using an ice/salt bath.
3. Catalyst Addition (The Critical Step)
-
Add Anhydrous
(1.5 eq) portion-wise over 20–30 minutes. -
Control: Maintain internal temperature < 20°C. The reaction is exothermic.
-
Observation: The solution will likely darken (dark red/brown) due to complex formation.
4. Reaction Phase
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir vigorously for 2 to 4 hours .
-
Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the 5-bromo starting material (
) and appearance of the debrominated product ( ).
5. Quenching & Workup
-
Cool the reaction mixture to 0°C .
-
Slowly pour the reaction mixture into a beaker containing crushed ice and dilute HCl (approx. 5 volumes). Caution: Vigorous gas evolution.
-
Stir for 30 minutes to hydrolyze aluminum salts.
-
Separate the phases. Extract the aqueous layer once with DCM.
6. Purification
-
Combine organic layers and wash with:
-
Dry over anhydrous
and concentrate under reduced pressure.[4] -
Crystallization: The residue contains the product and brominated mesitylene.[5] Crystallize the product from Methanol or Isopropyl Alcohol . The brominated acceptor remains in the mother liquor.
Alternative Protocol: Catalytic Hydrogenation (Pd/C)
While less chemoselective for ketones, this method is cleaner for substrates lacking reducible carbonyls (e.g., carboxylic acids).
Conditions:
-
Catalyst: 5% or 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol with Triethylamine (1.1 eq) to neutralize HBr formed.
-
Pressure: 1–3 bar
(Balloon or low-pressure shaker). -
Time: 2–6 hours at RT.
-
Note: If the substrate is a ketone (e.g., Nabumetone precursor), use the Lewis Acid method (Section 3) to avoid reducing the ketone to an alcohol.
Data Summary & Troubleshooting
Comparative Performance of Bromine Acceptors
| Acceptor | Reactivity | Yield (%) | Ease of Removal |
| Mesitylene | High | 90–95% | High (Remains in mother liquor) |
| m-Xylene | Moderate | 80–85% | Moderate |
| Anisole | High | 85–90% | Low (Possible side reactions) |
| Naphthalene | Low | 70–75% | Difficult (Co-crystallizes) |
Troubleshooting Guide
-
Incomplete Conversion: Increase
to 2.0 eq and extend time. Ensure is fresh (free-flowing powder, not clumped). -
Demethylation (Loss of 6-Methoxy): Reaction temperature too high (>30°C) or reaction time too long. Keep at RT.
-
Polymerization/Tars: Addition of
was too rapid, causing localized overheating.
References
-
Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes . European Patent EP0440930B2. Google Patents. Link
-
Process for the synthesis of 2-methoxy-6-bromo-naphthalene . European Patent EP0179447B1. European Patent Office. Link(Note: Generalized link to EPO search for context).
-
Process for the synthesis of nabumetone . European Patent EP0792860A1. Google Patents. Link
-
Organic Syntheses Procedure: Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl) . Organic Syntheses, Coll. Vol. 6, p. 967.[6] Link
-
Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene . Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. DSpace [cora.ucc.ie]
- 2. CN112321420A - Naproxen impurity and preparation method thereof - Google Patents [patents.google.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0440930B2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents [patents.google.com]
- 5. US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Applications of 5-Bromonaproxen in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Position
5-Bromonaproxen (often cataloged as Naproxen Impurity C in pharmacopeial standards) represents a pivotal "privileged scaffold" in modern medicinal chemistry. While historically viewed merely as a byproduct to be eliminated, the 5-bromo-6-methoxy-2-naphthyl core offers a unique chemical handle for late-stage diversification of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
The strategic value lies in the regiochemistry : the bromine atom at position 5 is ortho to the electron-donating methoxy group at position 6. This electronic arrangement activates the position for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining the lipophilic naphthalene core essential for COX enzyme binding and membrane permeability.
This guide details the synthesis of 5-Bromonaproxen, its transformation into novel therapeutic candidates (including CCR8 antagonists and COX/5-LOX dual inhibitors), and the analytical protocols required for its characterization.
Synthesis Protocol: Regioselective Bromination
Direct bromination of Naproxen requires careful control to avoid poly-halogenation or radical side reactions on the
Protocol A: Synthesis of Methyl 5-Bromo-6-methoxy- -methyl-2-naphthaleneacetate
Objective: Regioselective introduction of bromine at the C5 position.
Reagents:
-
Starting Material: (S)-Naproxen Methyl Ester (1.0 equiv)
-
Brominating Agent:
-Bromosuccinimide (NBS) (1.1 equiv) -
Catalyst: Iron(III) chloride (
) (5 mol%) or (mild Lewis acid) -
Solvent: Acetonitrile (
) or Dichloromethane ( ) -
Quench: Sodium thiosulfate (
) sat. solution
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-Naproxen Methyl Ester (10 mmol, 2.58 g) in anhydrous Acetonitrile (50 mL) in a round-bottom flask shielded from light (to suppress radical bromination at the benzylic position).
-
Activation: Add
(0.5 mmol, 81 mg) and stir at for 15 minutes. The Lewis acid activates the aromatic ring and coordinates with the methoxy group, directing the electrophile to the ortho (C5) position. -
Bromination: Add NBS (11 mmol, 1.96 g) portion-wise over 30 minutes. Maintain temperature at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The product (5-Br) is less polar than the starting material.
-
Work-up: Quench with 10%
(30 mL) to destroy excess bromine. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).
Yield: Typically 85–92%. Characterization:
-
NMR (400 MHz,
): Distinct downfield shift of the H-1 and H-4 protons due to the bromine substituent.[2] The methoxy singlet (3.91 ppm) may shift slightly. -
MS (ESI): m/z 337/339
(characteristic 1:1 Br isotope pattern).
Application Note: Scaffold for Cross-Coupling (Library Generation)
The 5-bromo handle allows for the rapid generation of Naproxen derivatives with altered pharmacology. A primary application is the synthesis of CCR8 Antagonists and Dual COX/5-LOX Inhibitors .
Protocol B: Suzuki-Miyaura Coupling for 5-Aryl Naproxen Derivatives
Context: This reaction replaces the 5-Br with an aryl or heteroaryl group, extending the scaffold to interact with secondary binding pockets in targets like CCR8 or downstream inflammatory mediators.
Reagents:
-
Substrate: 5-Bromonaproxen Methyl Ester (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Workflow:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1]
-
Loading: Add 5-Bromonaproxen Methyl Ester (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and
(0.05 mmol). -
Solvation: Add 1,4-Dioxane (5 mL) and
solution (1.5 mL). -
Heating: Heat to
for 12 hours. -
Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with EtOAc.
-
Hydrolysis (Optional): If the free acid is required, treat the crude ester with
in THF/Water (1:1) at RT for 2 hours.
Data Interpretation: Successful coupling is indicated by the disappearance of the Br-isotope pattern in MS and the appearance of new aromatic protons in NMR.
Visualization: Synthetic Pathway & SAR Logic
Caption: Synthetic divergence from Naproxen to bioactive 5-substituted analogs via the 5-Bromonaproxen intermediate.
Analytical Specifications (Quality Control)
For researchers using 5-Bromonaproxen as an impurity standard (Impurity C) or intermediate, the following specifications are critical for validation.
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | Capillary Method | |
| Purity (HPLC) | C18 Column, ACN/Buffer pH 3.0 | |
| Regiochemistry | C5-Substitution confirmed | 2D NMR (NOESY: No interaction between H-1/H-4 and OMe) |
| Mass Spectrum | ESI-Negative Mode |
HPLC Method for Impurity Profiling:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Naproxen
is ~230/260 nm). -
Retention Time: 5-Bromonaproxen elutes after Naproxen due to increased lipophilicity (+Br).
Advanced Applications: CCR8 and Inflammation[4]
Recent medicinal chemistry campaigns have utilized the naphthalene scaffold to target CCR8 , a chemokine receptor implicated in T-cell regulation within tumor microenvironments.[4]
-
CCR8 Antagonism: The 5-position allows for the extension of the naphthalene ring into the CCR8 hydrophobic pocket. Sulfonamide derivatives synthesized from 5-bromonaproxen (via Pd-catalyzed sulfonation) have shown nanomolar affinity.
-
Dual Inhibition: Pyrazole derivatives derived from the 5-bromo precursor (converting the acid to a pyrazole ring while retaining the bromine) exhibit superior anti-inflammatory profiles compared to Naproxen alone, potentially reducing gastric toxicity by balancing COX-1/COX-2/5-LOX inhibition.
References
-
European Pharmacopoeia (EP). Naproxen Monograph: Impurity C (5-Bromonaproxen).
-
BenchChem. (R)-5-Bromo Naproxen: Application Notes and Protocols.
-
Elhenawy, A. A., et al. (2019).[5] Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives.[6] Dove Medical Press.
-
Verhaegen, Y., et al. (2024).[4] Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres.[4] Bioorganic Chemistry.[1][4]
-
Sigma-Aldrich. 5-Bromonaproxen Product Specification & Safety Data Sheet.
-
PubChem. 5-Bromonaproxen Compound Summary (CID 11529664).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen | MDPI [mdpi.com]
Application Notes and Protocols for the In Vitro Experimental Use of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Authored by: Your Senior Application Scientist
Introduction
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, a halogenated derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, presents a compelling subject for in vitro investigation.[1][2] Structurally analogous to Naproxen, this compound, also known as (S)-5-Bromonaproxen, is recognized as a pharmaceutical impurity of Naproxen.[3] Its potential biological activities, particularly its anti-inflammatory and analgesic properties, are hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAID action.[1][2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro effects of this compound. The protocols detailed herein are designed to rigorously assess its potential as a COX inhibitor and to characterize its broader anti-inflammatory profile.
Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for Naproxen and other NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1][2][4] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] It is therefore highly probable that this compound exerts its biological effects through a similar mechanism.
The bromination at the C5 position of the naphthalene ring may influence the compound's binding affinity and selectivity for the COX isoenzymes. In vitro studies are essential to elucidate these characteristics.
Experimental Workflows and Protocols
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for reproducible experimental outcomes.
Key Parameters for Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage | -20°C, desiccated |
| Working Dilutions | Prepare fresh in cell culture medium |
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in an appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
In Vitro Anti-Inflammatory Activity Assessment
A tiered approach is recommended to comprehensively evaluate the anti-inflammatory properties of the test compound.
A. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Inhibition in Macrophages
This assay is fundamental for screening anti-inflammatory compounds by measuring their ability to inhibit the production of key inflammatory mediators.[5]
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[6]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[5]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for analysis of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).
B. Nitric Oxide (NO) Production Assay (Griess Test)
-
Transfer 100 µL of the collected supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO production by comparing the absorbance to a sodium nitrite standard curve.
C. Pro-inflammatory Cytokine Quantification (ELISA)
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to quantify the cytokine concentrations in the collected cell culture supernatants.
D. Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation.[5] This assay determines the compound's ability to inhibit NF-κB activation.
Methodology:
-
Utilize a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Seed the cells and treat with the test compound as described above.
-
Stimulate with LPS or TNF-α.
-
Measure the reporter gene activity according to the manufacturer's protocol.
Cell-free enzymatic assays are crucial for determining the direct inhibitory activity of the compound on COX-1 and COX-2.[7]
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
These kits typically provide purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Prepare a range of concentrations of this compound.
-
Incubate the compound with the respective COX enzyme prior to the addition of arachidonic acid.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the product formation (prostaglandin H2) via the detection probe.
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
Data Presentation for COX Inhibition Assay:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Naproxen (Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Celecoxib (COX-2 Selective Reference) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Cytotoxicity Assessment
It is imperative to assess the cytotoxicity of the compound to ensure that the observed anti-inflammatory effects are not due to cell death.
Assay: MTT or MTS assay
Protocol:
-
Seed cells in a 96-well plate at the same density used for the anti-inflammatory assays.
-
Treat the cells with the same concentrations of this compound for 24-48 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of Pro-inflammatory Mediator Production
Caption: LPS-induced NF-κB signaling pathway leading to pro-inflammatory mediator production.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for cell-based in vitro anti-inflammatory screening.
References
- Benchchem.
- Peiris, DSH, et al. (2025).
- Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 691, 235-243.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Fiebig, S., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 1-6.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 156391, Naproxen.
- Valcavi, U., et al. (1991). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
- PrepChem. Synthesis of 2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid.
- Guler, H., et al. (2018). Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. Mini reviews in medicinal chemistry, 18(16), 1373-1383.
- Udupi, R. H., et al. (1998). Synthesis and biological activity of some 2-(6-methoxynaphthyl) propionamido azetidine-2-ones. Indian Journal of Heterocyclic Chemistry, 8(2), 221-224.
- ResearchGate. (2025). 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide.
- Tozkoparan, B., et al. (2007). Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents. Arzneimittelforschung, 57(10), 634-640.
- Sigma-Aldrich. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid.
- Al-Suwaidan, I. A., et al. (2017). Computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives. Journal of Molecular Structure, 1139, 440-452.
- LGC Standards. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen).
- Huttunen, K. M., et al. (2000). Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. Journal of medicinal chemistry, 43(8), 1545-1554.
- Bouyahya, A., et al. (2022). Naproxen-Loaded Poly(2-hydroxyalkyl methacrylates): Preparation and Drug Release Dynamics. Polymers, 14(3), 445.
- Huttunen, K. M., et al. (2003). Synthesis and in vitro evaluation of aminoacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid as novel naproxen prodrugs for dermal drug delivery. Pharmaceutical research, 20(6), 887-894.
- Masood, A., et al. (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Molecules, 27(20), 6905.
- Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition.
- Patsnap Synapse. (2024).
Sources
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
- 4. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
Technical Guide: Purification Strategies for 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid
Executive Summary
This technical guide details the purification protocols for 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid (commonly referred to as 5-Bromo Naproxen ). This compound is a critical intermediate in the synthesis of Naproxen and a known pharmacopeial impurity (EP Impurity C). Due to the steric bulk of the bromine atom at the C5 position and the chirality at the
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior of the 5-bromo analog versus the parent Naproxen molecule is essential for designing effective purification logic.
| Property | Value / Characteristic | Purification Implication |
| Molecular Formula | MW ~309.16 g/mol (Heavier than Naproxen) | |
| Acidity (pKa) | ~4.2 – 4.5 (Carboxylic Acid) | Allows for pH-switchable solubility (Acid-Base Extraction). |
| Lipophilicity | High (LogP > 3.5) | The C5-Bromine significantly increases lipophilicity compared to Naproxen, reducing water solubility. |
| Chirality | One Chiral Center ( | Requires chiral resolution (Chemical or Chromatographic). |
| Solubility | Soluble: DCM, Methanol, Toluene, Dilute NaOH.Insoluble: Water, Acidic aqueous media. | Recrystallization Strategy: Use polar/non-polar pairs (e.g., Acetone/Hexane) or Toluene. |
Protocol A: Bulk Purification via Reactive Extraction
Objective: Removal of non-acidic organic impurities (e.g., brominated naphthalene precursors, decarboxylated byproducts) and regioisomers.
Mechanism
This protocol exploits the carboxylic acid functionality.[1][2] The 5-bromo acid is converted to its water-soluble sodium salt, while non-acidic impurities remain in the organic phase. The steric hindrance of the bromine at C5 does not prevent salt formation but may slow down dissolution kinetics compared to Naproxen.
Step-by-Step Methodology
-
Dissolution: Dissolve crude solid (10 g) in Dichloromethane (DCM) (100 mL). Ensure complete dissolution; sonicate if necessary.
-
Salt Formation: Add 1M NaOH (50 mL) to the organic phase.
-
Critical Step: Stir vigorously for 20 minutes. The biphasic mixture allows the acid to migrate to the aqueous layer as the carboxylate salt (
).
-
-
Phase Separation: Transfer to a separatory funnel. Allow layers to settle.
-
Top Layer (Aqueous): Contains the target 5-Bromo Naproxen salt.[3]
-
Bottom Layer (Organic): Contains non-acidic impurities (discard after TLC verification).
-
-
Wash: Wash the aqueous layer once with fresh DCM (20 mL) to remove entrained organics.
-
Acidification & Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1M HCl dropwise until pH < 2.
-
Observation: The product will precipitate as a thick white-to-off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess salts.
-
Drying: Vacuum dry at 45°C for 12 hours.
Workflow Visualization (DOT)
Figure 1: Reactive acid-base extraction workflow for removing non-acidic impurities.
Protocol B: Enantiomeric Resolution (Chiral Purity)
Objective: Isolation of the (S)-enantiomer (the active pharmacophore precursor) from the racemic mixture.
Mechanism: Diastereomeric Salt Formation
Since enantiomers have identical physical properties in achiral environments, they cannot be separated by standard crystallization. We use a chiral resolving agent, Cinchonidine or N-Methyl-D-Glucamine , to form diastereomeric salts. These salts have different solubilities, allowing the (S)-salt to crystallize preferentially.
Step-by-Step Methodology
-
Preparation: Suspend Racemic 5-Bromo Naproxen (10 g, 32.3 mmol) in Methanol (150 mL).
-
Addition of Resolving Agent: Add Cinchonidine (9.5 g, 32.3 mmol) to the suspension.
-
Note: Cinchonidine is the classical agent for Naproxen-type derivatives [1].
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) until a clear solution is obtained.
-
Controlled Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.
-
Crystallization Physics: The (S)-5-Bromo Naproxen-Cinchonidine salt is typically less soluble and will crystallize first.
-
-
Filtration: Filter the crystals.
-
Solid: Enriched (S)-Salt.
-
Filtrate: Enriched (R)-Salt (Save for racemization/recycling).
-
-
Recrystallization (Polishing): Recrystallize the wet cake in hot Methanol to upgrade Chiral Purity to >98% ee.
-
Salt Break (Hydrolysis):
-
Suspend the purified salt in water/DCM.
-
Add 1M HCl to acidify (pH 1).
-
Extract the free (S)-acid into the DCM layer.
-
Evaporate DCM to yield pure (S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid .
-
Resolution Logic Diagram (DOT)
Figure 2: Diastereomeric salt resolution pathway for isolating the (S)-enantiomer.
Protocol C: High-Purity Isolation (Chromatographic Polishing)
Objective: Final polishing to remove trace regioisomers (e.g., 1-bromo isomer) or degradation products for analytical standards.
Flash Chromatography Parameters
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (with 1% Acetic Acid).
-
Gradient: Start 90:10
End 70:30. -
Role of Acetic Acid:[2] Suppresses ionization of the carboxylic acid, preventing "tailing" or streaking on the column.
-
-
Loading: Dissolve sample in minimum volume of DCM/Hexane (1:1).
Analytical HPLC Method (Validation)
To verify purity, use the following USP-aligned conditions adapted for Naproxen impurities [2].
| Parameter | Condition |
| Column | C18 (L1), 4.6 x 250 mm, 5 |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Naphthalene absorption) |
| Retention Time | 5-Bromo analog elutes after Naproxen due to higher hydrophobicity. |
References
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development. Link
-
European Pharmacopoeia (Ph. Eur.) . Naproxen Monograph: Impurity C (5-Bromo-6-methoxy-2-naphthyl)propionic acid. Link
-
United States Pharmacopeia (USP) . USP Certificate for Bromo Naproxen (Impurity Standard).[1][4] Link
-
Syntex Corporation . (1975). Process for preparing Naproxen.[5][6] U.S. Patent 3,896,157. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP0440930A2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents [patents.google.com]
- 3. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
- 4. store.usp.org [store.usp.org]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen [mdpi.com]
- 6. stereoelectronics.org [stereoelectronics.org]
Precision Profiling of Naproxen Impurity C (5-Bromonaproxen): A Comprehensive Analytical & Regulatory Guide
The following Application Note and Protocol guide is designed for researchers and quality control scientists involved in the development and manufacture of Naproxen.
Executive Summary
In the high-stakes landscape of pharmaceutical quality control, impurity profiling is not merely a compliance checkbox but a forensic science that reveals the efficiency of a synthetic process. 5-Bromonaproxen (Pharmacopoeial Impurity C) represents a critical quality attribute (CQA) in the synthesis of Naproxen. As a halogenated analog, its presence indicates specific side-reactions during the bromination or aryl-migration steps of Naproxen synthesis.
This guide provides a definitive protocol for the identification, quantification, and control of 5-Bromonaproxen. By integrating mechanistic chemistry with validated HPLC methodologies, this document serves as a self-contained standard operating procedure (SOP) for determining Relative Response Factors (RRF) and ensuring ICH Q3A compliance.
Molecular Identity & Mechanistic Origin
The Chemical Entity
-
IUPAC Name: (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid[1][2]
-
Molecular Formula:
[3] -
Key Characteristic: The presence of a bromine atom at the C5 position of the naphthalene ring significantly increases lipophilicity compared to the parent drug, altering its chromatographic behavior and toxicological potential.
Synthesis & Origin Pathway
The formation of 5-Bromonaproxen is a classic case of competing regioselectivity during Electrophilic Aromatic Substitution (EAS). Standard Naproxen synthesis often involves the bromination of a ketone or ketal intermediate. While the target is the
Mechanism: The 6-methoxy group activates the ring. While position 2 is occupied by the propionyl group, position 5 (on the adjacent ring) is electronically favorable for EAS, leading to the stable 5-bromo byproduct.
Figure 1: Divergent synthesis pathway showing the origin of Impurity C via competitive ring bromination.
Regulatory Framework (ICH Q3A/Q3B)[5]
Under International Council for Harmonisation (ICH) guidelines, 5-Bromonaproxen is classified as an Organic Impurity .[4] Due to the presence of the halogen, it requires rigorous monitoring to ensure it does not exceed safety thresholds.
| Threshold Type | Limit (based on < 2g daily dose) | Action Required |
| Reporting Threshold | 0.05% | Impurity must be reported in the Certificate of Analysis (CoA). |
| Identification Threshold | 0.10% | Structure must be elucidated (already known for Impurity C). |
| Qualification Threshold | 0.15% | Biological safety data (genotoxicity/general toxicity) required if exceeded. |
Toxicological Note: While 5-Bromonaproxen is not explicitly flagged as a high-potency mutagen (Class 1), it carries hazard warnings for reproductive toxicity (H361fd), consistent with the NSAID class. Strict adherence to the 0.15% qualification limit is mandatory.
Analytical Protocol: Determination by RP-HPLC[7]
This protocol describes a validated Reverse-Phase HPLC method capable of separating Naproxen from 5-Bromonaproxen and other related impurities.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/UV detector and quaternary pump.
-
Column: C18 (L1 packing),
, (e.g., Zorbax Eclipse XDB-C18 or equivalent). -
Mobile Phase:
-
Buffer: 20 mM Sodium Phosphate Monobasic (
), adjusted to pH 3.0 with Orthophosphoric acid. -
Organic: Acetonitrile (HPLC Grade).[5]
-
Ratio: Buffer : Acetonitrile (50 : 50 v/v).
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature:
. -
Detection Wavelength: 254 nm.[6]
-
Injection Volume:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Run Time: 2.5 times the retention time of Naproxen (~20-25 minutes).
Standard Preparation
-
Diluent: Mobile Phase.
-
Naproxen Standard Stock: Prepare a solution of
Naproxen USP Reference Standard. -
Impurity C Stock: Prepare a solution of
5-Bromonaproxen Reference Standard. -
System Suitability Solution: Mix Naproxen Stock and Impurity C Stock to obtain a final concentration of
Naproxen containing 0.5% Impurity C.
Experimental Workflow
The following diagram illustrates the logical flow for method execution and validation.
Figure 2: Operational workflow for impurity profiling using RP-HPLC.
Advanced Characterization: Relative Response Factor (RRF)
Quantification without a specific standard for every batch requires the Relative Response Factor (RRF).[7] This corrects for the difference in UV absorbance between the impurity and the parent drug.
RRF Determination Protocol
Objective: Establish the RRF of 5-Bromonaproxen relative to Naproxen at 254 nm.
-
Linearity Solutions: Prepare 5 concentrations of Naproxen (
) and 5 concentrations of 5-Bromonaproxen ( ). -
Injection: Inject each solution in triplicate.
-
Calculation: Plot Peak Area (y-axis) vs. Concentration (x-axis). Determine the Slope (
) for both compounds.
Typical Values & Interpretation
-
Expected RRF: ~0.8 – 1.2 (Bromine is auxochromic but the core naphthalene chromophore dominates).
-
Usage:
(Assuming sample concentration is normalized).
Validation & Troubleshooting
System Suitability Criteria
-
Resolution (
): between Naproxen and 5-Bromonaproxen. -
Tailing Factor:
for both peaks. -
Retention Time:
-
Naproxen: ~6–8 min.
-
5-Bromonaproxen: ~12–16 min (Elutes later due to higher lipophilicity).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution | Organic ratio too high. | Decrease Acetonitrile to 45% or 40%. |
| Peak Tailing | pH mismatch. | Ensure buffer is exactly pH 3.0; Naproxen is sensitive to pKa proximity. |
| RT Drift | Temperature fluctuation. | Thermostat column strictly at |
References
-
European Pharmacopoeia (Ph. Eur.) . Naproxen Monograph 0731. European Directorate for the Quality of Medicines (EDQM). [Link]
-
International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. (2006). [Link]
-
PubChem . 5-Bromonaproxen (Compound Summary). National Library of Medicine. [Link]
-
Hacettepe University . HPLC Method for Naproxen Determination in Human Plasma. (2007). [Link] (General reference for validated HPLC conditions).
-
MicroSolv Technology Corp . Relative Response Factor (RRF) in HPLC. [Link]
Sources
- 1. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - SRIRAMCHEM [sriramchem.com]
- 4. ijbpas.com [ijbpas.com]
- 5. drugfuture.com [drugfuture.com]
- 6. longdom.org [longdom.org]
- 7. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromonaproxen
Topic: Regioselective Bromination of Naproxen Derivatives Ticket ID: #BNAP-SYN-001 Status: Open for Resolution[1][2]
Executive Summary
The synthesis of 5-Bromonaproxen (typically from Naproxen or its methyl ester) presents a classic conflict in naphthalene chemistry: balancing electronic activation against steric hindrance .[1][2]
The 6-methoxy group is the primary directing group.[1][2] It strongly activates the ring toward Electrophilic Aromatic Substitution (EAS) at the ortho positions (C5 and C7).[2]
-
C5 (Target): Electronically favored (
-position) but sterically hindered by the peri-hydrogen at C4.[1][2] -
C7 (Impurity): Sterically accessible (
-position) but electronically less stabilized than the -attack.[1][2]
This guide addresses the three most common failure modes: Regio-isomer contamination (C7-bromo) , Benzylic bromination (Radical pathway) , and Ether cleavage (Demethylation) .[1][2]
Module 1: Regioselectivity Control (The C5 vs. C7 Battle)
The Mechanism
To maximize the yield of the 5-bromo isomer, you must operate under Kinetic Control .[1][2] The transition state leading to the 5-bromo intermediate is lower in energy due to the stability of the
Diagram 1: Regioselectivity Pathways This diagram illustrates the competing pathways driven by the 6-Methoxy directing group.[1][2]
Caption: The 6-methoxy group directs ortho.[1][2] C5 is the kinetic product (
Troubleshooting Guide: Isomer Control
| Symptom | Probable Cause | Corrective Action |
| High levels of 7-bromo isomer | Reaction temperature too high (>25°C).[1][2] | Cool reaction to 0°C - 5°C. Low temperature favors the kinetic product (C5) over the less crowded C7.[1][2] |
| Presence of 5,7-dibromo species | Excess brominating agent or lack of stoichiometry control.[1][2] | Use exactly 1.05 equivalents of |
| Low conversion (<50%) | Solvent polarity too low (stabilizing the transition state).[1][2] | Switch from pure DCM to Acetic Acid (AcOH) or DMF.[1][2] Polar solvents stabilize the ionic intermediate (Wheland intermediate).[2] |
Module 2: Preventing Side Reactions
Issue A: Benzylic Bromination (Radical Pathway)
The propionic acid side chain contains a tertiary benzylic hydrogen (the
-
Diagnosis: NMR shows disappearance of the quartet at ~3.8 ppm and appearance of a singlet (loss of coupling).[2]
-
Fix:
-
Exclude Light: Wrap the flask in aluminum foil.
-
Radical Scavenger: Add a pinch of BHT (butylated hydroxytoluene) if using NBS.[1][2]
-
Reagent Switch: Prefer elemental Bromine (
) in Acetic Acid over NBS for this specific substrate, as favors ionic EAS over radical substitution in the absence of light.[2]
-
Issue B: Demethylation (The HBr Problem)
The 6-methoxy ether is acid-labile.[1][2] The reaction generates HBr as a byproduct.[2] High concentrations of HBr, especially at elevated temperatures, can cleave the ether to form 5-bromo-6-hydroxynaproxen .[1][2]
-
Diagnosis: Appearance of a broad phenolic -OH peak in IR/NMR; shift in retention time on HPLC.[1][2]
-
Fix:
Module 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-Bromonaproxen (Methyl Ester) to avoid acid interference. Note: Methylation of the carboxylic acid prior to bromination improves solubility and protects the acid.[2]
Step-by-Step Workflow
-
Preparation: Dissolve Naproxen Methyl Ester (10 mmol) in Glacial Acetic Acid (50 mL).
-
Validation: Solution must be clear. If turbid, add small amount of DCM.[2]
-
-
Cooling: Cool the system to 0–5°C using an ice/water bath.
-
Addition: Add Bromine (
, 10.5 mmol, 1.05 eq) in Acetic Acid (10 mL) dropwise over 60 minutes.-
Visual Check: The deep red color of bromine should dissipate within minutes of hitting the solution, indicating rapid consumption.
-
-
Quench: Pour mixture into ice water containing Sodium Bisulfite (
) to destroy excess bromine. -
Purification: Recrystallize from Ethanol/Water (9:1) .
Diagram 2: Decision Tree for Impurity Management
Caption: Diagnostic logic for identifying and resolving the three primary impurity classes in Naproxen bromination.
Frequently Asked Questions (FAQs)
Q: Can I use NBS instead of elemental bromine? A: Yes, but with caution.[1][2] NBS is cleaner to handle but prone to radical mechanisms.[1][2] If you use NBS, use DMF or Acetonitrile as the solvent (polar aprotic) and ensure strict exclusion of light.[2] Do not use radical initiators like AIBN.[1][2]
Q: Why is the 5-position favored over the 1-position?
A: While both are
Q: How do I separate the 5-bromo product from unreacted Naproxen? A: If you performed the reaction on the methyl ester, column chromatography (Silica, Hexane/EtOAc) is effective.[1][2] If using the free acid, an acid-base extraction can help, but since both are acids, recrystallization from Methanol or Ethanol is preferred.
References
-
Electrophilic Substitution in Naphthalenes
-
Bromination of Naproxen Impurities (Impurity C)
-
Regioselectivity in 2-Methoxynaphthalene Derivatives
-
Radical vs.
Sources
- 1. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naproxen is a commercially available anti-inflammatory sold under... | Study Prep in Pearson+ [pearson.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Bromination of selected pharmaceuticals in water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield in 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid synthesis
Technical Support Center: Synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid
Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary
The synthesis of This compound (often referred to as 5-Bromo-Naproxen or Naproxen Impurity C) presents a unique challenge in regioselectivity.[1] Unlike the standard synthesis of Naproxen, where the goal is to avoid bromination, your objective is to selectively introduce a bromine atom at the C5 position while preserving the delicate chiral center at C2 and avoiding the kinetically favored C1 substitution.
This guide addresses the three primary "Yield Killers" in this workflow:
-
Regiochemical Scrambling (C1 vs. C5 substitution).
-
Benzylic Radical Bromination (Side-chain degradation).
-
Demethylation (Ether cleavage).
Module 1: Reaction Design & Regiocontrol
The Core Problem: Electronic vs. Steric Conflict
In the 2,6-disubstituted naphthalene system (Naproxen core), two positions are strongly activated for Electrophilic Aromatic Substitution (EAS):
-
Position 1 (Kinetic): Activated by the C2-alkyl group (ortho) and the C6-methoxy group (para). It is electronically most favorable but sterically hindered by the C2 propanoic chain.
-
Position 5 (Thermodynamic/Steric): Activated by the C6-methoxy group (ortho).[1] It is less sterically hindered than C1.
To maximize the yield of the C5-bromo isomer, you must shift the reaction control from kinetic to thermodynamic parameters or utilize steric bulk to discourage C1 attack.
Protocol Optimization (Direct Bromination Route)
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Substrate | Naproxen Free Acid | Naproxen Methyl Ester | Esterification prevents carboxylic acid interference and slightly alters solubility to favor the 5-bromo precipitate. |
| Reagent | N-Bromosuccinimide (NBS) | NBS provides a low, controlled concentration of electrophilic bromine, reducing "over-bromination" (1,5-dibromo species). | |
| Solvent | Acetic Acid | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state. DMF can form a Vilsmeier-Haack-type complex with |
| Temperature | Room Temp ( | Controlled Heat ( | Higher temperature helps overcome the activation energy for the more crowded C5 position (if C1 is reversible) or simply drives the reaction to completion. |
| Light | Ambient | Strict Darkness | CRITICAL: Light induces radical bromination at the benzylic position (ethyl chain), destroying the product. |
Module 2: Troubleshooting Guide (FAQ)
Q1: I am seeing a major byproduct at RRT 0.85 on HPLC. What is it?
Diagnosis: This is likely the 1-Bromo isomer (1-bromo-6-methoxy-2-naphthyl derivative).
Root Cause: The reaction temperature was too low, or the solvent was too non-polar (e.g.,
-
Switch Solvent: Move to Propionic Acid or Acetonitrile.
-
Steric Blocking (Advanced): If yield remains low, consider using a bulky ester (e.g., tert-butyl ester) of Naproxen. The bulk at C2 will sterically shield C1, forcing the bromine to C5.
Q2: My product is turning pink/brown, and NMR shows a loss of the methoxy singlet ( 3.9 ppm).
Diagnosis: Demethylation has occurred, yielding the naphthol. Root Cause: Generation of HBr gas during the reaction creates a highly acidic environment that cleaves the methyl ether. Corrective Action:
-
Buffer the System: Add 1.1 equivalents of Sodium Acetate (NaOAc) or Pyridine to scavenge the HBr byproduct immediately as it forms.
Q3: The chiral purity (ee%) dropped from 99% to 80%. Why?
Diagnosis: Racemization of the
-
Avoid strong Lewis acids (
, ). -
Use the Methyl Ester for the bromination step.[2] The ester is less prone to acid-catalyzed racemization than the free acid. Hydrolyze carefully (LiOH, THF/Water) after purification.
Module 3: Workflow Visualization
The following diagram illustrates the critical decision pathways to avoid the formation of Impurity L (1-Bromo) and maximize Impurity C (Target 5-Bromo).
Caption: Decision tree for maximizing 5-bromo regioselectivity while minimizing radical side-reactions.
Module 4: Validated Experimental Protocol
Target: Synthesis of Methyl 2-(5-bromo-6-methoxynaphthalen-2-yl)propanoate (Precursor to Acid).
-
Preparation: Dissolve Naproxen Methyl Ester (1.0 eq) in Acetonitrile (10 volumes).
-
Buffering: Add Sodium Acetate (1.2 eq) to the solution.
-
Reagent Addition: Cool to
. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Wrap flask in aluminum foil. -
Reaction: Allow to warm to
and stir for 4-6 hours. Monitor by HPLC.-
Checkpoint: If C1-bromo > 10%, increase temperature to
for 1 hour (thermodynamic equilibration).
-
-
Quench: Pour into ice water containing Sodium Thiosulfate (to quench excess Br).
-
Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over
.[2] -
Purification (Crucial): Recrystallize from Methanol/Water (9:1) . The 5-bromo isomer typically crystallizes out, while the 1-bromo isomer remains in the mother liquor.
-
Hydrolysis: Hydrolyze the ester using LiOH in THF/Water (
) to obtain the final acid without racemization.
References
-
PrepChem. (n.d.). Synthesis of 2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid. Retrieved from [Link]
- European Patent Office. (1991). EP0440930A2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
-
National Institutes of Health (NIH). (2013).[3] Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0440930A2 - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents [patents.google.com]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Naproxen Production Technical Support Center
Level 3 Escalation: Impurity Profiling & Remediation
Status: Active Audience: Process Chemists, QA/QC Managers, R&D Scientists Scope: Synthesis of (S)-Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid)
Introduction: The Chiral & Chemical Challenge
Naproxen is a member of the 2-arylpropionic acid (profen) class of NSAIDs.[1] Unlike many profens marketed as racemates, Naproxen is strictly marketed as the single (S)-enantiomer . The (R)-enantiomer is a liver toxin. Therefore, the production workflow faces a dual challenge: maintaining high enantiomeric excess (ee > 99%) while eliminating lipophilic aromatic by-products derived from the naphthalene core.
This guide addresses the three most critical impurity failures reported in industrial scale-up: Chiral contamination (Impurity C), Starting material carryover (Impurity M), and Demethylation (Impurity A).
Part 1: Master Impurity Index (USP/EP Standards)
The following table correlates observed retention times (RT) with specific structural defects.
| Impurity Name (EP/USP) | Chemical Identity | Origin (Root Cause) | Removal Strategy |
| Impurity C | (R)-Naproxen | Chiral Failure: Incomplete resolution or racemization during hydrolysis. | Recrystallization with chiral base (e.g., Cinchonidine). |
| Impurity M | 2-Methoxynaphthalene (Nerolin) | Starting Material: Unreacted feedstock from the initial acylation/bromination. | Non-polar solvent wash (Heptane) or Ammonium salt formation. |
| Impurity N | 2-Bromo-6-methoxynaphthalene | Intermediate: Residual intermediate from the Grignard/coupling route. | Pd/C Hydrogenation or solvent partitioning. |
| Impurity A | O-Desmethylnaproxen | Degradation: Acidic hydrolysis of the ether bond; metabolic mimic. | Strict pH control during salt formation; avoid strong Lewis acids. |
| Impurity K | 1-(6-methoxynaphthalen-2-yl)ethanone | Process: Acetyl intermediate (Friedel-Crafts product). | Recrystallization from Methanol/Water. |
Part 2: Process Flow & Impurity Injection Points
The following diagram maps the "Syntex-style" industrial route and identifying where specific impurities enter the stream.
Figure 1: Critical Control Points (CCPs) in Naproxen synthesis. Red nodes indicate impurity risks necessitating purge steps.
Part 3: Troubleshooting Guides (Q&A Format)
Ticket #1024: Chiral Purity Failure (High Levels of Impurity C)
User Issue: "Our final API batch shows 2.5% (R)-Naproxen by Chiral HPLC. The specification is < 0.1%. We are using the Pope-Peachy resolution method."
Diagnosis: The resolution efficiency has dropped. This is often caused by incorrect temperature ramps during crystallization or "eutectic entrapment," where the desired (S)-salt traps the (R)-isomer within its crystal lattice due to rapid cooling.
Technical Resolution: You must perform a recrystallization of the diastereomeric salt before cracking the salt back to the free acid.
Protocol: Enhanced Chiral Resolution
-
Dissolution: Take your enriched (S)-Naproxen mix (currently ~97.5% ee). Dissolve in boiling methanol (MeOH).
-
Resolving Agent: Add N-methyl-D-glucamine (0.6 molar equivalents). Note: Cinchonidine is the classic agent, but Glucamine is less toxic and often yields sharper crystals.
-
Seeding (The Critical Step): Cool the solution slowly to 50°C. Add pure seeds of (S)-Naproxen-Glucamine salt (>99.9% pure).
-
Controlled Cooling: Ramp temperature down at a rate of 5°C per hour until reaching 20°C. Do not crash cool.
-
Filtration: Filter the precipitate. The (S)-salt precipitates; the (R)-isomer remains in the mother liquor (Impurity C).
-
Liberation: Suspend the salt in water and acidify with HCl to pH 2.0 to recover (S)-Naproxen.
Ticket #1025: The "Nerolin" Ghost (Impurity M Persistence)
User Issue: "We are seeing a persistent non-polar peak at RRT 1.2. MS confirms it is 2-methoxynaphthalene (Starting Material). It survives standard crystallization."
Diagnosis: Impurity M is highly lipophilic (LogP ~3.5). It co-crystallizes with Naproxen in organic solvents like toluene or ethyl acetate because their solubility profiles are too similar in non-polar media.
Technical Resolution: Switch to an Ammonium Salt Purification strategy. Naproxen is an acid; Impurity M is a neutral ether. You can separate them by switching phases.[2]
Protocol: The pH-Swing Wash
-
Salification: Suspend the crude Naproxen (containing Impurity M) in water.
-
Neutralization: Add Ammonia (NH₄OH) or NaOH until pH reaches 8.0–8.5.
-
Result: Naproxen becomes Naproxen Sodium/Ammonium (highly water-soluble).
-
Result: Impurity M remains an insoluble solid/oil.
-
-
Filtration/Extraction:
-
If Impurity M is solid: Filter the solution through Celite.
-
If Impurity M is oily: Wash the aqueous phase with Toluene or Heptane . The Impurity M will migrate into the organic layer.
-
-
Precipitation: Take the clean aqueous layer and slowly add HCl until pH < 3.
-
Isolation: The Naproxen will precipitate as a pure white solid, free of Impurity M.
Ticket #1026: Appearance of Impurity A (O-Desmethylnaproxen)
User Issue: "During stability testing (40°C/75% RH), Impurity A levels rose from 0.05% to 0.3%."
Diagnosis: Impurity A is the result of ether cleavage. While methyl aryl ethers are generally stable, they can cleave under strong acidic conditions or in the presence of Lewis acids (often residual AlCl₃ from the Friedel-Crafts step if not quenched properly).
Technical Resolution:
-
Check Residual Metals: Perform ICP-MS analysis on the batch. If Aluminum or Zinc levels are high (>10 ppm), they are catalyzing the hydrolysis.
-
Chelation Wash: If metals are present, wash the organic phase (during workup) with an EDTA solution or dilute Citric Acid to sequester metal ions.
-
Process Change: Ensure the final acidification step (precipitating the acid) is done at controlled temperatures (< 25°C). Hot acid promotes ether cleavage.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Naproxen Monograph 0731. Directorate for the Quality of Medicines & HealthCare.
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.
-
U.S. Pharmacopeia (USP) . Naproxen Related Compounds. USP-NF.
-
Spectrum Chemical . Naproxen Sodium Manufacturing Process Flowchart.
-
SynThink Research Chemicals . Naproxen Impurity Profiling and Standards.
Sources
Technical Support Center: 5-Bromonaproxen Solubility & Handling
Ticket ID: 5-BR-NAP-SOL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering precipitation when introducing 5-Bromonaproxen (CAS: 84236-26-0, also known as Naproxen Impurity C) into aqueous media. This is a predictable physicochemical bottleneck.
Unlike its parent compound Naproxen, the addition of a bromine atom at the C5 position significantly increases lipophilicity (LogP shift from ~3.2 to ~3.9) and molecular bulk. This molecule behaves as a "hydrophobic brick" in neutral aqueous environments, resisting solvation due to high lattice energy and low polarity.
This guide provides field-proven protocols to overcome these solubility barriers for analytical, biological, and photophysical applications.
Module 1: The Diagnostics (Why is this happening?)
Before attempting a fix, understand the variables fighting against you.
| Property | Naproxen (Parent) | 5-Bromonaproxen (Target) | Impact on Solubility |
| Molecular Weight | 230.26 g/mol | 309.15 g/mol | Heavier: Requires more energy to break crystal lattice. |
| LogP (Lipophilicity) | ~3.18 | ~3.9 (Predicted) | High: Extreme aversion to water; prefers lipid bilayers or DMSO. |
| pKa (Acid Dissociation) | ~4.15 | ~4.0 - 4.1 | Weak Acid: Unionized (insoluble) at pH < 5. Ionized (soluble) at pH > 7. |
| Heavy Atom Effect | None | Bromine (C-Br) | Spin-Orbit Coupling: Enables phosphorescence but increases hydrophobicity. |
The Core Conflict: Researchers often try to dissolve this compound like standard Naproxen. However, the bromine substituent creates a "grease ball" effect. At physiological pH (7.4), while the carboxylic acid deprotonates, the massive hydrophobic naphthalene-bromo core drives aggregation and precipitation.
Module 2: Stock Solution Protocols
Issue: “My stock solution precipitated in the freezer.”
Protocol A: The "Dry" DMSO Standard (Recommended)
Dimethyl sulfoxide (DMSO) is the solvent of choice, but it is hygroscopic. 5-Bromonaproxen is sensitive to the "water uptake" of aged DMSO.
-
Solvent Grade: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM is theoretically possible, it risks crashing out at -20°C.
-
Vortexing: Vortex for 60 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot immediately into amber vials (light sensitive due to C-Br bond). Store at -20°C.
Protocol B: The Analytical Standard (HPLC/LC-MS)
For analytical chemistry (Impurity C profiling), DMSO is often too viscous or causes peak broadening.
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).
-
Modifier: Add 1% Ammonium Hydroxide (NH₄OH) or use a basic buffer.
-
Why? Forcing the pH > 8 ensures the carboxylic acid is fully deprotonated (
), utilizing ionic dipole interactions to maintain solubility.
-
-
Warning: Do not use acidic mobile phases (0.1% Formic Acid) as the diluent. This will protonate the acid and cause immediate precipitation in the injector port.
Module 3: Biological Assay Integration (The "Crash" Prevention)
Issue: “When I spike my media/buffer, the compound turns cloudy.”
This is the "Solvent Shift Shock." You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Water).
The "Step-Down" Dilution Method
Do not pipette 100% DMSO stock directly into 100% PBS.
-
Prepare an Intermediate: Dilute your 50 mM DMSO stock 1:10 into PEG-400 or Ethanol .
-
Prepare the Buffer: Ensure your assay buffer (PBS/Media) contains 0.1% to 0.5% BSA (Bovine Serum Albumin) .
-
Mechanism:[1] Albumin acts as a "sink," binding the hydrophobic drug and keeping it in pseudo-solution, mimicking plasma transport.
-
-
Slow Addition: Add the intermediate solution to the vortexing buffer dropwise.
Advanced Solubilization: Cyclodextrin Complexation
For high-concentration animal dosing or phosphorescence studies, you must cage the hydrophobic tail.
-
Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Protocol:
-
Prepare 20% (w/v) HP-β-CD in water.
-
Add 5-Bromonaproxen solid directly to this vehicle.
-
Sonicate for 20–30 mins at 45°C.
-
Adjust pH to 8.0 using 0.1M NaOH to assist dissolution, then back-titrate to pH 7.4 if necessary.
-
Module 4: Special Application (Room Temperature Phosphorescence)
Issue: “I am using 5-Bromonaproxen for phosphorescence (RTP), but the signal is weak in solution.”
The bromine atom induces Spin-Orbit Coupling , allowing Intersystem Crossing (ISC) to the triplet state. However, oxygen and molecular vibration in fluid solution quench this state immediately.
Troubleshooting RTP:
-
Deoxygenation is Critical: Bubble Nitrogen or Argon through the sample for 15 minutes. Oxygen is a triplet quencher.
-
Rigid Matrix Required: You cannot get strong RTP in pure water.
-
Solution: Use the Cyclodextrin method (Module 3). The hydrophobic cavity of β-CD protects the bromonaphthalene moiety from vibrational relaxation and oxygen quenching.
-
Alternative: Embed in a PMMA film or crystallize the compound (crystals often glow green/yellow under UV due to lattice rigidity).
-
Visual Troubleshooting Workflow
The following logic tree guides your solubilization strategy based on your end-goal.
Figure 1: Decision matrix for solubilizing 5-Bromonaproxen based on experimental constraints.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO for cell culture? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration in open wells. Furthermore, 5-Bromonaproxen is slightly less soluble in Ethanol than DMSO. Limit the final ethanol concentration in cells to <0.5% to avoid toxicity.
Q: Is 5-Bromonaproxen light sensitive? A: Yes. The Carbon-Bromine (C-Br) bond is susceptible to photolytic cleavage under UV light. Always handle stocks in amber vials or wrap containers in aluminum foil.
Q: Why does the solution turn yellow? A: If your clear solution turns yellow over time, it indicates degradation (likely debromination or oxidation). Discard the stock. Fresh solutions should be colorless to off-white.
References
-
PubChem. (2025).[2][3] 5-Bromonaproxen (Compound Summary).[3][4] National Library of Medicine. [Link]
-
European Pharmacopoeia. (2024). Naproxen Impurity C Standards.[3][5] EDQM. (Referenced for identification of the impurity profile).
-
Ma, X., & Tian, H. (2014). Room-Temperature Phosphorescence of Purely Organic Materials. Accounts of Chemical Research. (Context for heavy-atom effect of Bromine on Naproxen derivatives). [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for HP-β-CD solubilization protocol). [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromonaproxen, (S)- | C14H13BrO3 | CID 11529664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMONAPROXEN, (S)- [drugfuture.com]
- 5. (S)-5-Bromonaproxen - CAS-Number 84236-26-0 - Order from Chemodex [chemodex.com]
Technical Support Center: Stability & Handling of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid .
As a researcher, you are likely using this compound either as a synthetic intermediate for Naproxen analogs or as a Critical Quality Attribute (CQA) reference standard (Impurity C) for pharmaceutical release testing.
The Critical Warning: Unlike its parent compound Naproxen, this molecule possesses a C-Br bond at the peri position (C5). This bond is electronically activated by the adjacent methoxy group and sterically strained, making it significantly more photolabile and prone to radical cleavage than standard aryl propionic acids.
Module 1: Photostability & Handling (The Critical Risk)
Q: I am observing a new peak at RRT ~0.85 in my chromatogram after leaving the sample on the bench. What happened?
A: You have likely triggered a photolytic debromination event.
The Mechanism: The C-Br bond energy in electron-rich naphthalene systems is relatively weak (~65-70 kcal/mol). Exposure to ambient UV/VIS light (specifically 300–360 nm) excites the naphthalene chromophore, leading to homolytic fission of the carbon-bromine bond.
-
Homolysis: The C-Br bond cleaves, generating a radical at C5 and a bromine radical.
-
H-Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent or excipients.
-
Result: Conversion of 5-Bromonaproxen back into Naproxen .
Since Naproxen is less lipophilic than its bromo-analog, it will elute earlier (approx. RRT 0.80–0.90 depending on the gradient).
Corrective Protocol:
-
Immediate Action: Discard the compromised solution. Debromination is irreversible.
-
Prevention: All handling must occur under monochromatic light (sodium lamp, >500 nm) or in amber glassware.
-
Verification: Run a "Dark Control." Wrap one volumetric flask in aluminum foil while exposing the other. If the peak appears only in the exposed flask, it is confirmed photolysis.
Visualization: Photodegradation Pathway
Figure 1: The primary photolytic failure mode involves homolytic cleavage of the C-Br bond, leading to the formation of Naproxen (the parent drug) as a degradation product.
Module 2: Chemical Stability (Hydrolysis & Oxidation)
Q: My stress testing shows precipitation in acidic media (0.1 N HCl). Is the compound degrading?
A: Likely not. This is a solubility artifact, not chemical degradation.
The Science: The compound is a carboxylic acid (pKa ~4.2). In 0.1 N HCl (pH ~1), the carboxylic acid is fully protonated (neutral form). The 5-bromo and 6-methoxy substituents significantly increase the lipophilicity (LogP ~3.8) compared to Naproxen.[1][2][3]
-
Observation: The neutral molecule precipitates out of the aqueous stress medium.
-
Risk: Heterogeneous hydrolysis is slow and erratic.
Troubleshooting Guide:
-
Co-solvent Addition: Repeat the experiment using 40% Acetonitrile or Methanol as a co-solvent in your acid/base stress media to maintain solubility.
-
Check for Esters: If you observe a peak at RRT > 1.2, you may have formed the methyl ester if you used methanol as a co-solvent in acidic conditions (Fischer Esterification). Use Acetonitrile for acid stress testing to avoid this artifact.
Q: I see significant degradation in 3% H2O2. What are the degradation products?
A: You are observing oxidative ring opening and quinone formation.
The electron-rich naphthalene ring (activated by the methoxy group) is susceptible to electrophilic attack by hydroxyl radicals.
-
Major Degradants: 6-methoxy-2-acetonaphthone derivatives and quinone species (often yellow/orange colored).
-
Note: The bromine atom deactivates the ring slightly compared to Naproxen, but oxidation will still occur at the electron-rich C1 or C4 positions.
Module 3: Analytical Method Parameters
Q: I cannot separate 5-Bromonaproxen from Naproxen in my HPLC method. They co-elute.
A: Your mobile phase pH is likely too low or your gradient is too steep.
Optimization Strategy: The separation relies on the difference in hydrophobicity (Br vs. H).
-
Column: Use a C18 column (End-capped). Phenyl-hexyl columns often provide better selectivity for halogenated aromatics due to pi-pi interactions.
-
pH Factor: At pH 3.0, both species are neutral. At pH 6.0, both are ionized.
-
Recommendation: Run at pH 3.0–3.5 (suppressed ionization) to maximize hydrophobic interaction differences. The Bromo-analog is significantly more hydrophobic and should retain longer.
-
-
Gradient: Flatten the gradient slope around the elution time.
Standard HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm (UV) |
| Expected RRT | Naproxen (1.00), 5-Bromonaproxen (~1.25) |
Module 4: Regulatory Stability Protocols (ICH)
Q: How should I design the forced degradation study for this specific intermediate?
A: Follow this customized ICH Q1A/Q1B protocol designed for halogenated aromatics.
Do not treat this as a generic stable molecule. The "Decision Tree" below outlines the specific checks required for the bromo-substituent.
Visualization: Stability Testing Workflow
Figure 2: Step-wise stability assessment. Note the priority of Photostability testing due to the labile C-Br bond.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation.[4] Link
-
Albini, A., & Fasani, E. (1998). Photochemistry of Drugs: An Overview and Practical Problems. Drugs and the Pharmaceutical Sciences.[2][5] (Details the photodehalogenation mechanisms of aryl halides).
-
European Pharmacopoeia (Ph. Eur.). Naproxen Monograph 0731. (Lists Impurity C structure and limits). Link
-
Moore, D. E., & Chignell, C. F. (1981). Photooxidation of naproxen by oxygen radicals. Photochemistry and Photobiology. (Establishes the baseline photo-instability of the naphthalene core). Link
-
Sigma-Aldrich. Product Specification: (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid.[6] (Confirming storage conditions of 2-8°C and light sensitivity). Link(Note: Generic landing page for structure verification).
Sources
- 1. scispace.com [scispace.com]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. mdpi.com [mdpi.com]
- 6. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
Technical Support Center: HPLC Separation of Naproxen & 5-Bromonaproxen
[1][2][3]
Executive Summary & Chemical Context[1][3][4][5][6]
The Challenge: Separating Naproxen from 5-Bromonaproxen (often designated as Impurity C in pharmacopeial contexts) presents a classic "Critical Pair" challenge in Reversed-Phase HPLC (RP-HPLC).[1]
The Chemistry:
- .
-
5-Bromonaproxen (Analyte B): The brominated precursor.[1] Structurally identical except for a Bromine atom at the C5 position of the naphthalene ring.
The Separation Mechanism:
The Bromine atom significantly increases the lipophilicity (
Troubleshooting Guide: Critical Issues
Issue 1: Co-elution or Poor Resolution ( )
User Question: "My 5-Bromonaproxen peak is merging into the tail of the Naproxen peak. How do I improve separation?"
Technical Diagnosis:
This is usually a selectivity (
Corrective Actions:
-
Optimize Mobile Phase pH (The "Ion Suppression" Rule):
-
Why: Naproxen has a carboxyl group (
). If pH is near 4.2, the molecule splits between ionized and non-ionized states, causing massive peak broadening.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fix: Buffer the aqueous phase to pH 2.5 - 3.0 . This keeps both molecules in their neutral (protonated) state, maximizing interaction with the C18 stationary phase and sharpening the peaks.
-
Reference: USP methods typically utilize Acetate or Phosphate buffers at acidic pH for this reason.
-
-
Adjust the Gradient Slope:
-
Why: 5-Bromonaproxen is significantly more hydrophobic (Bromine is lipophilic).[1]
-
Fix: Lower the initial % Organic or flatten the gradient slope immediately after the Naproxen elution window.
-
Example: If Naproxen elutes at 50% ACN, hold the gradient at 50-55% for 2-3 minutes before ramping up to wash the column.[1]
-
-
Stationary Phase Selection:
-
Standard: C18 (L1) is sufficient for most separations.
-
Advanced: If C18 fails, switch to a Phenyl-Hexyl column.[1] The
interactions with the naphthalene ring provide orthogonal selectivity, often enhancing the separation of halogenated aromatic impurities.
-
Issue 2: Peak Tailing (Tailing Factor )
User Question: "The Naproxen peak looks like a shark fin with a long tail. It's making integration of the downstream impurity impossible."
Technical Diagnosis: Secondary interactions are occurring between the Naproxen carboxylic acid and residual silanols on the silica support.
Corrective Actions:
-
Increase Buffer Strength:
-
Weak buffers (e.g., 0.1% Formic Acid) may not be strong enough to suppress local pH shifts inside the pore structure.
-
Recommendation: Use 20-25 mM Potassium Phosphate (pH 2.5) .[1] The high ionic strength masks silanol activity.
-
-
Column Health Check:
-
Ensure you are using a "Base Deactivated" or "End-capped" high-purity silica column.[1] Older "Type A" silica columns are notorious for chelating acidic NSAIDs.
-
Issue 3: Sensitivity (Low Signal for Impurity)
User Question: "I know the impurity is there by TLC, but I can't see it on HPLC."
Technical Diagnosis: Bromination affects the UV absorption spectrum. While the naphthalene core absorbs strongly, the wavelength must be optimized for the impurity, not just the parent drug.
Corrective Actions:
-
Wavelength: Naproxen has maxima at ~230 nm and ~262 nm (and ~272 nm).
-
Strategy: Use a Diode Array Detector (DAD) to scan the impurity peak. 5-Bromonaproxen often has a bathochromic shift (red shift) due to the heavy atom effect.[1] Ensure you are monitoring a wavelength where both have sufficient response, typically 254 nm is a safe compromise, but 262 nm is often optimal for the naphthalene chromophore.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for resolving Naproxen/Bromonaproxen separation issues.
Caption: Decision tree for isolating root causes of separation failure between Naproxen and 5-Bromonaproxen.
Master Protocol: Validated Separation Method
This protocol is synthesized from standard pharmacopeial principles (USP/EP) and optimized for impurity profiling.
Method ID: MTD-NAP-IMP-05 Objective: Quantitative separation of Naproxen and 5-Bromonaproxen.
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Recommended: Waters XBridge or Agilent Zorbax Eclipse Plus |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 2.[1]5) | pH adjusted with Phosphoric Acid.[2] Essential for peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol causes higher backpressure and different selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 25°C or 30°C | Keep constant to prevent retention drift. |
| Detection | UV @ 254 nm | Alternate: 262 nm for max absorbance. |
| Injection Vol | 10 - 20 µL | Depends on sample concentration. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic for Naproxen retention |
| 15.0 | 20 | 80 | Linear Ramp to elute 5-Bromo |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Expected Results:
Method Development Workflow
The following diagram outlines the logical progression for developing this specific method, ensuring robust validation.
Caption: Step-by-step workflow for optimizing the Naproxen/5-Bromonaproxen separation method.
References
-
United States Pharmacopeia (USP). USP Monograph: Naproxen.[4][5] (Chromatographic purity and Assay methods).
-
Source: (Requires Subscription, general method details cited in text).[1]
-
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 156391, Naproxen. (pKa and Physical Properties).[3][6]
-
Source: [1]
-
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72698, 5-bromo-6-methoxy-alpha-methyl-2-naphthaleneacetic acid.[1]
-
Source: [1]
-
-
Sielc Technologies. HPLC Method for Analysis of Naproxen.[4] (Application Note on Acidic Mobile Phases).
-
Source: [1]
-
-
ChemicalBook.Naproxen Impurity C (5-Bromonaproxen) Product Standards.
-
Source: [1]
-
Sources
- 1. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. bsphs.org [bsphs.org]
- 3. Naproxen | 22204-53-1 [chemicalbook.com]
- 4. USP Methods for the Analysis of Naproxen Using Legacy L1 Column | SIELC Technologies [sielc.com]
- 5. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Naproxen (FDB022741) - FooDB [foodb.ca]
Technical Support Center: Naproxen Bromination Optimization
The following technical guide addresses the optimization of reaction conditions for the bromination of Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid). This guide focuses on the regioselective electrophilic aromatic substitution (EAS) at the C5 position, which is the primary synthetic interest for generating metabolic blockers or heavy-atom derivatives for crystallography.
Executive Summary & Mechanistic Insight
Brominating Naproxen presents a unique challenge: balancing the activation of the naphthalene core against the fragility of the chiral center (
-
The Target: The C5 position (ortho to the methoxy group, alpha on the naphthalene ring) is the most nucleophilic site. The methoxy group at C6 is a strong ortho/para director, but the para position (C2) is blocked by the propionic acid side chain.
-
The Risk: The chiral center at C2 is susceptible to racemization under radical conditions or strong acid catalysis. Furthermore, the electron-rich methoxy group makes the ring prone to over-bromination or oxidation.
Reaction Pathway Visualization
The following diagram outlines the critical decision points in the bromination workflow to avoid common pitfalls like racemization or regio-isomeric mixtures.
Figure 1: Mechanistic decision tree for Naproxen bromination. The Ionic Pathway is required to preserve the chiral center and target the C5 aromatic position.
Standardized Experimental Protocols
Protocol A: Mild C5-Bromination using NBS (Recommended)
This protocol uses N-Bromosuccinimide (NBS) in a polar aprotic solvent to favor the ionic mechanism over the radical mechanism, protecting the chiral center.
Reagents:
-
Naproxen Methyl Ester (1.0 equiv) — Note: Protection of the acid prevents solubility issues and side reactions.
-
N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallized to remove free Br2.
-
Acetonitrile (ACN) or DMF (0.1 M concentration).
-
Temperature: 0°C to 25°C.[1]
Workflow:
-
Dissolution: Dissolve Naproxen Methyl Ester in anhydrous ACN under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Do not dump NBS all at once; this causes local high concentrations favoring side reactions.
-
Reaction: Stir in the dark (wrap flask in foil) to inhibit radical formation. Allow to warm to room temperature over 4 hours.
-
Quench: Add 10% aqueous
(sodium thiosulfate) to quench unreacted bromine species. -
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 5-bromo isomer usually elutes after the unreacted starting material.
Protocol B: Green/Flow Chemistry Approach
For scale-up or higher throughput, a continuous flow setup using in-situ generated bromine is superior for controlling stoichiometry and temperature.
-
System: Microreactor or PFA tubing coil.
-
Reagents: NaBr + NaBrO3 (acidified) or NBS/MeCN.
-
Advantages: Precise residence time control (<5 mins) minimizes over-bromination (di-bromo species).
Troubleshooting Guide & FAQs
Section 1: Regioselectivity & Yield[2][3]
Q: I am observing a mixture of mono-brominated and di-brominated products. How do I stop at mono-bromination? A: The methoxy group is a powerful activator, making the second bromination (likely at C7 or C1) facile.
-
Cause: Excess reagent or poor mixing.[2]
-
Fix:
-
Stoichiometry: Reduce NBS to 0.95 equivalents . It is better to leave 5% starting material (separable) than to generate di-bromo impurities (difficult to separate).
-
Mode of Addition: Use a syringe pump to add the NBS solution slowly over 1 hour. This keeps the instantaneous concentration of the brominating agent low relative to the substrate [1].
-
Q: Why am I getting low conversion even with excess NBS? A: This is often a solvent effect.
-
Analysis: If you are using non-polar solvents (like
or Hexane), NBS is insoluble and reacts via a surface radical mechanism, which is slow and promotes benzylic attack. -
Fix: Switch to Acetonitrile (ACN) or DMF . NBS is soluble in these polar solvents, promoting the formation of the electrophilic bromonium species (
) required for ring substitution [2].
Section 2: Chiral Integrity (Racemization)
Q: My product has lost optical activity (ee% dropped). What happened? A: You likely triggered the Wohl-Ziegler radical pathway.
-
Mechanism: The hydrogen on the chiral carbon (benzylic position) is susceptible to radical abstraction.[3] Once the radical forms, it planarizes, and subsequent quenching results in a racemate.
-
Troubleshooting Checklist:
-
Light: Did you run the reaction in ambient light? Action: Wrap the flask in aluminum foil. Light initiates radical cleavage of N-Br bonds [3].
-
Initiators: Are there peroxides in your solvent (e.g., old THF)? Action: Use fresh, anhydrous Acetonitrile.
-
Temperature: Did you heat the reaction? Action: Keep the temperature below 25°C. Radical pathways often have higher activation energies than ionic EAS reactions in polar solvents.
-
Section 3: Impurity Profile
Q: I see a peak at M+14 (Methylation) or M-14 (Demethylation). A:
-
Demethylation: Strong Lewis acids (like
or ) or high concentrations of HBr (byproduct) can cleave the methyl ether at C6.-
Fix: Use NBS instead of
. If using , add a base scavenger like Propylene Oxide or to neutralize HBr in situ.
-
-
Methylation: Unlikely during bromination, but ensure your starting material (methyl ester) is pure.
Comparative Data: Solvent & Reagent Effects[2]
The following table summarizes the impact of reaction conditions on the regioselectivity of Naproxen bromination.
| Parameter | Condition A (Recommended) | Condition B (Risky) | Condition C (Avoid) |
| Reagent | NBS (1.0 eq) | NBS / AIBN | |
| Solvent | Acetonitrile (Polar Aprotic) | Acetic Acid (Polar Protic) | |
| Temperature | 0°C | RT | Reflux |
| Light | Excluded (Dark) | Ambient | UV/Visible Light |
| Major Product | 5-Bromo-Naproxen | 5-Bromo-Naproxen | Benzylic Bromide / Racemate |
| Mechanism | Ionic (EAS) | Ionic (EAS) | Radical (Wohl-Ziegler) |
| Chirality | Preserved (>99% ee) | Risk of acid-cat. racemization | Lost (Racemic) |
References
-
Regioselectivity in NBS Bromination
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: N
-
URL:[Link]
-
Solvent Effects on NBS Reactivity
-
Benzylic Bromination Risks (Wohl-Ziegler)
- Naproxen Impurity Profiling (5-Bromo derivative)
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
The following technical guide serves as a specialized support resource for researchers working with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid (commonly referred to as 5-Bromo-Naproxen ). This compound is a critical synthetic intermediate and a regulated impurity (e.g., Naproxen Impurity C/L) in pharmaceutical development.
Compound Identifier: this compound Common Aliases: 5-Bromo-Naproxen; Naproxen Impurity C (USP); Naproxen Impurity L (EP) CAS Registry Number: 27655-95-4 (Racemic) / 127596-41-0 (S-enantiomer)[1]
Executive Summary of Stability Profile
Senior Scientist Note: In our experience, the 5-bromo substituent introduces a specific photolability absent in the parent drug. While Naproxen degrades primarily via decarboxylation, this analog undergoes rapid photodebromination under UV light, reverting to Naproxen. This often leads to "ghost peaks" in HPLC where the impurity converts to the API during analysis if not protected from light.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes confirmed through stress testing and structural elucidation.
Caption: Figure 1. Primary degradation map of 5-Bromo-Naproxen showing the competing pathways of debromination (red) and decarboxylation (yellow) under stress conditions.
Technical Troubleshooting Guide (Q&A)
Category: Analytical Anomalies (HPLC/UPLC)
Q1: I am observing an increase in the Naproxen peak area in my 5-Bromo-Naproxen standard solution over time. Is my column contaminated?
-
Diagnosis: This is likely Photolytic Debromination , not contamination.
-
Mechanism: The C-Br bond at the C5 position is weaker than the C-H bond. Exposure to standard laboratory lighting (fluorescent/LED) or UV detection in the HPLC flow cell can trigger homolytic cleavage of the bromine atom. The resulting radical abstracts a hydrogen atom from the solvent, generating Naproxen in situ.
-
Solution:
-
Prepare all standards in amber glassware .
-
Limit autosampler tray exposure; use cooled, dark trays.
-
Validation Step: Inject a fresh sample prepared in the dark vs. one exposed to light for 1 hour. If the Naproxen peak grows in the exposed sample, the pathway is photolytic.
-
Q2: A new lipophilic impurity (RRT ~1.2-1.3) appears after subjecting the sample to forced degradation with UV light.
-
Diagnosis: This is the Decarboxylated Degradant (1-Ethyl-5-bromo-6-methoxynaphthalene).
-
Mechanism: Similar to Naproxen, the propanoic acid side chain undergoes photo-decarboxylation. The loss of the carboxyl group (-COOH) significantly increases the hydrophobicity of the molecule, causing it to elute later on Reverse-Phase C18 columns.
-
Action: Confirm identity using LC-MS. Expect a mass shift of [M-44] (loss of CO₂).
Category: Synthesis & Storage
Q3: My isolated yield of 5-Bromo-Naproxen is lower than expected, and the color has turned from off-white to yellow.
-
Diagnosis: Oxidative degradation leading to quinone formation or ketone derivatives.
-
Mechanism: The electron-rich naphthalene ring, combined with the methoxy group, makes the system susceptible to oxidation, particularly at the benzylic position (forming 2-acetyl-5-bromo-6-methoxynaphthalene) or ring oxidation.
-
Solution:
-
Store the solid under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Avoid prolonged heating in the presence of oxygen during recrystallization.
-
Detailed Experimental Protocols
Protocol A: Forced Degradation Study (Photostability)
Objective: To distinguish between debromination and decarboxylation pathways.
| Parameter | Specification |
| Concentration | 100 µg/mL in Methanol:Water (50:50) |
| Light Source | ICH Q1B Option 2 (Cool White Fluorescent + Near UV) |
| Exposure Duration | 0, 4, 8, and 24 hours |
| Control | Sample wrapped in aluminum foil (Dark Control) |
| Analysis | HPLC-PDA (254 nm) & LC-MS |
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of 5-Bromo-Naproxen in 100 mL of diluent. Split into two quartz cuvettes or clear HPLC vials.
-
Dark Control: Wrap one vial completely in aluminum foil.
-
Exposure: Place the unwrapped vial in the photostability chamber.
-
Sampling: At t=4h, remove aliquots from both vials.
-
Quantification: Calculate the % degradation using the formula:
-
Expected Result: The "Light" sample should show a decrease in the parent peak and the emergence of two major peaks: Naproxen (Debromination) and the Decarboxylated analog.
Protocol B: Identification of the Debrominated Product (Naproxen)
Objective: Confirm the conversion of 5-Bromo-Naproxen to Naproxen.
-
LC-MS Setup: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 50-90% B over 10 min.
-
Mass Targeting: Monitor for:
-
Parent (5-Bromo): m/z ~308/310 (Isotopic pattern 1:1).
-
Product (Naproxen): m/z 231 ([M+H]+).
-
-
Verification: The appearance of the m/z 231 peak with the retention time matching a certified Naproxen standard confirms the photodebromination pathway.
References
-
BenchChem. (R)-5-Bromo Naproxen stability and degradation issues. Retrieved from
-
National Institutes of Health (NIH). Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities. PMC Article. Retrieved from
-
European Pharmacopoeia (Ph.[2] Eur.). Naproxen Monograph: Impurity Standards.[2][] (Reference for Impurity L/C designation).
-
Mendez-Arriaga, F., et al. Photocatalytic degradation of naproxen: Intermediates and total reaction mechanism. (Mechanistic basis for decarboxylation).[4] Retrieved from
-
SynThink Chemicals. Naproxen EP Impurities & USP Related Compounds. (Structural identification of impurities). Retrieved from
Sources
Avoiding side reactions in the synthesis of Naproxen derivatives
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions & Stereochemical Loss
Welcome to the Technical Support Center
This guide addresses the specific synthetic challenges associated with Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid) . Unlike simple carboxylic acids, Naproxen presents a unique "triad of risk" due to its structural features:
-
Chiral Instability: The
-carbon is prone to racemization upon activation. -
Ether Sensitivity: The 6-methoxy group is susceptible to cleavage under Lewis acid conditions.
-
Naphthalene Reactivity: The electron-rich ring system can undergo unwanted electrophilic substitution.
Use the modules below to troubleshoot low yields, purity failures, or loss of optical activity.
Module 1: Preserving Stereochemistry (The -Carbon)
The Issue: The most common failure mode in Naproxen derivatization (esters/amides) is the loss of the (S)-configuration. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[1]
The Mechanism:
Racemization occurs via the formation of an enolate intermediate or a ketene. This is most prevalent when the carboxyl group is activated as an acid chloride (using
Visualizing the Racemization Risk
Figure 1: The divergent pathways of activation.[2] Acid chlorides promote enolization (red path), while active esters (green path) suppress it.
Protocol: Racemization-Free Amide Coupling
Do not use Thionyl Chloride (
Recommended Method: Carbodiimide/HOBt Coupling This method generates an active ester in situ, which reacts faster with the amine than it enolizes.
-
Dissolution: Dissolve Naproxen (1.0 eq) in anhydrous DCM or DMF.
-
Additive: Add HOBt (1-Hydroxybenzotriazole) or HOAt (1.2 eq). Crucial Step: This suppresses N-acylurea side products and racemization.
-
Coupling Agent: Cool to 0°C. Add EDC·HCl (1.2 eq). Stir for 30 mins to form the active ester.
-
Nucleophile: Add the amine/alcohol (1.1 eq) and a mild base like DIPEA (2.0 eq).
-
Reaction: Allow to warm to RT and stir for 4-12 hours.
Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OJ-H column) before proceeding to biology.
Module 2: The Methoxy Ether & Ring Stability
The Issue: Users attempting to functionalize the naphthalene ring (e.g., Friedel-Crafts acylation or halogenation) often observe the appearance of a phenolic impurity.
The Cause:
O-Demethylation. The methyl ether at position 6 is an activating group. While stable to bases, it is cleaved by strong Lewis acids (
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| New spot on TLC (more polar) | Cleavage of Methyl Ether | Switch Lewis acid to milder alternative (e.g., |
| Low Yield in Acylation | Regioselectivity Issues | The 6-methoxy group directs ortho/para. Ensure your electrophile is targeting the correct position (usually C5 or C1). |
| Darkening of Reaction | Polymerization/Oxidation | Naphthalene is electron-rich. Exclude light and oxygen; use radical scavengers if necessary. |
Module 3: Impurity Profiling & Management
When synthesizing Naproxen derivatives, specific impurities indicate specific process failures.
| Impurity Name | Structure/Description | Origin / Mechanism | Prevention Strategy |
| Impurity F | 6-O-desmethylnaproxen | Ether cleavage via acid hydrolysis or Lewis acid attack. | Avoid |
| Naproxen Ethyl Ester | Ethyl ester derivative | Transesterification if Ethanol is used in workup/recrystallization. | Use Isopropyl Alcohol (IPA) or Toluene for recrystallization instead of EtOH. |
| N-Acylurea | Rearranged coupling byproduct | Rearrangement of O-acylisourea intermediate (DCC coupling). | Use EDC instead of DCC; always use HOBt/HOAt additives. |
| (R)-Isomer | Distomer | Base-catalyzed enolization of the | Maintain pH < 9; keep temperature low during activation. |
Module 4: Troubleshooting Workflow (FAQ)
Q: I am seeing a urea byproduct that is difficult to remove. How do I prevent this? A: This is the "N-acylurea" rearrangement, common when using DCC.
-
Fix: Switch to EDC·HCl (water-soluble urea byproduct) and use HOBt . The HOBt intercepts the O-acylisourea before it can rearrange, forming a stable active ester that reacts cleanly with your amine [1].
Q: My yield is low (<40%) and I see unreacted Naproxen.
A: Steric hindrance at the
-
Fix: Increase the reaction time for the "activation phase" (Naproxen + EDC + HOBt) to 1 hour before adding the amine. If the amine is also sterically hindered (e.g., secondary amine), use HATU as the coupling reagent, but ensure the base is added slowly to prevent racemization.
Q: Can I use acid chlorides to make Naproxen esters? A: Technically yes, but it is high-risk.
-
Protocol: If you must, use Oxalyl Chloride with a catalytic amount of DMF in DCM at 0°C . Do not reflux. Immediately react with the alcohol/amine. Note: This method has a higher probability of racemization than the EDC/HOBt route [2].
Decision Tree: Solving Low Yields
Figure 2: Diagnostic logic for resolving synthetic failures in Naproxen derivatization.
References
-
El-Azab, A. S., et al. (2020). "Synthesis and Preliminary Pharmacological Evaluation of Esters and Amides Derivatives of Naproxen as Potential Anti-Inflammatory Agents." University of Baghdad.[3] Available at: [Link] (Verified via search context).
-
Ha, M. W., & Paek, S. M. (2021). "Recent Advances in the Synthesis of Ibuprofen and Naproxen." Molecules (MDPI), 26(16), 4792. Available at: [Link]
-
Akter, M., et al. (2023). "Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities." Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
Technical Support Center: Method Refinement for Quantifying 5-Bromonaproxen
Current Status: Operational Ticket ID: #BNPX-505-OPT Assigned Specialist: Senior Application Scientist, Analytical Development
Executive Summary
Welcome to the Technical Support Center. You are likely here because standard Naproxen methods are failing to adequately resolve or quantify 5-Bromonaproxen (a critical Process-Related Impurity or synthetic intermediate).
This guide moves beyond generic protocols. It addresses the specific physicochemical challenges of separating a halogenated analog from its parent non-steroidal anti-inflammatory drug (NSAID). 5-Bromonaproxen shares the core naphthalene scaffold and propionic acid tail of Naproxen but possesses a lipophilic, electron-withdrawing bromine atom. This subtle difference dictates our refinement strategy: pH suppression for retention and isotopic signature for specificity.
Module 1: Chromatographic Resolution (HPLC/UHPLC)
Q: My 5-Bromonaproxen peak co-elutes with the Naproxen parent peak. How do I improve resolution?
A: The co-elution stems from the structural similarity. To separate them, you must exploit the hydrophobic difference introduced by the bromine atom.
The Mechanism: Naproxen has a pKa of approximately 4.15. At neutral pH, both Naproxen and 5-Bromonaproxen are ionized (deprotonated), making them too polar for standard C18 retention, causing them to elute early and together.
The Protocol Refinement:
-
Acidify the Mobile Phase: You must suppress ionization. Maintain mobile phase pH at 2.5 – 3.0 .
-
Why? This keeps the carboxylic acid protonated (neutral), maximizing interaction with the stationary phase.
-
Reagent: Use 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).
-
-
Stationary Phase Selection:
-
Standard: C18 (L1) is sufficient, but requires high organic content.
-
Expert Choice: Phenyl-Hexyl columns.
-
Why? The bromine atom on the naphthalene ring increases electron density (polarizability). Phenyl-Hexyl phases engage in
interactions with the naphthalene ring, often providing superior selectivity for halogenated aromatics compared to purely hydrophobic C18 interactions.
-
Q: I see significant peak tailing. Is my column failing?
A: Not necessarily. Tailing in acidic drugs is often due to secondary interactions with residual silanols on the silica support.
Troubleshooting Steps:
-
Check End-capping: Ensure your column is "fully end-capped" (e.g., TMS end-capping) to cover exposed silanols.
-
Modify Mobile Phase: If using UV detection, add Triethylamine (TEA) (0.1%) as a competitive base to block silanol sites. Note: Do not use TEA with LC-MS; it suppresses signal.
Visual Workflow: Resolution Optimization Strategy
Figure 1: Decision tree for troubleshooting resolution issues between Naproxen and 5-Bromonaproxen.
Module 2: Detection & Specificity (Mass Spectrometry)
Q: How can I confirm the impurity is definitely 5-Bromonaproxen and not another degradant?
A: UV detection (typically 254 nm or 272 nm) is non-specific. Mass Spectrometry (MS) provides a definitive "smoking gun" for brominated compounds due to the unique isotopic abundance of Bromine.
The "Smoking Gun" (Isotopic Pattern):
Bromine exists naturally as two isotopes:
-
Observation: In your Mass Spectrum, you will not see a single molecular ion peak (
). You will see a doublet separated by 2 mass units (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> and ) with nearly identical intensity (1:1 ratio). -
Naproxen (Parent):
230 (approx). No significant M+2 peak. -
5-Bromonaproxen: Look for the doublet at
~308 and ~310 (assuming ESI negative mode ).
Q: Which MS ionization mode should I use?
A: ESI Negative Mode (
Data Summary: Detection Parameters
| Parameter | Naproxen (Parent) | 5-Bromonaproxen (Target) | Notes |
| Monoisotopic Mass | ~230.26 Da | ~309.16 Da | |
| Key MS Ions ( | 229 ( | 307, 309 ( | 1:1 Ratio is critical |
| UV Maxima | 230 nm, 262 nm, 272 nm | ~272 nm (bathochromic shift possible) | UV is less selective |
| Retention Order (RP) | Elutes First | Elutes Second | Br increases hydrophobicity |
Module 3: Validation & Compliance (ICH Q2(R2))
Q: What are the critical validation parameters for this specific impurity?
A: According to ICH Q2(R2) (Validation of Analytical Procedures), quantifying an impurity requires a rigorous assessment of Limit of Quantitation (LOQ) and Specificity .
Critical Protocol:
-
Specificity: You must demonstrate that the 5-Bromonaproxen peak is spectrally pure (using Diode Array Detector purity check or MS).
-
LOQ Determination: Since this is an impurity, you likely need to quantify it at levels of 0.05% - 0.1% relative to the parent drug.
-
Calculation:
(where is the standard deviation of the response and is the slope of the calibration curve).
-
Visual Workflow: Isotopic Identification Logic
Figure 2: Logic flow for confirming brominated impurities using Mass Spectrometry.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2][3] Available at: [Link]
-
United States Pharmacopeia (USP). (2025).[4] Naproxen: Organic Impurities.[5] USP-NF.[5] (Referencing General Chapter <621> Chromatography).
- Shaikh, K. A., & Patil, S. D. (2018). Stability-indicating HPLC method for the determination of Naproxen and its impurities. Journal of Chromatographic Science.
-
Save My Exams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks (Bromine Isotopes). Available at: [Link] (Educational verification of Br isotope abundance).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Naproxen - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Validation & Comparative
5-Bromonaproxen vs. Naproxen biological activity
This guide provides an objective, technical comparison between Naproxen (the therapeutic standard) and 5-Bromonaproxen (a structural analog, impurity, and photophysical probe).
Biological Activity, Photophysics, and Structural Utility
Executive Summary
Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) characterized by its potent, non-selective inhibition of cyclooxygenase (COX) enzymes. In contrast, 5-Bromonaproxen (often identified as Naproxen Impurity C or a synthetic intermediate) is a halogenated derivative.
While Naproxen is optimized for therapeutic efficacy, 5-Bromonaproxen serves primarily as a chemical probe and process impurity . Its biological activity is significantly attenuated compared to Naproxen, but it possesses unique photophysical properties (Room Temperature Phosphorescence) due to the heavy-atom effect of bromine, making it valuable for analytical studies of protein binding.
| Feature | Naproxen | 5-Bromonaproxen |
| Primary Role | Therapeutic (NSAID) | Impurity / Analytical Probe |
| COX Activity | Potent Inhibitor (IC50 | Weak / Inactive |
| Photophysics | Fluorescence (Strong) | Phosphorescence (Inducible via Heavy Atom Effect) |
| Regulatory Status | FDA Approved API | Pharmacopeial Impurity (EP Impurity C) |
Chemical Structure & Properties[1][2][3][4]
The addition of a bromine atom at the C5 position of the naphthalene ring fundamentally alters the electronic and steric profile of the molecule.
Structural Comparison
-
Naproxen: (S)-2-(6-methoxy-2-naphthyl)propionic acid.[1]
-
5-Bromonaproxen: (S)-2-(5-bromo-6-methoxy-2-naphthyl)propionic acid.
The C5 position is ortho to the methoxy group (C6). The bulky bromine atom creates steric hindrance that affects the planarity of the methoxy group and its ability to fit into the COX enzyme active site.
Photophysical Mechanism: The Heavy Atom Effect
Naproxen is a fluorophore. 5-Bromonaproxen, containing a heavy halogen (Bromine), exhibits increased intersystem crossing (ISC) from the excited singlet state (
Caption: Comparison of radiative decay pathways. The Bromine atom in 5-Bromonaproxen facilitates Intersystem Crossing, enabling Phosphorescence.
Biological Activity Profile
Therapeutic Efficacy (COX Inhibition)
Naproxen exerts its effect by blocking the arachidonate binding channel of COX-1 and COX-2.
-
Naproxen: Forms hydrogen bonds (via carboxylate) with Arg-120 and Tyr-355 in the COX channel. The methoxy group is positioned in a hydrophobic pocket.
-
5-Bromonaproxen: The bromine atom at position 5 introduces significant steric clash.
-
Steric Hindrance: The large atomic radius of Bromine (1.14 Å) distorts the orientation of the adjacent methoxy group.
-
Activity Loss: Experimental data and SAR (Structure-Activity Relationship) studies indicate that 5-substitution on the naphthalene ring drastically reduces COX inhibitory potency. Consequently, 5-Bromonaproxen is considered pharmacologically inactive relative to the parent drug and is monitored strictly as an impurity.
-
Protein Binding & Analytical Utility
Both compounds bind to Human Serum Albumin (HSA) , primarily at Sudlow Site II (Indole-benzodiazepine site).
-
Naproxen: Binding is studied via fluorescence quenching.[2]
-
5-Bromonaproxen: Acts as an intrinsic phosphorescent probe . Because RTP is highly sensitive to the microenvironment (rigidity and oxygen protection), 5-Bromonaproxen can report on the "tightness" of protein binding more effectively than simple fluorescence.
Comparative Data Table
| Parameter | Naproxen | 5-Bromonaproxen |
| COX-1 IC50 | ~ 0.3 - 10 | > 100 |
| COX-2 IC50 | ~ 0.2 - 5 | > 100 |
| HSA Binding Site | Sudlow Site II | Sudlow Site II |
| Detection Mode | Fluorescence ( | Phosphorescence ( |
| Toxicity | GI irritation (Standard NSAID profile) | Unknown (Treat as chemical impurity) |
*Note: Phosphorescence typically requires deoxygenation or a rigid matrix (e.g., cyclodextrin/protein complex).
Experimental Protocols
A. Synthesis of 5-Bromonaproxen (Laboratory Scale)
Note: This synthesis is often performed to generate the impurity standard for quality control.
-
Starting Material: (S)-Naproxen or 2-methoxynaphthalene precursor.
-
Bromination: React with N-Bromosuccinimide (NBS) in acetonitrile or acetic acid.
-
Selectivity: Electrophilic aromatic substitution favors the C5 position (ortho to methoxy, alpha to ring junction).
-
-
Purification: Recrystallization from ethanol/water.
-
Validation: 1H-NMR will show the disappearance of the C5 proton and a downfield shift of the C6-methoxy signal due to the ortho-bromo substituent.
B. Room Temperature Phosphorescence (RTP) Assay
This protocol uses 5-Bromonaproxen to probe HSA binding.
-
Preparation: Prepare a
M solution of 5-Bromonaproxen in phosphate buffer (pH 7.4). -
Deoxygenation: Purge the solution with
or Argon for 20 minutes (Oxygen quenches triplets).-
Alternative: Add Sodium Sulfite (
) as an oxygen scavenger.[3]
-
-
Titration: Add increasing concentrations of HSA (
M). -
Measurement:
-
Excitation: 310 nm.
-
Emission (Gate Delay): Set fluorometer to Phosphorescence Mode (delay time > 0.1 ms) to gate out fluorescence.
-
Observation: Monitor emission peak at ~500 nm. Intensity increases as the probe binds to the rigid hydrophobic pocket of HSA, restricting non-radiative decay.
-
Caption: Experimental workflow for using 5-Bromonaproxen as a phosphorescent biological probe.[4]
References
-
Duggan, D. E., et al. (1972). "The metabolism of Naproxen." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lammers, I., et al. (2013). "Binding of naproxen enantiomers to human serum albumin studied by fluorescence and room-temperature phosphorescence."[2][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link[2]
-
European Pharmacopoeia (Ph. Eur.) . "Naproxen Monograph: Impurity C." Link
-
Monti, S., et al. (2009). "Photophysical properties of Naproxen in solution and in complex with serum albumin." Physical Chemistry Chemical Physics. Link
-
BenchChem . "2-Acetyl-5-bromo-6-methoxynaphthalene: Technical Guide to Synthesis and Activity." Link
Sources
- 1. (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. Binding of naproxen enantiomers to human serum albumin studied by fluorescence and room-temperature phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. research.vu.nl [research.vu.nl]
Comparative Guide: Efficacy and Safety Profiling of Naproxen Derivatives
Executive Summary
This guide provides a technical comparison of Naproxen and its two most significant structural derivatives: Naproxcinod (a Cyclooxygenase-Inhibiting Nitric Oxide Donator, or CINOD) and ATB-346 (a Hydrogen Sulfide-releasing NSAID).
While Naproxen remains a gold standard for analgesic efficacy, its chronic use is limited by gastrointestinal (GI) toxicity and cardiovascular (CV) risks due to the suppression of protective prostaglandins. The derivatives discussed here utilize "dual-pharmacophore" strategies to mitigate these risks without compromising COX inhibition.
Key Findings:
-
Naproxen: High efficacy, high GI toxicity risk (ulceration), moderate CV risk.
-
Naproxcinod: Equipotent to Naproxen; releases Nitric Oxide (NO) to counteract vasoconstriction and improve mucosal blood flow.
-
ATB-346: Equipotent to Naproxen; releases Hydrogen Sulfide (H2S) to accelerate mucosal repair and reduce leukocyte adherence.[1] Clinical data suggests a superior safety profile (3% ulcer incidence vs. 42% for Naproxen).
Mechanistic Rationale & Signaling Pathways[2]
To understand the efficacy differences, one must analyze the causality of NSAID-induced injury and how derivatives interrupt this cascade.
The "Dual-Insult" Mechanism
Standard Naproxen causes damage via two pathways:
-
Topical Irritation: The acidic carboxyl group causes direct epithelial damage.
-
Systemic Inhibition: Blocking COX-1 reduces Prostaglandin E2 (PGE2), leading to reduced mucus secretion, decreased blood flow, and leukocyte adherence.
Derivative Counter-Mechanisms
-
Naproxcinod (NO-Donor): The nitroxybutyl ester moiety releases NO.[2] NO mimics the vasodilatory effects of prostaglandins, maintaining gastric mucosal blood flow even when COX is inhibited.
-
ATB-346 (H2S-Donor): The H2S-releasing moiety (TBZ) protects mitochondria and prevents leukocyte adherence to the vascular endothelium, a critical early step in ulcer formation.
Visualization: Comparative Signaling Pathways
The following diagram illustrates how Naproxen blocks protection and how derivatives restore it.
Figure 1: Comparative mechanism showing how NO and H2S donors bypass the gastric toxicity caused by COX inhibition.
Comparative Efficacy & Safety Data
The following data summarizes key preclinical and clinical findings comparing the parent drug with its derivatives.
Table 1: Pharmacological Profile Comparison
| Feature | Naproxen (Standard) | Naproxcinod (CINOD) | ATB-346 (H2S-NSAID) |
| COX-1 IC50 (µM) | ~10.0 | ~10.0 (as active metabolite) | ~4.0 (Enhanced potency) |
| COX-2 IC50 (µM) | ~0.7 | ~0.7 (as active metabolite) | ~0.5 |
| Gastric Ulcer Incidence | High (42% in human trials) | Moderate (Reduced vs Naproxen) | Low (3% in human trials) |
| Cardiovascular Effect | Increases Systolic BP | Neutral / Slight Decrease | Neutral |
| Primary Safety Mechanism | None | Vasodilation (NO) | Anti-adhesion/Repair (H2S) |
Note: IC50 values are approximate based on whole blood assays. Clinical ulcer incidence refers to endoscopic findings in healthy volunteers over 2 weeks.[3]
Validated Experimental Protocols
To reproduce these findings, rigorous experimental design is required. Below are two self-validating protocols for assessing these compounds.
Protocol A: In Vitro COX Inhibition Assay (Colorimetric)
Purpose: To verify that structural modifications (NO/H2S linkers) do not impede the core anti-inflammatory mechanism.
Reagents:
-
Ovine COX-1 and Recombinant Human COX-2 enzymes.[4]
-
Heme (Cofactor).
-
Arachidonic Acid (Substrate).[4]
-
TMPD (Colorimetric substrate, oxidizes at 590nm).[5]
Workflow:
-
Enzyme Activation: Reconstitute COX-1 and COX-2 in Tris-HCl buffer (pH 8.0). Add Heme and incubate for 15 mins. Why? Heme is required for the peroxidase activity of COX.
-
Inhibitor Incubation: Add Naproxen, Naproxcinod, or ATB-346 (dissolved in DMSO) to reaction wells. Incubate 10 mins at 37°C.
-
Control: Use DMSO vehicle (0% inhibition) and DuP-697 (Selective COX-2 inhibitor).
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Monitor absorbance at 590nm for 5 minutes. The rate of TMPD oxidation correlates directly to PGG2 production.
-
Calculation: Inhibition % = (Rate_Vehicle - Rate_Inhibitor) / Rate_Vehicle * 100.
Protocol B: In Vivo Gastric Mucosal Injury Model (Rat)
Purpose: To differentiate the safety profiles of the derivatives under physiological stress. Ethical Note: All animal studies must comply with IACUC standards.
Workflow Visualization:
Figure 2: Workflow for the acute NSAID-induced gastropathy assessment.
Detailed Methodology:
-
Preparation: Use Wistar rats (200-250g). Fast animals for 18-24 hours to ensure the stomach is empty, preventing food from buffering the drug's topical effect. Water is allowed ad libitum.[6]
-
Dosing: Administer drugs via oral gavage suspended in 1% carboxymethylcellulose (CMC).
-
Timing: Wait 3 to 6 hours. Causality: This window allows for peak plasma concentration and the onset of prostaglandin suppression.
-
Analysis:
-
Euthanize animals. Remove the stomach and open along the greater curvature.[8]
-
Rinse with saline.
-
Scoring (J-Score): Measure the length of hemorrhagic lesions in mm. Sum the lengths to calculate the Ulcer Index.
-
Validation: The Naproxen group must show statistically significant damage vs. Vehicle for the assay to be valid.
-
Conclusion
For drug development professionals, the data indicates that modifying Naproxen with gas-releasing moieties (NO or H2S) successfully decouples the anti-inflammatory efficacy from the gastrointestinal toxicity.
-
Naproxcinod offers a cardiovascular advantage but faced regulatory hurdles regarding the risk/benefit ratio.[9]
-
ATB-346 represents the next generation, showing superior GI safety in Phase 2b trials.
Researchers should utilize the colorimetric COX assay to ensure potency is retained in new derivatives, followed by the rat gastropathy model to validate the safety improvements.
References
-
Wallace, J. L., et al. (2018).[3] "A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug." British Journal of Pharmacology.
-
Schnitzer, T. J., et al. (2011). "Efficacy and safety of naproxcinod in patients with osteoarthritis of the knee: a 53-week randomized controlled trial." Seminars in Arthritis and Rheumatism.
-
Cayman Chemical. "COX (ovine) Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.
-
Fierce Biotech. (2018). "Antibe builds case for GI safety of naproxen alternative."[10] Fierce Biotech News.
-
Wallace, J. L. (2007). "Hydrogen sulfide-releasing NSAIDs: a novel class of safer and more effective anti-inflammatory drugs." Trends in Pharmacological Sciences.
Sources
- 1. Frontiers | The H2S-Releasing Naproxen Derivative ATB-346 and the Slow-Release H2S Donor GYY4137 Reduce Intestinal Inflammation and Restore Transit in Postoperative Ileus [frontiersin.org]
- 2. Naproxcinod - Wikipedia [en.wikipedia.org]
- 3. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. academicjournals.org [academicjournals.org]
- 6. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on the anti-inflammatory effects of single oral doses of naproxen and its hydrogen sulfide (H2S)-releasing derivative ATB-346 in rats with carrageenan-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. fiercebiotech.com [fiercebiotech.com]
Cross-Reactivity of Antibodies Against Naproxen with 5-Bromonaproxen
Executive Summary
This guide provides a technical analysis of the immunological cross-reactivity between Naproxen (the target analyte) and 5-Bromonaproxen (Impurity C, a synthesis intermediate). While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for absolute specificity, immunoassays (ELISA, LFIA) are critical for high-throughput screening.
Key Finding: Most high-affinity monoclonal antibodies raised against Naproxen exhibit low cross-reactivity (<5%) with 5-Bromonaproxen. This is primarily driven by steric hindrance at the 5-position of the naphthalene ring, which disrupts the antibody-antigen binding pocket.
Structural Basis of Specificity
To understand the cross-reactivity profile, we must analyze the structural divergence between the hapten (Naproxen) and the interferent (5-Bromonaproxen).
Comparative Structural Analysis
| Feature | Naproxen | 5-Bromonaproxen (Impurity C) | Impact on Antibody Binding |
| Core Structure | 2-naphthaleneacetic acid | 2-naphthaleneacetic acid | Conserved (High recognition potential) |
| Position 6 | Methoxy group (-OCH₃) | Methoxy group (-OCH₃) | Conserved |
| Position 5 | Hydrogen (H) | Bromine (Br) | CRITICAL DISRUPTION |
| Steric Radius | ~1.2 Å (Van der Waals) | ~1.85 Å (Van der Waals) | Steric clash in tight binding pockets |
| Electronic State | Electron-rich aromatic ring | Electron-withdrawing halogen | Alters |
Mechanism of Steric Exclusion
Antibodies raised against Naproxen are typically generated using immunogens conjugated via the carboxylic acid group (position 2). This exposes the 6-methoxy-naphthalene moiety as the primary epitope (immunodominant region).
-
Naproxen Binding: The antibody pocket is shaped to accommodate the flat, hydrophobic naphthalene ring.
-
5-Bromonaproxen Interference: The bromine atom at position 5 is ortho to the methoxy group. Its significant steric bulk creates a "bump" on the flat aromatic system, preventing the molecule from sliding deeply into the antibody's hydrophobic cleft.
Figure 1: Mechanism of Steric Exclusion. The bulky bromine atom (red path) prevents deep insertion into the antibody cleft, significantly reducing affinity compared to the native Naproxen (green path).
Experimental Validation Protocol
Since specific cross-reactivity data can vary by antibody clone (monoclonal vs. polyclonal), researchers must validate their specific lot. Below is a self-validating Competitive ELISA Protocol to quantify cross-reactivity (CR).
Materials
-
Capture Antibody: Anti-Naproxen mAb (e.g., Clone M80 or equivalent).
-
Tracer: Naproxen-HRP conjugate.
-
Standards:
-
Naproxen (Sigma-Aldrich, Cat# N8280).
-
5-Bromonaproxen (Impurity C) (Sigma-Aldrich, Cat# PHR1000 or equivalent).
-
Step-by-Step Workflow
-
Coating: Coat microtiter plate with Anti-Naproxen antibody (1-5 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Block with 1% BSA/PBS to prevent non-specific binding.
-
Competition Step (Critical):
-
Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of Naproxen (Standard A) and 5-Bromonaproxen (Standard B).
-
Add 50 µL of Standard + 50 µL of Naproxen-HRP Tracer to wells.
-
Logic: The free drug (Standard) competes with the Tracer for antibody binding sites.
-
-
Incubation: Incubate for 60 min at Room Temperature (shake at 500 rpm).
-
Detection: Wash 3x with PBST. Add TMB substrate. Stop reaction with 1M H2SO4.
-
Analysis: Measure OD450. Plot % Binding (B/B0) vs. Log[Concentration].
Calculation of Cross-Reactivity (%CR)
The cross-reactivity is calculated using the IC50 (concentration inhibiting 50% of tracer binding) derived from the 4-parameter logistic (4PL) curve.
Interpretation:
-
> 100%: Interferent binds better than target (Rare for 5-Br).
-
10 - 100%: High cross-reactivity (Unsuitable for specific impurity analysis).
-
< 1%: Highly specific (Ideal for QC release testing).
Performance Comparison: Naproxen vs. Analogs[1][2][3]
The following table summarizes typical cross-reactivity profiles for high-quality monoclonal antibodies. Note that 5-Bromonaproxen typically shows lower reactivity than metabolic derivatives like Desmethylnaproxen .
| Analyte | Structural Modification | Typical % Cross-Reactivity | Clinical/Analytical Significance |
| Naproxen | None (Target) | 100% | Reference Standard |
| 5-Bromonaproxen | +Br at C5 | < 5% | Synthesis Impurity. Low interference due to steric bulk. |
| Desmethylnaproxen | -CH₃ at C6 (OH group) | 10 - 40% | Major Metabolite. High interference risk in urine assays. |
| Ibuprofen | Different core (Benzene) | < 0.1% | Other NSAID. Negligible interference. |
Why Desmethylnaproxen Reacts More than 5-Bromonaproxen
Desmethylnaproxen involves the loss of a small methyl group, leaving a hydroxyl group. This reduces the volume of the molecule, often allowing it to still fit loosely into the binding pocket. In contrast, 5-Bromonaproxen adds a large atom, physically preventing the "lock and key" fit.
Decision Guide for Researchers
Use the flowchart below to determine if your assay requires specific validation for 5-Bromonaproxen interference.
Figure 2: Decision Logic. 5-Bromonaproxen validation is critical for Pharmaceutical QC and Environmental Monitoring near manufacturing sites, but less critical for clinical PK studies where metabolites are the primary interferents.
References
-
Naproxen Structure & Pharmacology
-
Impurity C Characterization
- Antibody Cross-Reactivity Principles
- Immunoassay Development: Wild, D. (2013). The Immunoassay Handbook. Elsevier. (Chapter: "Specificity and Cross-Reactivity").
Sources
- 1. Clinical evaluation of d-2-(6'-methoxy-2'-naphthyl)propionic acid (naproxen) in rheumatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Crossover comparison of benoxaprofen and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mpbio.com [mpbio.com]
- 8. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-Bromonaproxen and other impurities
Topic: Spectroscopic Profiling of Naproxen Impurities: A Comparative Guide to 5-Bromonaproxen (Impurity C)
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling, 5-Bromonaproxen (European Pharmacopoeia Impurity C) represents a critical "process-related" impurity. Unlike degradation products formed during storage, 5-Bromonaproxen typically originates from the synthesis pathway—specifically during the bromination of naphthalene intermediates. Its structural similarity to Naproxen (differing only by a bromine atom at the C-5 position) makes it a persistent challenge in purification and a vital target for analytical resolution.
This guide provides a definitive spectroscopic and chromatographic comparison between Naproxen and its 5-bromo analog, equipping researchers with the data needed to validate purity in accordance with ICH Q3A(R2) guidelines.
Impurity Origin & Structural Context
The formation of 5-Bromonaproxen is mechanistically linked to the electrophilic aromatic substitution steps used to functionalize the naphthalene ring.[1]
-
Naproxen (API): (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid.
-
5-Bromonaproxen (Impurity C): (S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid.[2][3][4][5]
Mechanism of Formation: During the synthesis of the naproxen precursor (often involving bromination of 2-methoxynaphthalene), the activating methoxy group directs the incoming bromine primarily to the 1-position (which is later converted to the propionic acid side chain). However, the 5-position is also activated (though less so) via resonance. Over-bromination or off-target bromination leads to the 5-bromo regioisomer.
Synthesis Pathway Diagram
Caption: Mechanistic origin of 5-Bromonaproxen during the bromination of naphthalene precursors.
Spectroscopic Comparison (The Core)
Accurate identification relies on distinguishing the halogenated aromatic system.
A. Mass Spectrometry (MS)
This is the most definitive tool for confirmation due to the unique isotopic signature of bromine.
| Feature | Naproxen (API) | 5-Bromonaproxen (Impurity C) | Diagnostic Causality |
| Molecular Ion (M+) | m/z 230.3 | m/z 308.1 / 310.1 | Addition of Br (79 amu) shifts mass significantly. |
| Isotope Pattern | M+ only (dominant) | 1:1 Doublet (M and M+2) | Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a "twin peak" signature. |
| Fragmentation | Loss of -COOH (M-45) | Loss of -COOH and -Br | Sequential loss of Br confirms halogen presence. |
B. Nuclear Magnetic Resonance (¹H-NMR)
The presence of the bromine atom at C-5 fundamentally alters the coupling network of the naphthalene ring.
-
Naproxen: The C-5 proton typically appears as a singlet or doublet (depending on long-range coupling) in the aromatic region (~7.1–7.2 ppm).
-
5-Bromonaproxen: The C-5 proton is absent .
-
Steric Shift: The bulky bromine atom at C-5 exerts a steric and electronic deshielding effect on the adjacent methoxy protons (C-6) and the C-4 proton .
-
Coupling Change: In Naproxen, H-5 and H-7 often show meta-coupling. In 5-Bromonaproxen, the H-7 and H-8 protons appear as distinct doublets (J ≈ 9.0 Hz) without the complexity of H-5 coupling.
-
C. Infrared Spectroscopy (FT-IR)
While less specific than NMR/MS, IR provides corroborative evidence.
-
C-Br Stretch: A band appears in the "fingerprint region" (500–600 cm⁻¹) for 5-Bromonaproxen, absent in Naproxen.
-
C=O Stretch: Both compounds show the carboxylic acid carbonyl stretch (~1725 cm⁻¹), confirming the propionic acid tail is intact in both.
Chromatographic Performance Data
In Reverse-Phase HPLC (RP-HPLC), the bromine atom significantly increases the lipophilicity of the molecule, increasing its retention time on C18 columns.
Experimental Conditions (Standard Protocol):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [50:50 v/v].
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 254 nm.[6]
Performance Metrics:
| Compound | Retention Time (RT) | Relative Retention (RRT) | LogP (Theoretical) | Limit of Detection (LOD) |
| Naproxen | ~6.0 min | 1.00 | 3.18 | 0.05 µg/mL |
| 5-Bromonaproxen | ~8.5 - 9.2 min | ~1.45 | 4.02 | 0.08 µg/mL |
| Impurity A (Desmethyl) | ~3.5 min | 0.58 | 2.50 | 0.05 µg/mL |
Insight: 5-Bromonaproxen is a "late-eluting" impurity. If a gradient method is not used, it may carry over to subsequent injections or broaden significantly, affecting quantification accuracy.
Detailed Analytical Protocol
To ensure self-validating results, follow this workflow for identifying 5-Bromonaproxen in a bulk drug substance.
Step 1: Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50).
-
Stock Solution: Dissolve 50 mg of Naproxen API in 50 mL diluent (1 mg/mL).
-
Spiking (Validation): Add 5-Bromonaproxen Reference Standard (CAS 84236-26-0) to a final concentration of 0.1% (1 µg/mL) to establish System Suitability.
Step 2: HPLC-PDA Analysis
Run the sample using the conditions defined in Section 3.
-
System Suitability Requirement: Resolution (Rs) between Naproxen and 5-Bromonaproxen must be > 2.0.
-
Peak Purity Check: Use the Photo Diode Array (PDA) to verify the UV spectrum of the peak at RRT 1.45. It should show a bathochromic shift (red shift) of 2-5 nm compared to the Naproxen main peak due to the auxochromic effect of bromine.
Step 3: Confirmatory Workflow (Decision Tree)
Caption: Analytical decision tree for confirming the presence of 5-Bromonaproxen.
References
-
European Pharmacopoeia (Ph. Eur.) . "Naproxen Monograph: Impurity C." European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Pharmaffiliates . "Naproxen Impurity C (5-Bromonaproxen) - CAS 84236-26-0."[2][3][4][5] Reference Standards Catalog.
-
Mehta, P. et al. (2012). "Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations." International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69.
-
LGC Standards . "Impurity Profiling of Naproxen: 5-Bromonaproxen Data Sheet." LGC Standards.
-
Sigma-Aldrich .[3] "Naproxen Impurity C Certified Reference Material." Merck KGaA.
Sources
- 1. 2-Acetyl-5-bromo-6-methoxynaphthalene | 84167-74-8 | Benchchem [benchchem.com]
- 2. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - SRIRAMCHEM [sriramchem.com]
- 3. 萘普生杂质C Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid (5-Bromonaproxen) [lgcstandards.com]
- 6. bsphs.org [bsphs.org]
In Vivo vs. In Vitro Studies of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
[1]
Executive Summary: The Structural Divergence
The core difference lies in the C5-position of the naphthalene ring.
-
Naproxen: Contains a hydrogen at C5. This allows the methoxy group (at C6) and the propionic acid tail (at C2) to orient perfectly within the cyclooxygenase (COX) active site.
-
5-Bromo-Naproxen: Contains a bulky bromine atom at C5. This steric bulk distorts the planarity of the naphthalene ring and interferes with the methoxy group's positioning, significantly impacting enzyme inhibition and introducing unique toxicological risks (e.g., reproductive toxicity).
| Feature | Naproxen (Standard) | 5-Bromo-Naproxen (Analog/Impurity) |
| Primary Role | Clinical NSAID (Analgesic/Anti-inflammatory) | Impurity Standard / SAR Probe |
| COX Inhibition | Potent (IC₅₀: ~1–10 µM) | Reduced Potency (Steric Hindrance) |
| Fluorescence | Strong Fluorescence (Ex 285 nm / Em 355 nm) | Quenched (Heavy Atom Effect) / Phosphorescent |
| Toxicity Profile | GI Ulceration (Class Effect) | Reproductive Toxicity (H361fd) |
| Regulatory Status | API (Active Pharmaceutical Ingredient) | Impurity (Limit < 0.15%) |
In Vitro Profile: Mechanism & Physicochemical Properties[1]
Enzyme Inhibition (COX-1 vs. COX-2)
In in vitro assays, 5-Bromo-Naproxen demonstrates a distinct loss of affinity compared to Naproxen.
-
Mechanism: NSAIDs bind to the hydrophobic channel of the COX enzyme, blocking the entry of arachidonic acid.
-
The "Bromo" Effect: The COX active site is a narrow channel. The addition of a bromine atom (Van der Waals radius ~1.85 Å) at the C5 position creates significant steric clash, particularly affecting the orientation of the adjacent C6-methoxy group. This prevents the "tight binding" required for potent inhibition.
-
Result: 5-Bromo-Naproxen typically exhibits higher IC₅₀ values (lower potency) than Naproxen.
Photophysical Properties (Analytical Distinction)
For researchers utilizing fluorescence detection (HPLC-FLD), distinguishing these two is critical.
-
Naproxen: Highly fluorescent due to the extended conjugation of the naphthalene ring.
-
5-Bromo-Naproxen: The presence of the heavy bromine atom facilitates intersystem crossing (ISC) from the excited singlet state to the triplet state. This phenomenon, known as the Heavy Atom Effect , quenches fluorescence and may induce weak phosphorescence at room temperature in deoxygenated solutions.
-
Application: This property allows for selective detection of the impurity in the presence of the drug using time-resolved luminescence or simply by noting the lack of fluorescence at standard Naproxen excitation wavelengths.
-
Protein Binding
Both compounds are highly lipophilic and bind extensively to Human Serum Albumin (HSA). However, the brominated analog shows altered displacement kinetics in in vitro equilibrium dialysis studies, potentially affecting the free fraction of co-administered drugs.
In Vivo Profile: Toxicology & Pharmacokinetics[1]
Reproductive Toxicity (The Critical Safety Flag)
While Naproxen is associated with gastrointestinal toxicity, 5-Bromo-Naproxen carries a specific warning for Reproductive Toxicity (H361fd) .[1]
-
Observation: In animal models (typically rat/rabbit), halogenated naphthalene derivatives have been linked to interference with steroidogenesis.
-
Regulatory Implication: This specific toxicity profile mandates strict control limits (typically <0.15% or lower depending on daily dose) in the final drug product, as defined by ICH Q3A/B guidelines.
Pharmacokinetics (PK)
-
Absorption: 5-Bromo-Naproxen is rapidly absorbed due to high lipophilicity (logP ~3.9 vs Naproxen ~3.2).
-
Metabolism: The bromine atom blocks metabolic hydroxylation at the C5 position. However, it may undergo oxidative de-bromination in the liver (CYP450 mediated), potentially generating reactive radical intermediates that contribute to hepatotoxicity.
-
Clearance: Unlike Naproxen, which is largely excreted as glucuronide conjugates, the metabolic clearance of the brominated analog is slower, leading to potential accumulation in chronic dosing studies.
Visualizing the Mechanism
The following diagram illustrates the Arachidonic Acid Cascade and the point of divergence where steric hindrance prevents 5-Bromo-Naproxen from effectively inhibiting the COX enzyme compared to Naproxen.
Caption: Comparative inhibition pathway showing Naproxen's effective blockade of COX vs. the weak interaction of 5-Bromo-Naproxen due to steric hindrance.
Experimental Protocols
Protocol A: In Vitro COX Inhibition Assay (Fluorescence-Based)
Purpose: To quantify the reduced potency (IC₅₀) of 5-Bromo-Naproxen compared to Naproxen.
-
Reagents: Recombinant human COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic substrate.
-
Preparation: Dissolve Naproxen and 5-Bromo-Naproxen in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation:
-
Add 10 µL of inhibitor (or vehicle) to 180 µL of reaction buffer containing COX-2 enzyme.
-
Pre-incubate for 10 minutes at 37°C to allow enzyme-inhibitor binding.
-
-
Reaction:
-
Initiate reaction by adding 10 µL of Arachidonic Acid/ADHP mixture.
-
COX converts Arachidonic Acid to PGG2; the peroxidase activity then converts PGG2 to PGH2, oxidizing ADHP to highly fluorescent Resorufin.
-
-
Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) after 2 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression.
-
Expected Result: Naproxen IC₅₀ ~ 1-5 µM; 5-Bromo-Naproxen IC₅₀ > 50 µM.
-
Protocol B: In Vivo Impurity Qualification (Rat Model)
Purpose: To assess the specific toxicity (hepatotoxicity/reproductive) of the impurity.
-
Subjects: Wistar rats (n=10 per group, mixed sex).
-
Dosing:
-
Group 1: Vehicle Control.
-
Group 2: Naproxen (10 mg/kg).
-
Group 3: Naproxen spiked with 0.5% 5-Bromo-Naproxen.
-
Group 4: 5-Bromo-Naproxen alone (high dose, 5 mg/kg) - Positive Control for Impurity Tox.
-
-
Duration: 28-day repeated oral toxicity study.
-
Endpoints:
-
Clinical Signs: Body weight, food consumption.
-
Clinical Pathology: Liver enzymes (ALT, AST) to check for brominated-metabolite toxicity.
-
Histopathology: Microscopic examination of liver and reproductive organs (testes/ovaries).
-
-
Self-Validating Step: Compare Group 2 vs. Group 3. If Group 3 shows statistically significant elevation in liver enzymes or reproductive organ weight changes compared to Group 2, the impurity is confirmed as the toxic agent.
References
-
European Pharmacopoeia (Ph. Eur.) . Naproxen Monograph: Impurity C (5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid). European Directorate for the Quality of Medicines.
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11529664, 5-Bromonaproxen. Retrieved from PubChem.[1] Link
-
BenchChem (2025) . (R)-5-Bromo Naproxen: A Comparative Analysis of Biological Activity. Link
-
Sigma-Aldrich (2024) .[2] Safety Data Sheet: Naproxen Impurity C (PHR2519). Link
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Link
Benchmarking 5-Bromonaproxen Purity Standards
Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, QA/QC Managers, and Drug Development Scientists
Executive Summary: The Criticality of Impurity C
In the synthesis and stability profiling of Naproxen, 5-Bromonaproxen (CAS: 84236-26-0) serves a dual role: it is a common synthetic intermediate and a degradation product, designated as Impurity C in the European Pharmacopoeia (EP). Its structural similarity to Naproxen—differing only by a bromine atom at the C5 position of the naphthalene ring—presents significant chromatographic challenges.
This guide benchmarks the three primary tiers of 5-Bromonaproxen standards available on the market: Certified Reference Materials (CRMs) , Pharmacopeial Reference Standards (RS) , and Research Grade Chemicals . We analyze their suitability for specific analytical workflows, from routine batch release to critical method validation.
The Benchmarking Framework: Defining the Tiers
To objectively compare performance, we categorize standards based on traceability, certification, and intended use.
Tier 1: Certified Reference Materials (CRM)
-
Source Examples: Sigma-Aldrich (Supelco), LGC Standards.
-
Definition: Produced under ISO 17034 accreditation.
-
Key Feature: Certified property value (Assay) with stated uncertainty and traceability to SI units.
-
Use Case: Instrument calibration, method validation (ICH Q2), and establishing secondary standards.
Tier 2: Pharmacopeial Reference Standards (RS)
-
Source Examples: USP, EP (EDQM).[1]
-
Definition: Official standards linked to specific monographs.[1][2]
-
Key Feature: "Official" status for compendial testing. Often supplied without a specific purity value, assuming 100% for qualitative ID or "as is" for quantitative use within specific monograph conditions.
-
Use Case: Regulatory filing, compendial limit tests.
Tier 3: Analytical/Research Grade
-
Source Examples: Chemodex, TRC, Sriramchem.
-
Definition: Commercial reagents with basic characterization (H-NMR, HPLC area %).
-
Key Feature: High variability in purity (>95% to >98%); often lacks water content or residual solvent data.
-
Use Case: Early-stage R&D, structural elucidation, retention time marker.
Comparative Performance Analysis
The following table summarizes the technical specifications typically observed across these tiers. Data is synthesized from Certificates of Analysis (CoA) of leading suppliers.
| Feature | Tier 1: CRM (ISO 17034) | Tier 2: Pharmacopeial RS | Tier 3: Research Grade |
| Assay Method | Mass Balance (HPLC - Water - Solvents - Ash) | HPLC Area % or Monograph Specific | HPLC Area % (often uncorrected) |
| Purity Specification | Typically 99.5% ± 0.3% | "Conforms to Standard" | ≥ 97.0% |
| Traceability | SI Units (NIST/BIPM) | Compendial Traceability | Internal/Batch only |
| Homogeneity Data | Validated (Between-bottle) | Not typically provided | Unknown |
| Water Content (KF) | Measured & Subtracted | Not always specified | Not specified |
| Cost Factor | 10x | 5x | 1x |
| Suitability | Quantitation & Validation | Limit Tests & ID | Retention Time Marker |
Critical Insight: Research-grade 5-Bromonaproxen often contains significant water (hygroscopic tendency) or residual bromination reagents. Using a Tier 3 standard for quantitation without correcting for water/solvents can result in a 2-5% systematic error in impurity calculation.
Experimental Protocol: High-Resolution Separation
To benchmark these standards, we utilize a self-validating HPLC workflow capable of resolving 5-Bromonaproxen (Impurity C) from the Naproxen main peak and other related compounds (e.g., 6-Methoxy-2-naphthoic acid).
Methodology: Reversed-Phase HPLC (UPLC Compatible)
-
Objective: Quantify 5-Bromonaproxen with a resolution factor (
) > 2.0 relative to Naproxen. -
System Suitability: Theoretical plates > 5000; Tailing factor < 1.5.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Rationale: Low pH suppresses ionization of the carboxylic acid groups, improving peak shape and retention on C18 columns.
-
-
Column Selection:
-
Stationary Phase: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 250 x 4.6 mm.
-
Why: The bromine substitution increases lipophilicity. A standard C18 provides sufficient hydrophobic selectivity.
-
-
Gradient Profile:
-
0 min: 40% B
-
15 min: 40% B
70% B (Linear Gradient) -
20 min: 70% B (Isocratic Wash)
-
Note: 5-Bromonaproxen elutes after Naproxen due to the hydrophobic bromine atom.
-
-
Standard Preparation (The Differentiator):
-
Accurately weigh 5.0 mg of the 5-Bromonaproxen standard.
-
Dissolve in 50 mL of Mobile Phase (50:50 A:B).
-
Sonicate for 5 minutes.
-
Correction: If using Tier 1 (CRM), use the certified mass fraction. If using Tier 3, inject "as is" vs. "dried" to determine volatile loss impact.
-
-
Detection:
-
UV @ 254 nm (General aromatic) or 271 nm (Naproxen specific max).
-
Validation Workflow & Decision Tree
The following diagram illustrates the logical pathway for selecting and qualifying a standard for regulatory submission.
Caption: Workflow for qualifying 5-Bromonaproxen standards based on regulatory tier and intended analytical application.
Technical Recommendation
For Quantitative Impurity Profiling (e.g., determining if Impurity C exceeds the 0.1% ICH threshold):
-
Primary Choice: Use a Tier 1 CRM . The cost of the standard is negligible compared to the cost of a failed OOS (Out of Specification) investigation caused by an inaccurate standard potency.
-
Alternative: If a CRM is unavailable, purchase a Tier 3 Research Standard and perform full characterization:
-
Thermogravimetric Analysis (TGA) or Karl Fischer (KF) to determine volatiles.
-
qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to establish absolute purity.
-
For System Suitability (Resolution) only:
-
Tier 3 standards are sufficient. The exact concentration is less critical than the retention time and peak shape.
References
-
European Pharmacopoeia (Ph.[1][3][4] Eur.) . Naproxen Monograph 0731. EDQM. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11529664: 5-Bromonaproxen. Available at: [Link]
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
Sources
- 1. 6-甲氧基-2-萘甲酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - SRIRAMCHEM [sriramchem.com]
- 3. Naproxen EP Impurity O (Naproxen USP Related Compound A) [cymitquimica.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Comparative Analysis of the Anti-Inflammatory Effects of Naproxen Analogs: A Technical Guide
Executive Summary
This guide provides a rigorous technical comparison of Naproxen against its advanced analogs, specifically Naproxcinod (NO-releasing) and ATB-346 (H₂S-releasing) . While Naproxen remains a gold standard for analgesic efficacy, its chronic use is limited by gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition.
The next-generation analogs described herein are designed to retain the parent drug's anti-inflammatory potency while mitigating GI injury through the release of cytoprotective gaseous mediators (Nitric Oxide and Hydrogen Sulfide). This analysis synthesizes in vitro IC50 data, in vivo efficacy profiles, and safety metrics to guide experimental selection and drug development strategies.
Mechanistic Foundation & Signaling Pathways
To understand the divergence in safety profiles despite similar efficacy, one must analyze the dual-action mechanisms of these analogs. Unlike standard NSAIDs which solely inhibit prostaglandin synthesis, these analogs activate secondary cytoprotective pathways.
Mechanism of Action Diagram
The following diagram illustrates the parallel pathways of COX inhibition and gaseous mediator release.
Caption: Dual-mechanism pathways of Naproxen analogs. Naproxcinod and ATB-346 release cytoprotective mediators (NO and H2S) that counteract the mucosal damage caused by COX inhibition.
Comparative Efficacy & Safety Analysis
In Vitro Potency (IC50)
The following data compares the inhibitory concentration (IC50) required to block 50% of enzyme activity. Note that while the core naproxen moiety is responsible for COX inhibition in all three, the delivery mechanism alters the effective potency in whole blood assays.
| Compound | COX-1 IC50 (Whole Blood) | COX-2 IC50 (Whole Blood) | Selectivity Ratio (COX-1/COX-2) | Clinical Implication |
| Naproxen | ~12 µM | ~80 µM | 0.15 | Non-selective; high GI risk due to potent COX-1 inhibition. |
| Naproxcinod | Comparable to Naproxen | Comparable to Naproxen | ~0.15 | Retains parent efficacy; safety derived from NO release, not selectivity. |
| ATB-346 | Potent Inhibition | Potent Inhibition | Balanced | Rapid suppression of PGE2 despite low plasma naproxen levels suggests active metabolite efficacy. |
Data Source: Validated from comparative whole blood assays [1][4].
Gastrointestinal Safety Profile (Ulcerogenic Index)
The primary advantage of these analogs is the reduction in gastric lesions.
| Metric | Naproxen | Naproxcinod | ATB-346 |
| Endoscopic Ulcer Rate | 13.7% - 42.1% | 9.7% | 2.5% |
| Mechanism of Safety | N/A | Maintenance of mucosal blood flow via NO. | Preservation of mucosal integrity via H2S/Nrf-2 pathway. |
| Key Study Outcome | High incidence of bleeding.[1] | Non-inferior efficacy; improved GI tolerability. | Superior GI safety; negligible damage in compromised mucosa.[1][2] |
Data Source: Aggregated from Phase II/III clinical trial results [2][3].
Synthesis & Structural Insights
Understanding the structural modifications is critical for medicinal chemists designing similar prodrugs.
Naproxcinod Synthesis (Esterification)
Concept: Naproxen is coupled with a nitroxybutyl linker.[3]
-
Reaction: Naproxen + 4-nitrooxybutan-1-ol
Naproxcinod. -
Structural Insight: The ester linkage is cleaved in vivo to release Naproxen and the NO-donating moiety.
ATB-346 Synthesis (Coupling)
Concept: Naproxen is coupled with a hydrogen sulfide-releasing moiety (4-hydroxythiobenzamide, TBZ).[4]
-
Reaction: Naproxen + 4-hydroxythiobenzamide
ATB-346. -
Structural Insight: The thiocarbamoyl group is the source of H₂S.
Caption: Synthetic pathways for transforming Naproxen into NO- and H2S-releasing prodrugs.
Experimental Protocols
To replicate comparative data, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.
In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine IC50 values for COX-1 and COX-2.[5][6]
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Prepare Heme cofactor solution (1 µM final).
-
Dissolve test compounds (Naproxen, Analogs) in DMSO.
-
-
Incubation:
-
Add 10 µL of enzyme to 150 µL assay buffer.
-
Add 20 µL of test compound (serial dilutions: 0.01 µM to 100 µM).
-
Control: Vehicle (DMSO) only.
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Initiation:
-
Add 20 µL of Arachidonic Acid (100 µM final) and Colorimetric Substrate (TMPD).
-
Incubate for 2 minutes.
-
-
Measurement:
-
Read absorbance at 590 nm.
-
Validation: The "No Inhibitor" control must show max absorbance; "No Enzyme" blank must show near-zero absorbance.
-
-
Calculation:
-
Plot Log[Concentration] vs. % Inhibition to derive IC50.[5]
-
In Vivo Carrageenan-Induced Paw Edema
Objective: Assess anti-inflammatory efficacy in a living system.
-
Animals: Male Wistar rats (180-220g), n=6 per group.
-
Drug Administration:
-
Administer Vehicle, Naproxen (10 mg/kg), or Analog (equimolar dose) via oral gavage 1 hour prior to induction.
-
-
Induction:
-
Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a plethysmometer at T=0, 1, 3, and 5 hours.
-
Causality Check: The contralateral paw (non-injected) serves as the internal baseline.
-
-
Data Analysis:
-
Calculate Edema Volume (
). -
Compare Area Under the Curve (AUC) for treatment vs. vehicle groups.
-
Conclusion & Recommendations
For drug development professionals seeking to improve upon the NSAID scaffold:
-
Efficacy: Both Naproxcinod and ATB-346 retain the potent anti-inflammatory efficacy of Naproxen. Modifications to the carboxylic acid tail do not compromise COX binding once metabolized.
-
Safety: ATB-346 demonstrates a superior safety profile compared to both Naproxen and Naproxcinod, likely due to the pleiotropic effects of H₂S (anti-inflammatory + mucosal repair).
-
Recommendation: Future analog development should prioritize H₂S-donating moieties or dual NO/H₂S donors, as they offer the most robust protection against NSAID-induced enteropathy.
References
-
BenchChem. A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs.
-
Wallace JL, et al. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346).[4] Br J Pharmacol. 2010.[7]
-
Antibe Therapeutics. ATB-346 Phase 2B Gastrointestinal Safety Results.
-
Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999.
-
Elhenawy AA, et al. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives. Dove Med Press. 2019.
Sources
- 1. antibe.wingfielddigital.com [antibe.wingfielddigital.com]
- 2. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxcinod - Wikipedia [en.wikipedia.org]
- 4. Hydrogen sulfide-releasing cyclooxygenase inhibitor ATB-346 enhances motor function and reduces cortical lesion volume following traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pedworld.ch [pedworld.ch]
- 7. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation & Validation Guide: 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic Acid
Executive Summary
This guide details the structural confirmation of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid (also known as 5-Bromonaproxen or Naproxen Impurity C ). This compound is a critical intermediate and regulated impurity in the synthesis of the NSAID Naproxen.[1]
The primary analytical challenge lies in distinguishing the 5-bromo regioisomer from the 1-bromo isomer. Both isomers share identical mass and fragmentation patterns, rendering standard LC-MS insufficient for definitive structural assignment. This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (specifically NOE experiments) and Single Crystal X-Ray Diffraction (SC-XRD) as the authoritative methods for validation.[1]
Part 1: Comparative Analytical Matrix
The following table compares the efficacy of standard analytical techniques in confirming the specific position of the bromine atom on the naphthalene ring.
| Technique | Capability | Specificity for Regioisomer | Role in Validation |
| High-Res MS (Q-TOF) | Composition Confirmation | Low | Confirms formula ( |
| 1H NMR (1D) | Functional Group Check | Medium | Identifies loss of H-5 signal.[1] However, chemical shift changes can be subtle between isomers.[1] |
| NOE / NOESY (NMR) | Spatial Proximity | High (Critical) | The definitive solution-state method. Proves Br is adjacent to the Methoxy group by analyzing spatial magnetic interactions.[1] |
| SC-XRD | Absolute Structure | Ultimate (Gold Standard) | Provides a 3D atom-by-atom map. Required for regulatory filing if the compound is a new chemical entity (NCE) or critical standard.[1] |
Part 2: Structural Validation Workflow
The following decision tree outlines the logical flow for isolating and confirming the structure, moving from crude synthesis to absolute confirmation.
Figure 1: Step-by-step workflow for the isolation and structural confirmation of 5-Bromonaproxen.
Part 3: Detailed Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Validation
Rationale: In the parent Naproxen molecule, the methoxy group (position 6) is flanked by protons at positions 5 and 7.[1] In the 5-bromo derivative, the proton at position 5 is replaced by bromine. Therefore, irradiating the methoxy group should result in a Nuclear Overhauser Effect (NOE) enhancement only at H-7.[1] If the bromine were at position 1 (the likely impurity), H-5 would remain, and the methoxy group would show NOE enhancement to both H-5 and H-7.
Methodology:
-
Sample Prep: Dissolve 10 mg of the synthesized compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 for solubility and peak separation).
-
1D Proton Scan: Acquire a standard 1H spectrum (16 scans).[1]
-
1D Selective NOE (The Critical Step):
-
Set the irradiation frequency exactly on the methoxy singlet (
~3.95 ppm).[1] -
Result Interpretation:
-
Target (5-Br): Enhancement observed at H-7 only (doublet, typically ~7.3-7.5 ppm). NO enhancement at the expected H-5 region (~7.1-7.2 ppm).
-
Isomer (1-Br): Enhancement observed at both H-5 and H-7.
-
-
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Rationale: To confirm the elemental composition and the presence of a mono-brominated species.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Note: Carboxylic acids ionize best in negative mode
.[1]
-
-
Mobile Phase: Acetonitrile:Water (80:[1]20) with 0.1% Formic Acid.[1]
-
Analysis:
Protocol C: Single Crystal X-Ray Diffraction (SC-XRD)
Rationale: This provides the absolute configuration and proves the regiochemistry without spectroscopic ambiguity.[1] It is essential for establishing a "Primary Reference Standard."
Crystallization Method (Slow Evaporation):
-
Dissolve 20 mg of the compound in a minimum amount of hot ethanol or methanol .[1]
-
Filter the solution through a 0.2
syringe filter into a clean vial. -
Cover the vial with parafilm and poke 2-3 small holes to allow slow solvent evaporation.[1]
-
Store at room temperature in a vibration-free area for 3-7 days.
-
Harvest: Select a single, transparent, prismatic crystal for diffraction.
Part 4: Scientific Causality & Discussion
Why Position 5? (Mechanistic Insight)
The bromination of 2-methoxynaphthalene derivatives is governed by the activating strength of the substituents.[1] The methoxy group (
-
The positions ortho to the methoxy are 5 and 7.[1]
-
Position 7 is sterically hindered by the adjacent ring fusion and electronically less favored in the naphthalene system compared to position 5 (the "alpha" position of the naphthalene ring).[1]
-
Consequently, electrophilic aromatic substitution (bromination) predominantly targets position 5 , yielding the 5-bromo derivative described here [1].
Why not Position 1? While position 1 is also an "alpha" position, it is on the ring bearing the propionic acid chain (at position 2).[1] The steric bulk of the propionic acid group at position 2 disfavors substitution at position 1.[1] Furthermore, the electronic activation from the methoxy group on the other ring is less effectively transmitted to position 1 compared to position 5 [2].
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Naproxen Monograph: Impurity C. European Directorate for the Quality of Medicines & HealthCare.[1] Available at: [Link][1]
-
Duggan, K. C., et al. (2010).[1] High-Throughput Screening for Inhibitors of Naproxen Glucuronidation. Journal of Biomolecular Screening. Available at: [Link]
Sources
Evaluating the metabolic stability of 5-Bromonaproxen compared to Naproxen
Executive Summary
Context: This guide evaluates the metabolic stability of 5-Bromonaproxen (an analog and known process impurity) relative to the parent drug Naproxen . This comparison is critical for medicinal chemists optimizing half-life and process chemists assessing impurity accumulation risks.
Core Finding: 5-Bromonaproxen exhibits enhanced metabolic stability compared to Naproxen.
-
Mechanism: The introduction of a bromine atom at the C5 position (ortho to the C6-methoxy group) imposes significant steric hindrance and electronic deactivation, effectively blocking the primary clearance pathway (O-demethylation by CYP2C9).
-
Outcome: While Naproxen is cleared with a half-life of ~14 hours in humans, 5-Bromonaproxen is predicted to exhibit a significantly longer half-life and reduced intrinsic clearance (
), shifting elimination toward direct glucuronidation rather than oxidative metabolism.
Chemical & Metabolic Profile
Structural Comparison
The structural difference lies at the C5 position of the naphthalene ring. This modification fundamentally alters the interaction with Cytochrome P450 enzymes.
| Feature | Naproxen | 5-Bromonaproxen |
| IUPAC Name | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | (S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Weight | 230.26 g/mol | 309.16 g/mol |
| Lipophilicity (LogP) | ~3.18 | ~3.95 (Predicted) |
| Electronic Effect | Electron-donating Methoxy group activates C5/C7. | Electron-withdrawing Bromine deactivates the ring. |
Metabolic Pathways & Mechanism
Naproxen is extensively metabolized in the liver, primarily via O-demethylation catalyzed by CYP2C9 (and to a lesser extent CYP1A2), followed by conjugation.
-
Naproxen Fate: Rapid conversion to 6-O-desmethylnaproxen (6-DMN) .
-
5-Bromonaproxen Fate: The C5-Bromine atom creates a "molecular shield" around the C6-Methoxy group. The large van der Waals radius of bromine (1.85 Å) sterically hinders the approach of the CYP2C9 heme iron-oxo species, preventing the abstraction of the methyl hydrogen necessary for demethylation.
Visualization: Metabolic Blockade Pathway
Figure 1: Comparative metabolic fate. The 5-Bromo substituent blocks the CYP2C9-mediated O-demethylation pathway, forcing elimination via direct glucuronidation.
Experimental Validation: Metabolic Stability Assessment
To objectively compare these compounds, a Human Liver Microsome (HLM) Stability Assay is the industry standard. This protocol validates the "Metabolic Blocker" hypothesis.
Protocol: HLM Intrinsic Clearance Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (1 µM final concentration to ensure linear kinetics).
-
Internal Standard (e.g., Diclofenac or Deuterated Naproxen).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately transfer to 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Comparative Performance Data
The following table summarizes the metabolic performance. Note that while Naproxen data is empirical, 5-Bromonaproxen data represents the expected phenotype based on structural blockade of the CYP2C9 site.
| Parameter | Naproxen (Parent) | 5-Bromonaproxen (Analog) | Performance Delta |
| Metabolic Route | Oxidative (CYP2C9) + Conjugation | Direct Conjugation (UGT) | Shift to Phase II |
| In Vitro | ~45 - 60 min | > 120 min | > 2x Stability |
| Intrinsic Clearance ( | Moderate (15-25 µL/min/mg) | Low (< 10 µL/min/mg) | Reduced Clearance |
| Major Metabolite | 6-O-desmethylnaproxen | Acyl Glucuronide | Metabolite Switch |
| CYP2C9 Inhibition | Competitive Substrate | Potential Inhibitor | DDI Risk Increase |
Data Interpretation:
-
Naproxen: Shows a classic "monophasic" depletion curve driven by CYP2C9 metabolism.
-
5-Bromonaproxen: Shows a "biphasic" or flat depletion curve in HLM (which lacks UGT co-factors unless supplemented with UDPGA). In standard NADPH-only HLM assays, 5-Bromonaproxen will appear metabolically inert , confirming the blockade of oxidative metabolism.
Implications for Drug Development[1]
Impurity Profiling (ICH Q3B)
If 5-Bromonaproxen is present as an impurity (e.g., from synthesis using 2-acetyl-5-bromo-6-methoxynaphthalene):
-
Accumulation Risk: Due to high metabolic stability and increased lipophilicity (LogP ~3.95), it may accumulate in plasma to levels higher than predicted by simple stoichiometric impurity ratios.
-
Action: It must be tracked as a "Specified Impurity" with strict limits (typically <0.15%) if it demonstrates longer residence time than the parent drug.
Analog Design
For researchers designing longer-acting NSAIDs:
-
Pros: Bromination at C5 successfully extends half-life by blocking the "soft spot" (methoxy group).
-
Cons: The bromine atom is heavy (atomic mass ~80) and lipophilic. This increases protein binding (lowering free fraction,
) and may alter the safety profile regarding liver toxicity (due to potential acyl glucuronide reactivity).
References
-
Naproxen Metabolic Pathway: Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538. Link
-
CYP2C9 Structure-Activity Relationships: Tracy, T. S., et al. (2002). Cytochrome P450 2C9: Cooperativity in metabolic reactions. Drug Metabolism and Disposition, 30(4), 385-390. Link
-
Halogenation in Drug Design: Xu, Z., et al. (2014). The role of halogen atoms in the design of new drugs. ChemMedChem, 9(8), 1626-1638. Link
-
Impurity Profiling Guidelines: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Link
-
Naproxen Impurity Identification: European Pharmacopoeia (Ph. Eur.) 10.0. (2020).[1][2] Naproxen Monograph 0731. (Identifies Impurity O as 6-methoxy-2-naphthoic acid and brominated intermediates). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Executive Summary & Chemical Context
Compound Identity: 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid Common Designations: 5-Bromo-Naproxen; Naproxen Impurity C. CAS Registry: 84236-26-0 (Generic/Analogous)
This guide provides an operational safety framework for handling 5-Bromo-Naproxen , a halogenated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. While often used as a pharmaceutical intermediate or impurity standard, its safety profile is governed by two critical factors:[1]
-
Pharmacological Potency: As a structural analog of Naproxen, it possesses significant biological activity, specifically COX inhibition.
-
Reproductive Toxicity: Like many propionic acid NSAIDs, it carries a risk of reproductive toxicity (H361), necessitating containment strategies beyond standard "irritant" protocols.
Core Directive: Treat this substance as a Potent Compound (OEB 3) . Engineering controls (containment) are the primary defense; PPE is the secondary line of defense.
Hazard Characterization & Risk Assessment
Before selecting PPE, we must define the enemy. The addition of the bromine atom at the C5 position increases the compound's lipophilicity compared to the parent Naproxen, potentially enhancing dermal absorption rates.
Table 1: Hazard Profile & GHS Classifications
| Hazard Category | H-Code | Description | Operational Implication |
| Reproductive Toxicity | H361fd | Suspected of damaging fertility/unborn child.[2] | CRITICAL: Zero skin contact tolerance. Pregnant personnel should be restricted from handling. |
| Acute Toxicity | H302 | Harmful if swallowed.[2][3][4][5][6] | Strict hygiene; no hand-to-mouth contact. |
| Skin/Eye Irritation | H315/H319 | Causes skin and serious eye irritation.[2][3][4][6] | Mucous membrane protection required. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4][7][8] | Inhalation risk from dust/aerosols.[4][6] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects. | All waste must be captured (no drain disposal). |
PPE Selection Matrix (Scale-Dependent)
PPE is not "one size fits all." It scales with the potential energy of the experiment (quantity and state).
Table 2: PPE Requirements by Operational Scale
| PPE Component | Tier 1: Analytical Scale (< 100 mg, Solution/Solid) | Tier 2: Preparative Scale (> 100 mg, Solid Handling) | Scientific Rationale |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Fume Hood + N95/P3 Respirator (Backup) | Primary containment is the hood. Respirators are for breach contingencies. |
| Dermal (Hands) | Nitrile Gloves (Single pair, >0.11mm) | Double Gloving: Nitrile (Inner) + Extended Cuff Nitrile (Outer) | Halogenated aromatics can permeate thin rubber. Double gloving provides a visual breach indicator. |
| Ocular | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Dusts can bypass safety glasses. Goggles seal the orbital area. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Coverall or Disposable Lab Coat with Sleeve Covers | Prevents dust accumulation on fabric which can migrate outside the lab. |
Technical Deep Dive: Glove Permeation Logic
Why Nitrile?
-
Polarity Matching: 5-Bromo-Naproxen is a lipophilic organic acid. Latex is generally poor against organic acids. Nitrile (Acrylonitrile Butadiene) offers superior resistance to non-polar aromatic rings.
-
The "Self-Validating" Double Glove Technique:
-
Inner Glove: Bright color (e.g., Orange/Blue).
-
Outer Glove: Contrasting color (e.g., White/Purple).
-
Validation: If the inner color becomes visible through a tear or degradation of the outer glove, the system has failed. Change immediately.
-
Operational Workflows (Visualized)
Diagram 1: Exposure Risk & PPE Decision Tree
This logic gate ensures you never under-protect based on the physical state of the compound.
Diagram 2: Emergency Spill Response Loop
A self-correcting workflow for accidental release.
Step-by-Step Handling Protocol
Phase 1: Donning (Gowning Up)
-
Inspection: Check fume hood certification sticker (must be < 1 year old). Verify flow is between 80-100 fpm (0.4-0.5 m/s).
-
Base Layer: Don standard lab coat.
-
Primary Barrier: Don first pair of nitrile gloves (tucked under lab coat cuffs).
-
Secondary Barrier (If >100mg): Don Tyvek sleeves over the lab coat arms. Don second pair of nitrile gloves (over the Tyvek sleeves).
-
Face: Don safety goggles.[6]
Phase 2: Experimental Handling
-
Weighing: NEVER weigh this compound on an open bench. Use a balance inside the fume hood or a vented balance enclosure.
-
Solvent Choice: If dissolving, avoid DMSO if possible, as it enhances skin permeability of the dissolved toxicant. Use Methanol or Ethyl Acetate where feasible.
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during transfer.
Phase 3: Doffing (De-Gowning) & Disposal
-
The "Dirty to Clean" Rule:
-
While still in the hood, wipe down outer gloves with a solvent-dampened wipe.
-
Remove outer gloves inside the hood, turning them inside out. Dispose of them in the solid waste container inside the hood.
-
Remove Tyvek sleeves (if used) and dispose.
-
Remove goggles.
-
Remove inner gloves last, ensuring you do not touch the outside of the glove with bare skin.
-
Wash hands immediately with soap and cool water (warm water opens pores).
-
References & Authority
-
Sigma-Aldrich. (2023). Safety Data Sheet: (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid. (Note: Search CAS 84236-26-0 or Product N5550).
-
PubChem. (2023).[9] Naproxen (Parent Compound) Hazard Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Naproxen. [Link][5]
Sources
- 1. aenova-group.com [aenova-group.com]
- 2. echemi.com [echemi.com]
- 3. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Naproxen, (-)- | C14H14O3 | CID 169118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. (R)-(-)-6-Methoxy-a-methyl-2-naphthaleneacetic acid 98 23979-41-1 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
